molecular formula C23H39NO3 B065402 Arachidonoyl Serinol CAS No. 183718-70-9

Arachidonoyl Serinol

Cat. No.: B065402
CAS No.: 183718-70-9
M. Wt: 377.6 g/mol
InChI Key: QHELXIATGZYOIB-UHFFFAOYSA-N
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Description

Arachidonoyl serinol is a fatty amide.

Properties

CAS No.

183718-70-9

Molecular Formula

C23H39NO3

Molecular Weight

377.6 g/mol

IUPAC Name

N-(1,3-dihydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C23H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)24-22(20-25)21-26/h6-7,9-10,12-13,15-16,22,25-26H,2-5,8,11,14,17-21H2,1H3,(H,24,27)

InChI Key

QHELXIATGZYOIB-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(CO)CO

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)CO

Appearance

Assay:≥98%A solution in ethanol

physical_description

Solid

Synonyms

N-[(2-hydroxy-1-hydroxymethyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide

Origin of Product

United States

Foundational & Exploratory

The Endogenous Role of Arachidonoyl Serinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Bioactive Lipid Mediator in Cardiovascular and Cellular Signaling

Introduction

Arachidonoyl Serinol (AS), also known as N-arachidonoyl L-serine (ARA-S), is an endogenous N-acyl amide structurally related to the well-characterized endocannabinoid anandamide. First isolated from bovine brain, AS has emerged as a significant bioactive lipid with a distinct pharmacological profile that sets it apart from classical cannabinoids. While exhibiting weak affinity for the canonical cannabinoid receptors CB1 and CB2, AS demonstrates potent physiological effects, particularly in the cardiovascular system, and modulates key intracellular signaling cascades. This technical guide provides a comprehensive overview of the current understanding of the endogenous role of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its biochemical properties, physiological functions, and the underlying molecular mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Biochemical Profile and Quantitative Data

This compound is characterized by an arachidonic acid moiety linked via an amide bond to a serinol backbone. This structure confers greater stability compared to the endocannabinoid 2-arachidonoylglycerol (2-AG)[1]. Its interaction with various components of the endocannabinoid system and other cellular targets has been quantitatively assessed, as summarized in the tables below.

Receptor Binding Affinities

This compound displays a notable lack of potent binding to the primary cannabinoid receptors, distinguishing it as an atypical endocannabinoid-like molecule.

ReceptorLigandKi (nM)Species/SystemReference
CB1This compound> 10,000Mouse cerebellar membranes[2]
CB2This compoundNo displacement up to 30 µMRat CB2-transfected HEK293 cells[2]
TRPV1This compoundNo displacement up to 30 µMRat TRPV1-transfected CHO cells[2]
Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in the metabolism of endocannabinoids, albeit with moderate potency.

EnzymeLigandIC50 (µM)SubstrateSystemReference
Monoacylglycerol Lipase (MAGL)This compound~70[3H]2-oleoylglycerolRat brain homogenates[3][4]
Fatty Acid Amide Hydrolase (FAAH)This compound~70[3H]anandamideRat brain homogenates[3][4]
Physiological Concentrations and Effects

The vasodilatory effects of this compound have been quantified in ex vivo models.

EffectEC50TissueSpeciesReference
Vasodilation550 nMRat isolated mesenteric arteriesRat
Vasodilation~1,200 nMRat abdominal aortaRat
Vasorelaxation (intact endothelium)pEC50: 5.49Rat isolated small mesenteric arteriesRat[5]
Vasorelaxation (denuded endothelium)pEC50: 5.14Rat isolated small mesenteric arteriesRat[5]

Biosynthesis and Degradation Pathways

The precise enzymatic pathways governing the synthesis and breakdown of this compound are still under investigation. However, current evidence suggests potential routes analogous to other N-acyl amino acids.

Biosynthesis

A proposed pathway for the biosynthesis of N-acyl amino acids, including this compound, involves the enzymatic activity of cytochrome c. This mitochondrial protein can catalyze the formation of N-arachidonoyl amino acids from arachidonoyl-CoA and the corresponding amino acid[6]. Another potential route involves the N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) pathway, which is responsible for the synthesis of other N-acylethanolamines like anandamide[7][8][9].

Biosynthesis Arachidonoyl_CoA Arachidonoyl-CoA Cytochrome_c Cytochrome c Arachidonoyl_CoA->Cytochrome_c Serine L-Serine Serine->Cytochrome_c AS This compound Cytochrome_c->AS Acyltransfer

Putative Biosynthesis of this compound.
Degradation

The degradation of N-acyl amides is primarily carried out by Fatty Acid Amide Hydrolase (FAAH)[10][11]. Given its structural similarity to anandamide, it is plausible that this compound is hydrolyzed by FAAH into arachidonic acid and serinol. Indeed, studies have shown that inhibition of FAAH leads to an increase in the brain levels of N-arachidonoyl serine[12].

Degradation AS This compound FAAH FAAH AS->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Serinol Serinol FAAH->Serinol

Putative Degradation of this compound.

Signaling Pathways

This compound exerts its biological effects through the activation of specific intracellular signaling cascades, most notably involving the orphan G protein-coupled receptor GPR55 and downstream kinases.

GPR55-Mediated Signaling

Evidence suggests that some of the pro-angiogenic and vasodilatory effects of this compound are mediated, at least in part, through the activation of GPR55. This activation leads to the stimulation of downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and Akt (also known as protein kinase B)[13].

GPR55_Signaling AS This compound GPR55 GPR55 AS->GPR55 PLC Phospholipase C GPR55->PLC PI3K PI3K GPR55->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC MEK MEK PKC->MEK ERK ERK1/2 MEK->ERK Cellular_Responses Vasodilation, Angiogenesis, Cell Proliferation ERK->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses

This compound Signaling via GPR55.

Physiological Roles

The primary physiological roles of this compound identified to date are centered on the cardiovascular system and cellular growth processes.

Vasodilation

This compound is a potent vasodilator, inducing relaxation in isolated arteries[2][5]. This effect is, at least in part, endothelium-dependent and appears to be independent of CB1 and CB2 receptors[2]. The vasodilatory mechanism involves the activation of large-conductance Ca2+-activated K+ (BKCa) channels[5].

Angiogenesis

This compound has been identified as a pro-angiogenic factor. It stimulates endothelial cell proliferation, migration, and the formation of capillary-like structures in vitro[13]. These effects are associated with the upregulation of vascular endothelial growth factor C (VEGF-C) and its receptor[13].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the endogenous role of this compound.

Isolation of this compound from Bovine Brain

Objective: To isolate and identify endogenous this compound from brain tissue.

Protocol:

  • Homogenize fresh bovine brain tissue in a chloroform/methanol/water (1:1:0.5) solution.

  • Centrifuge the homogenate to separate the organic and aqueous layers.

  • Collect the organic layer and evaporate to dryness to obtain a crude lipid extract.

  • Redissolve the extract in methanol, filter, and evaporate to dryness.

  • Further purify the extract using chromatographic techniques (e.g., HPLC).

  • For structural elucidation, derivatize the purified fraction (e.g., silylation or methylation) and analyze by gas chromatography-mass spectrometry (GC-MS)[2].

Vasodilation Assay in Isolated Mesenteric Arteries

Objective: To measure the vasodilatory effect of this compound on isolated resistance arteries.

Protocol:

  • Isolate second-order mesenteric arteries from a rat and clean them of surrounding adipose and connective tissue.

  • Cut arterial segments (approximately 2 mm in length) and mount them on a wire myograph in a chamber filled with physiological salt solution (PSS), maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • After an equilibration period, pre-constrict the arterial rings with a vasoconstrictor such as phenylephrine to induce a stable tone.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Record the changes in isometric tension to generate a concentration-response curve and calculate the EC50 value for vasodilation[14][15][16][17].

Vasodilation_Workflow Start Isolate Mesenteric Artery Mount Mount on Wire Myograph Start->Mount Equilibrate Equilibrate in PSS Mount->Equilibrate Pre_constrict Pre-constrict with Phenylephrine Equilibrate->Pre_constrict Add_AS Add Cumulative Concentrations of AS Pre_constrict->Add_AS Record Record Tension Changes Add_AS->Record Analyze Generate Concentration- Response Curve & Calculate EC50 Record->Analyze

Workflow for Vasodilation Assay.
Western Blot Analysis of MAPK and Akt Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 and Akt in endothelial cells.

Protocol:

  • Culture human umbilical vein endothelial cells (HUVECs) to near confluence.

  • Serum-starve the cells for several hours to reduce basal kinase activity.

  • Treat the cells with various concentrations of this compound for a specified time period (e.g., 15-30 minutes).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 and total Akt[15][18][19].

Conclusion and Future Directions

This compound is an intriguing endogenous lipid mediator with a unique pharmacological profile. Its potent vasodilatory and pro-angiogenic effects, coupled with its weak interaction with classical cannabinoid receptors, suggest the existence of novel signaling pathways and therapeutic targets. The partial dependence of its actions on GPR55 opens new avenues for research into the physiological roles of this orphan receptor.

Future research should focus on several key areas:

  • Elucidation of Biosynthetic and Degradative Pathways: A complete understanding of the enzymes responsible for the synthesis and breakdown of this compound is crucial for manipulating its endogenous levels for therapeutic purposes.

  • Identification of a Primary Receptor: While GPR55 appears to mediate some of its effects, the existence of a primary, high-affinity receptor for this compound cannot be ruled out and warrants further investigation.

  • In Vivo Studies: The majority of studies to date have been conducted in vitro or ex vivo. In vivo studies are needed to confirm the physiological relevance of its vasodilatory and pro-angiogenic properties and to explore its potential roles in other physiological and pathological processes.

  • Therapeutic Potential: The unique pharmacological profile of this compound makes it an attractive candidate for the development of novel therapeutics for cardiovascular diseases, wound healing, and potentially other conditions where angiogenesis and vasodilation are beneficial.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the burgeoning field of N-acyl amides and the therapeutic potential of modulating their signaling pathways. As research in this area continues to evolve, a deeper understanding of the endogenous role of this compound will undoubtedly emerge, paving the way for new and innovative therapeutic strategies.

References

An In-depth Technical Guide on Arachidonoyl Serinol as a Weak CB1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol (AraS) is a synthetic, amide-containing analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), one of the primary ligands for the cannabinoid type 1 (CB1) receptor.[1][2][3] Unlike its ester-based parent compound, AraS exhibits significantly greater chemical stability. However, this stability comes at the cost of potency, with research characterizing AraS as a weak agonist at the CB1 receptor.[1][2] This whitepaper provides a comprehensive technical overview of this compound, detailing its relationship to 2-AG, its known pharmacological properties, and the key experimental protocols used to characterize its activity. It aims to serve as a foundational guide for researchers investigating novel cannabinoids and their therapeutic potential.

Introduction: The Endocannabinoid System and Synthetic Analogs

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. Its primary components include the cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.[4][5] The CB1 receptor, a Class A G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and mediates most of the psychotropic effects of cannabinoids.[4][5][6]

The inherent instability of endocannabinoids like 2-AG, which is readily hydrolyzed, presents challenges for research and therapeutic development. This has led to the synthesis of more stable analogs. This compound is one such molecule, created by replacing the sn-2 oxygen in the glycerol backbone of 2-AG with a nitrogen atom, forming a more robust amide bond.[1][2][3] This structural modification, while enhancing stability, significantly attenuates its binding affinity and efficacy at the CB1 receptor.[1]

cluster_0 Structural Relationship cluster_1 Resulting Properties Two_AG 2-Arachidonoylglycerol (2-AG) (Ester Bond) Modification Replace sn-2 Oxygen with Nitrogen Two_AG->Modification Synthetic Modification AraS This compound (AraS) (Amide Bond) Stability Increased Chemical Stability AraS->Stability Potency Decreased CB1 Potency (Weak Agonist) AraS->Potency Modification->AraS

Caption: Structural derivation and property changes from 2-AG to AraS.

Synthesis of this compound

The synthesis of AraS is conceptually straightforward, involving the formation of an amide bond between arachidonic acid (or an activated derivative) and serinol (2-amino-1,3-propanediol).

Conceptual Synthesis Pathway:

  • Activation of Arachidonic Acid: The carboxylic acid group of arachidonic acid is typically activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride or by using standard peptide coupling reagents. In biological systems, this is accomplished via conversion to Arachidonoyl-CoA.[7]

  • Acylation of Serinol: The activated arachidonic acid is then reacted with serinol. The amino group of serinol acts as a nucleophile, attacking the carbonyl carbon of the activated arachidonic acid and forming the stable amide linkage.

  • Purification: The final product, this compound, is purified from the reaction mixture using standard chromatographic techniques.

While serinol can be produced through various chemical routes, biotechnological methods using amino alcohol dehydrogenases have also been explored.[8][9] In vitro, the synthesis of N-arachidonoyl amino acids, including N-arachidonoyl serine, from Arachidonoyl-CoA and the corresponding amino acid can be catalyzed by cytochrome c.[7]

Pharmacological Data

Quantitative data for this compound is limited in the scientific literature, reflecting its status as a weak agonist primarily used as a comparative tool. The available data consistently demonstrates its low affinity for the CB1 receptor compared to other well-characterized cannabinoids.

CB1 Receptor Binding Affinity

Binding affinity is typically determined via competitive radioligand binding assays and is expressed as the inhibition constant (Ki). A higher Ki value indicates lower binding affinity. AraS exhibits a very high Ki value, signifying weak interaction with the CB1 receptor.

CompoundReceptorKi (nM)Ligand Type
This compound (AraS) Human CB1> 10,000[10]Weak Agonist
2-Arachidonoylglycerol (2-AG) Human CB1472 ± 55[11]Endogenous Full Agonist
Anandamide (AEA) Human CB189 - 239[12]Endogenous Partial Agonist
CP55,940 Human CB10.9 - 2.5[12]Synthetic Full Agonist
SR141716A (Rimonabant) Human CB11.98 - 2.9[5][12]Antagonist/Inverse Agonist
Table 1: Comparative CB1 Receptor Binding Affinities. Data is compiled from multiple sources and represents a range of reported values.
CB1 Receptor Functional Activity

As a weak agonist, AraS is expected to produce a submaximal response even at high concentrations in functional assays. It has been shown to induce a weak elevation of intracellular calcium in NG108-15 cells, a cell line endogenously expressing CB1 receptors.[2] However, detailed dose-response curves and EC50 values for canonical CB1 signaling pathways like cAMP inhibition are not widely reported. For context, the functional potencies of other cannabinoids are presented below.

CompoundAssay TypeEC50/IC50 (nM)Efficacy
This compound (AraS) cAMP InhibitionNot ReportedWeak Agonist
2-Arachidonoylglycerol (2-AG) cAMP Inhibition (CHO-hCB2)1300 ± 370[13]Full Agonist
Anandamide (AEA) cAMP Inhibition (CHO-K1)1320[14]Partial Agonist
WIN 55,212-2 cAMP Inhibition (CHO-K1)14[14]Full Agonist
CP55,940 cAMP Inhibition (CHO-K1)0.18[14]Full Agonist
Table 2: Comparative CB1 Receptor Functional Potencies. Data for AraS is notably absent, highlighting a gap in the literature. Values for other compounds are provided for context.

CB1 Receptor Signaling Pathways

Activation of the CB1 receptor by an agonist initiates a cascade of intracellular signaling events, primarily through coupling to inhibitory G-proteins of the Gi/o family.[6][15][16] These events modulate neuronal activity and other cellular functions.

CB1_Signaling cluster_membrane Plasma Membrane CB1 CB1 Receptor G_Protein Gi/o Protein (α, βγ subunits) CB1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits K_Channel K+ Channel G_Protein->K_Channel βγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ inhibits MAPK MAPK (ERK1/2) G_Protein->MAPK βγ activates cAMP cAMP AC->cAMP Converts K_Efflux K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Ca_Influx Ca2+ Influx (Reduced) Ca_Channel->Ca_Influx Ligand AraS (Agonist) Ligand->CB1 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Transcription Gene Transcription MAPK->Transcription Regulates

Caption: Canonical signaling pathways of the CB1 receptor upon agonist binding.

Key CB1 Signaling Events:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][16]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, activating inwardly rectifying potassium (K+) channels (leading to hyperpolarization) and inhibiting voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).[6][15][17]

  • Activation of MAP Kinase Pathway: The Gβγ subunit can also trigger the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which influences gene transcription and other long-term cellular processes.[6][18]

  • β-Arrestin Recruitment: Following agonist binding and phosphorylation by GPCR kinases (GRKs), the CB1 receptor recruits β-arrestin. This process desensitizes G-protein signaling and can initiate a separate wave of G-protein-independent signaling.[6][19][20]

Experimental Protocols

Characterizing a weak agonist like AraS requires sensitive and robust assays. Below are detailed methodologies for key experiments used to determine CB1 receptor affinity and function.

Protocol: CB1 Receptor Competitive Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 receptor.

Materials:

  • Cell membranes from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]CP55,940 or [³H]SR141716A.

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of a potent unlabeled ligand (e.g., 10 µM WIN 55,212-2).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[21]

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Plate Preparation: Add 50 µL of binding buffer to each well of a 96-well plate.

  • Compound Addition: Add 25 µL of the test compound (AraS) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) to the appropriate wells. For total binding wells, add 25 µL of buffer. For non-specific binding wells, add 25 µL of the non-specific control ligand.

  • Radioligand Addition: Add 25 µL of the radioligand at a concentration near its Kd (e.g., 0.5-1.0 nM [³H]CP55,940) to all wells.

  • Membrane Addition: Add 100 µL of the CB1 receptor membrane preparation (typically 5-10 µg of protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Termination & Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare 96-well plate with Buffer, Test Compound (AraS), & Control Ligands start->prep add_radio Add Radioligand (e.g., [3H]CP55,940) prep->add_radio add_mem Add CB1 Receptor Membranes add_radio->add_mem incubate Incubate at 30°C for 60-90 min add_mem->incubate filter Rapid Vacuum Filtration & Wash incubate->filter quantify Add Scintillation Fluid & Count Radioactivity filter->quantify analyze Calculate IC50 & Convert to Ki quantify->analyze end End analyze->end

Caption: Workflow for a CB1 radioligand competitive binding assay.
Protocol: Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of an agonist to activate Gi/o-coupled receptors like CB1, which results in the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human CB1 receptor.[14]

  • Assay Buffer: HBSS or similar physiological saline solution with 0.5 mg/mL BSA.

  • Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.[22]

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: this compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the CB1-expressing cells into 96- or 384-well plates and grow to ~90% confluency.

  • Pre-incubation: Aspirate the growth medium and wash the cells with assay buffer. Add 50 µL of stimulation buffer containing the test compound (AraS) at various concentrations. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add 50 µL of stimulation buffer containing forskolin (final concentration typically 1-10 µM) to all wells except the basal control. This stimulates cAMP production.

  • Incubation: Incubate for an additional 15-30 minutes at 37°C.[14][17]

  • Lysis and Detection: Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Quantification: Measure the cAMP levels using the chosen detection method (e.g., reading fluorescence on a plate reader for an HTRF assay).

  • Data Analysis: Normalize the data to the forskolin-only control (100% response) and the basal control (0% response). Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of AraS to determine the IC50 and the maximal inhibitory effect (Emax).

Protocol: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G-protein-independent signaling.

Materials:

  • Cells engineered to co-express the CB1 receptor and a tagged β-arrestin. A common platform is the PathHunter assay (DiscoverX), which uses enzyme fragment complementation.[23][24]

  • Cell-specific growth medium.

  • Test Compound: this compound.

  • Detection reagents specific to the assay platform (e.g., Galacton Star substrate for PathHunter).[23]

Procedure:

  • Cell Plating: Plate the engineered cells in white, opaque 96- or 384-well plates and culture overnight.

  • Compound Addition: Add the test compound (AraS) at various concentrations to the wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents as per the manufacturer's protocol. This typically involves a substrate that is hydrolyzed by the complemented enzyme to produce a chemiluminescent signal.[23]

  • Signal Reading: After a final incubation period at room temperature, read the chemiluminescence on a plate reader.

  • Data Analysis: Plot the relative light units (RLU) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Discussion and Future Directions

This compound serves as an important chemical tool for probing the endocannabinoid system. Its enhanced stability compared to 2-AG makes it a useful, albeit weak, reference compound in certain experimental paradigms. The primary characteristic of AraS—its weak agonism at the CB1 receptor—opens several avenues for future research:

  • Scaffold for Biased Agonism: The structure of AraS could serve as a starting point for developing "biased" ligands. These are molecules that preferentially activate one signaling pathway (e.g., β-arrestin recruitment) over another (e.g., G-protein activation). Such ligands are of high therapeutic interest as they may offer a way to separate desired clinical effects from unwanted side effects.

  • Probing Allosteric Sites: Due to its weak orthosteric binding, AraS or its derivatives could be used in high-throughput screening to identify positive or negative allosteric modulators of the CB1 receptor.

  • Investigating Non-CB1 Targets: While its affinity for CB1 and CB2 receptors is low, AraS has been shown to induce vasodilation, potentially through a novel GPR55-mediated pathway or other unidentified receptors.[10][25] Further investigation into these non-canonical targets is warranted.

Conclusion

This compound is a structurally stable analog of the endocannabinoid 2-AG, characterized by its significantly weaker binding affinity and agonist activity at the CB1 receptor. While not a potent therapeutic candidate in its own right, its value lies in its utility as a research tool for dissecting the complexities of the endocannabinoid system. The detailed experimental protocols provided herein offer a framework for the continued characterization of AraS and other novel cannabinoid ligands, paving the way for a deeper understanding of CB1 receptor pharmacology and the development of next-generation therapeutics.

References

N-Arachidonoyl-L-Serine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoyl-L-serine (ARA-S) is an endogenous endocannabinoid-like lipid that has garnered significant interest within the scientific community. Unlike classic cannabinoids, ARA-S exhibits a unique pharmacological profile, with weak affinity for the canonical CB1 and CB2 receptors. This technical guide provides an in-depth overview of the chemical structure, synthesis, and key biological activities of ARA-S, with a focus on its vasodilatory, kinase-activating, and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this intriguing molecule.

Chemical Structure and Properties

N-arachidonoyl-L-serine is an N-acyl-amino acid, formed through the formal condensation of the carboxyl group of arachidonic acid with the amino group of L-serine[1]. Its chemical structure is characterized by a 20-carbon polyunsaturated fatty acid (arachidonic acid) linked to the amino acid L-serine via an amide bond.

Chemical and Physical Properties of N-Arachidonoyl-L-Serine

PropertyValueReference
Molecular Formula C23H37NO4[1][2][3]
Molecular Weight 391.5 g/mol [1][4]
IUPAC Name (2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid[1]
CAS Number 187224-29-9[2][5]
Appearance A solution in ethanol[6]
Purity (commercial) ≥98%[2][6]
Stability Unstable at room temperature and at -20°C without a solvent. Stable in ethanol at -20°C for at least 2 months.[4]

Synthesis of N-Arachidonoyl-L-Serine

Two primary methods for the synthesis of N-arachidonoyl-L-serine have been reported: chemical synthesis and in vitro enzymatic synthesis.

Chemical Synthesis

While a detailed, step-by-step protocol for the complete chemical synthesis of N-arachidonoyl-L-serine from its primary constituents is not fully available in the searched literature, a method for the methylation of ARA-S for analytical purposes has been described. The synthesis of ARA-S has been reported in the scientific literature, and the following methylation protocol is based on the work of Milman et al. (2006).

Experimental Protocol: Methylation of N-Arachidonoyl-L-Serine

This protocol describes the methylation of pre-synthesized ARA-S.

Materials:

  • N-arachidonoyl-L-serine (ARA-S)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Iodomethane (CH3I)

  • Chloroform

  • Brine solution

  • Magnesium sulfate (MgSO4)

  • Petroleum ether

  • Ether

  • Nitrogen gas

Procedure:

  • Dissolve 39.1 mg (1 mmol) of synthetic ARA-S in 2 ml of dimethylformamide.

  • Add 750 mg (5.42 mmol) of potassium carbonate to the solution. Some of the potassium carbonate will remain undissolved.

  • Stir the mixture under a nitrogen atmosphere.

  • Inject 100 μl (1.62 mmol) of iodomethane into the reaction mixture.

  • Continue stirring the reaction overnight.

  • Add 20 ml of water to the reaction mixture.

  • Extract the aqueous mixture with chloroform (3 x 25 ml).

  • Wash the combined chloroform extracts with brine solution (2 x 25 ml).

  • Dry the chloroform extract over magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting residue by column chromatography using a petroleum ether/ether (6:4) mixture as the eluent.

Quantitative Data:

  • Yield: 77%[1]

In Vitro Enzymatic Synthesis

An alternative method for the synthesis of N-arachidonoyl-L-serine involves the use of the mitochondrial protein cytochrome c as a catalyst. This method represents a potential biosynthetic pathway for ARA-S in vivo.

Experimental Protocol: In Vitro Synthesis of N-Arachidonoyl-L-Serine using Cytochrome c

Materials:

  • Arachidonoyl-CoA

  • L-serine

  • Cytochrome c

  • Hydrogen peroxide (H2O2)

  • Reaction buffer (e.g., physiologic pH)

Procedure:

  • Prepare a reaction mixture containing arachidonoyl-CoA and L-serine in a suitable buffer at physiologic temperature and pH.

  • Initiate the reaction by adding cytochrome c and hydrogen peroxide.

  • The reaction exhibits Michaelis-Menten kinetics.

  • Verify the identity of the N-arachidonoyl-L-serine product using mass spectral fragmentation pattern analysis[6].

Key Findings:

  • This enzymatic reaction is also capable of producing N-arachidonoyl alanine and N-arachidonoyl gamma-aminobutyric acid[6].

  • Both the protein structure of cytochrome c and a +3 heme iron oxidation state are required for optimal reaction progression[6].

Biological Activity and Signaling Pathways

N-arachidonoyl-L-serine exhibits a range of biological activities, primarily acting as a vasodilator, a modulator of kinase signaling pathways, and an anti-inflammatory agent. Notably, these effects are largely independent of the CB1 and CB2 cannabinoid receptors.

Vasodilatory Effects

ARA-S induces endothelium-dependent vasodilation in isolated rat mesenteric arteries and abdominal aorta[2][7]. This effect is thought to be mediated by a putative novel cannabinoid-type receptor.

Experimental Protocol: Vasodilation Assay in Isolated Rat Mesenteric Arteries

Materials:

  • Male Wistar rats

  • Krebs solution

  • Methoxamine (or other vasoconstrictor)

  • N-arachidonoyl-L-serine (ARA-S)

  • L-NAME (NOS inhibitor, optional)

  • Iberiotoxin (BKCa channel blocker, optional)

  • Myograph system

Procedure:

  • Isolate small mesenteric arteries from the rat.

  • Mount the arterial rings in a myograph system containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • After an equilibration period, pre-contract the vessels with a vasoconstrictor such as methoxamine (10 µM)[8].

  • Construct a cumulative concentration-response curve for ARA-S by adding increasing concentrations of the compound to the bath.

  • To investigate the mechanism of vasodilation, pre-incubate vessels with inhibitors such as L-NAME (e.g., 300 µM) or iberiotoxin (e.g., 50 nM) before adding ARA-S[8].

  • Record changes in vascular tone to determine the relaxant response.

Quantitative Data: Vasodilatory Effects of N-Arachidonoyl-L-Serine

ParameterTissueConditionValueReference
pEC50 Rat Mesenteric Artery (with endothelium)Control4.9 ± 0.1[4]
Max Relaxation (at 30 µM) Rat Mesenteric Artery (with endothelium)Control84 ± 6%[4]
pEC50 Rat Mesenteric Artery (with endothelium)+ 300 µM L-NAME4.7 ± 0.1[4]
Max Relaxation (at 30 µM) Rat Mesenteric Artery (with endothelium)+ 300 µM L-NAME74 ± 7%[4]
Max Relaxation (at 30 µM) Rat Mesenteric Artery (with endothelium)+ 50 nM Iberiotoxin40 ± 19%[4]

Signaling Pathway for ARA-S-Induced Vasodilation

Vasodilation_Pathway ARA-S ARA-S Putative Receptor Putative Receptor ARA-S->Putative Receptor BKCa Activation BKCa Activation ARA-S->BKCa Activation Direct Activation Gq/11 Gq/11 Putative Receptor->Gq/11 Activates PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 Ca2+ Ca2+ IP3->Ca2+ Release eNOS eNOS Ca2+->eNOS Activates NO NO eNOS->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation BKCa Activation->Vasodilation

Caption: Proposed signaling pathway for ARA-S-induced vasodilation.

Activation of MAP Kinase and Akt Signaling

N-arachidonoyl-L-serine stimulates the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt) in cultured human umbilical vein endothelial cells (HUVECs)[1][7]. This activation is sensitive to pertussis toxin, suggesting the involvement of a Gi/o-coupled receptor.

Experimental Protocol: MAP Kinase/Akt Phosphorylation Assay in HUVECs

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Cell culture medium

  • N-arachidonoyl-L-serine (ARA-S)

  • Pertussis toxin (PTX, optional)

  • Lysis buffer

  • Primary antibodies (anti-phospho-p44/42 MAPK, anti-p44/42 MAPK, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

  • Western blotting equipment

Procedure:

  • Culture HUVECs to near confluence.

  • Optional: Pre-incubate cells with pertussis toxin (e.g., 400 ng/ml) to inhibit Gi/o proteins.

  • Treat the cells with various concentrations of ARA-S for a specified time (e.g., 30 minutes).

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a standard assay (e.g., Bradford).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of p44/42 MAPK and Akt. Use an antibody against a housekeeping protein like β-actin as a loading control.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify band intensities to determine the extent of phosphorylation.

Quantitative Data: Effect of N-Arachidonoyl-L-Serine on p44/42 MAP Kinase Phosphorylation

TreatmentConcentrationEffectReference
ARA-S 1 µMIncreased phosphorylation of p44/42 MAPK and Akt[1]
Abn-CBD 30 µMIncreased phosphorylation of p44/42 MAPK and Akt[1]
ARA-S + PTX 1 µM ARA-S + 400 ng/ml PTXInhibition of ARA-S-induced phosphorylation[1]

Signaling Pathway for ARA-S-Induced Kinase Activation

Kinase_Activation_Pathway ARA-S ARA-S Putative Receptor Putative Receptor ARA-S->Putative Receptor Gi/o Gi/o Putative Receptor->Gi/o Activates PI3K PI3K Gi/o->PI3K MEK MEK Gi/o->MEK Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt Phosphorylation Cellular Responses Cellular Responses p-Akt->Cellular Responses p44/42 MAPK p44/42 MAPK MEK->p44/42 MAPK p-p44/42 MAPK p-p44/42 MAPK p44/42 MAPK->p-p44/42 MAPK Phosphorylation p-p44/42 MAPK->Cellular Responses

Caption: ARA-S signaling leading to MAP kinase and Akt activation.

Anti-inflammatory Effects: Suppression of TNF-α

N-arachidonoyl-L-serine has demonstrated anti-inflammatory properties by suppressing the lipopolysaccharide (LPS)-induced formation of tumor necrosis factor-alpha (TNF-α) in a murine macrophage cell line (RAW 264.7) and in mice[1][7]. This effect is independent of CB1 and CB2 receptors.

Experimental Protocol: LPS-Induced TNF-α Production Assay in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • N-arachidonoyl-L-serine (ARA-S)

  • ELISA kit for murine TNF-α

Procedure:

  • Culture RAW 264.7 cells in appropriate culture plates.

  • Pre-treat the cells with various concentrations of ARA-S for a specified time.

  • Stimulate the cells with LPS (e.g., 100 ng/ml) to induce TNF-α production.

  • Incubate for a designated period (e.g., 4 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

Quantitative Data: In Vivo Suppression of LPS-Induced TNF-α by N-Arachidonoyl-L-Serine

Treatment GroupDoseLPS-Induced Plasma TNF-α (pg/ml)Reference
Wild-type + Vehicle -3,407 ± 197[1]
Wild-type + ARA-S 10 mg/kgSignificantly reduced from vehicle[1]
CB1-/- + Vehicle -3,642 ± 326[1]
CB1-/- + ARA-S 10 mg/kgSignificantly reduced from vehicle[1]
CB2-/- + Vehicle -6,877 ± 857[1]
CB2-/- + ARA-S 10 mg/kgSignificantly reduced from vehicle[1]

Experimental Workflow for TNF-α Suppression Assay

TNF_alpha_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay Culture_RAW Culture RAW 264.7 Macrophages Pretreat_ARAS Pre-treat with ARA-S Culture_RAW->Pretreat_ARAS Stimulate_LPS Stimulate with LPS Pretreat_ARAS->Stimulate_LPS Incubate Incubate Stimulate_LPS->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_TNF Measure TNF-α (ELISA) Collect_Supernatant->Measure_TNF Administer_ARAS Administer ARA-S to Mice Inject_LPS Inject LPS Administer_ARAS->Inject_LPS Collect_Blood Collect Blood Samples Inject_LPS->Collect_Blood Measure_Plasma_TNF Measure Plasma TNF-α Collect_Blood->Measure_Plasma_TNF

Caption: Workflow for assessing ARA-S-mediated suppression of TNF-α.

Conclusion

N-arachidonoyl-L-serine is a multifaceted endogenous lipid with significant potential for therapeutic development. Its unique pharmacological profile, distinct from classical cannabinoids, opens new avenues for research into novel signaling pathways and drug targets. The detailed methodologies and quantitative data presented in this technical guide are intended to serve as a valuable resource for researchers and scientists working to further elucidate the biological roles of ARA-S and explore its therapeutic applications in cardiovascular and inflammatory diseases. The provided diagrams offer a visual representation of the current understanding of its mechanisms of action, providing a foundation for future investigations.

References

Arachidonoyl Serinol: A Technical Guide to its Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol (ARS) is an endogenous N-acyl amide found in the central nervous system (CNS) with a chemical structure analogous to the endocannabinoid 2-arachidonoylglycerol (2-AG). While initially investigated for its potential cannabimimetic properties, emerging research has revealed a more complex and multifaceted mechanism of action. This technical guide provides an in-depth overview of the current understanding of ARS's core functions within the CNS, focusing on its molecular targets, signaling pathways, and physiological effects. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Introduction

N-acyl amides are a growing class of lipid signaling molecules with diverse biological activities. This compound, an N-arachidonoyl conjugate of the amino alcohol serinol, has garnered significant interest due to its structural similarity to the potent endocannabinoid 2-AG.[1] Despite this resemblance, ARS exhibits a unique pharmacological profile, interacting with multiple receptor and ion channel systems to modulate neuronal function. This document synthesizes the current body of research on ARS, offering a technical resource for professionals engaged in neuroscience research and drug development.

Molecular Targets and Quantitative Data

ARS interacts with a range of molecular targets in the CNS, often with differing affinities and efficacies. The following tables summarize the available quantitative data on these interactions.

Receptor/Ion ChannelSpeciesAssay TypeKey FindingReference
Cannabinoid Receptor 1 (CB1) Mouse (cerebellar membranes)Radioligand BindingKᵢ > 10,000 nM[2]
Cannabinoid Receptor 2 (CB2) RatRadioligand BindingNo displacement up to 30 µM[2]
G-Protein Coupled Receptor 55 (GPR55) -Specific Binding AssayNo indication of direct binding[3]
Transient Receptor Potential Vanilloid 1 (TRPV1) RatRadioligand BindingNo displacement up to 30 µM[2]
Large Conductance Ca²⁺-activated K⁺ (BKCa) Channel Human (HEK293 cells)Whole-cell Patch ClamppEC₅₀ = 5.63 (enhancement of outward K⁺ current)[4]
N-type Ca²⁺ Channels Rat (sympathetic ganglion neurons)Whole-cell Patch ClampAugmentation of Ca²⁺ current[5]

Key Insights:

  • ARS demonstrates very weak affinity for the CB1 receptor and negligible interaction with the CB2 and TRPV1 receptors in radioligand binding assays.[2]

  • Contradictory evidence exists regarding GPR55, with some studies suggesting it as a potential target, while direct binding assays have failed to confirm this.[3]

  • ARS potently and directly modulates the activity of certain ion channels, namely BKCa and N-type calcium channels, suggesting a receptor-independent mechanism of action at these sites.[4][5]

Signaling Pathways in the Central Nervous System

The physiological effects of ARS are mediated by several downstream signaling cascades. The neuroprotective actions of ARS, in particular, have been shown to involve the phosphorylation of key intracellular kinases.

Pro-survival and Neuroprotective Signaling

In models of traumatic brain injury (TBI), ARS has been shown to be neuroprotective by activating pro-survival signaling pathways.[3] This involves the phosphorylation and activation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) .[3] The activation of these pathways is linked to anti-apoptotic effects.[3]

ARS_Neuroprotection_Signaling ARS This compound Receptors CB2 / TRPV1 (Indirect activation) ARS->Receptors PI3K PI3K Receptors->PI3K MEK MEK Receptors->MEK Akt Akt PI3K->Akt phosphorylates Neuroprotection Neuroprotection (Anti-apoptosis) Akt->Neuroprotection ERK ERK MEK->ERK phosphorylates ERK->Neuroprotection

ARS Neuroprotective Signaling Pathway.
Modulation of Ion Channel Activity

ARS directly modulates the activity of specific ion channels, which can significantly impact neuronal excitability and neurotransmitter release.

  • BKCa Channels: ARS enhances the activity of BKCa channels, leading to an increase in potassium efflux and potentially hyperpolarizing the neuron.[4] This effect is independent of G-protein signaling.[4]

  • N-type Calcium Channels: ARS augments N-type calcium channel currents, which would be expected to increase calcium influx and facilitate neurotransmitter release.[5] This action also appears to be independent of G-protein-coupled receptors.[5]

ARS_Ion_Channel_Modulation cluster_membrane Neuronal Membrane BKCa BKCa Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) BKCa->K_efflux N_type_Ca N-type Ca²⁺ Channel Ca_influx ↑ Ca²⁺ Influx (Neurotransmitter Release) N_type_Ca->Ca_influx ARS This compound ARS->BKCa enhances ARS->N_type_Ca augments

ARS Modulation of Ion Channels.

Biosynthesis and Metabolism

The precise enzymatic pathways for the biosynthesis and degradation of ARS in the CNS have not been fully elucidated. However, based on the metabolism of other N-acyl amino acids, potential pathways can be proposed.

Biosynthesis

The formation of N-acyl amino acids can occur through two primary routes:

  • Direct conjugation: This involves the direct linkage of arachidonic acid (or its activated form, arachidonoyl-CoA) with serinol.

  • Phospholipid hydrolysis: A pathway analogous to the synthesis of anandamide, where a precursor phospholipid, N-arachidonoyl-phosphatidylserine-ethanolamine, is hydrolyzed.[6]

Further research is required to identify the specific enzymes responsible for ARS synthesis in the brain.

Metabolism

The primary enzyme responsible for the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH).[7] While the direct metabolism of ARS by FAAH or other hydrolases like monoacylglycerol lipase (MAGL) has not been extensively studied, it is plausible that these enzymes play a role in terminating its signaling.

ARS_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation Arachidonic_Acid Arachidonic Acid Conjugation Conjugation (Enzymes TBD) Arachidonic_Acid->Conjugation Serinol Serinol Serinol->Conjugation ARS This compound Conjugation->ARS FAAH FAAH / Other Hydrolases (Putative) ARS->FAAH Arachidonic_Acid_d Arachidonic Acid FAAH->Arachidonic_Acid_d Serinol_d Serinol FAAH->Serinol_d

Proposed Biosynthesis and Metabolism of ARS.

In Vivo Effects in the Central Nervous System

The in vivo effects of ARS in the CNS are an active area of investigation, with current research primarily focused on its neuroprotective and proneurogenic properties.

Neuroprotection

Following traumatic brain injury, administration of ARS has been shown to reduce lesion volume and improve functional outcomes.[3] These neuroprotective effects are thought to be mediated by the activation of CB2 and TRPV1 receptors, leading to the downstream activation of ERK and Akt signaling pathways.[3]

Neurogenesis

ARS has demonstrated proneurogenic properties both in vitro and in vivo.[8][9][10] It has been shown to increase the proliferation of neural progenitor cells and promote their maintenance in an undifferentiated state.[8][9][10] These effects were partially reversed by antagonists for CB1, CB2, and TRPV1 receptors, suggesting a complex interplay of these systems in mediating the proneurogenic effects of ARS.[10]

Effects on Neurotransmitter Systems

Direct studies on the effects of ARS on major neurotransmitter systems like dopamine and serotonin are limited. However, related compounds such as arachidonoyl serotonin have been shown to modulate the release of these neurotransmitters.[11][12][13] Given ARS's ability to modulate key ion channels involved in neurotransmitter release, it is highly probable that it also influences synaptic transmission, though further research is needed to delineate these effects.

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the study of this compound.

Radioligand Binding Assay for Cannabinoid Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors.

Protocol Outline:

  • Membrane Preparation: Prepare crude membrane fractions from tissues or cells expressing the receptor of interest (e.g., mouse cerebellum for CB1).

  • Assay Buffer: Utilize a buffer such as 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, and 5 mg/ml BSA, pH 7.4.

  • Radioligand: Use a high-affinity radiolabeled cannabinoid receptor agonist or antagonist (e.g., [³H]CP55,940).

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound in the assay buffer.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of ARS that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

ERK Phosphorylation Assay (In-Cell Western)

Objective: To quantify the effect of this compound on the phosphorylation of ERK1/2 in cultured cells.

Protocol Outline:

  • Cell Culture: Plate cells (e.g., primary neurons or a relevant cell line) in a 96-well plate and grow to confluence.

  • Serum Starvation: Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., BSA or non-fat milk).

  • Primary Antibody Incubation: Incubate with primary antibodies against both total ERK and phosphorylated ERK (p-ERK).

  • Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., DyLight 680 and DyLight 800).

  • Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity for both total and p-ERK.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal to determine the change in ERK phosphorylation.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To measure the effect of this compound on the activity of specific ion channels (e.g., BKCa or N-type Ca²⁺ channels).

Protocol Outline:

  • Cell Preparation: Use isolated neurons or a cell line heterologously expressing the ion channel of interest.

  • Electrode and Solutions: Prepare a low-resistance patch pipette filled with an appropriate internal solution and use an external solution that isolates the current of interest.

  • Giga-seal Formation: Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage-Clamp Recordings: Clamp the cell membrane at a specific holding potential and apply voltage steps to elicit ion channel currents.

  • Drug Application: Perfuse the cell with a solution containing this compound and record the changes in the ion channel currents.

  • Data Analysis: Analyze the current-voltage (I-V) relationship, activation and inactivation kinetics, and dose-response curves to characterize the modulatory effects of ARS.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_electrophysiology Electrophysiology cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay ERK_Assay ERK Phosphorylation Assay Patch_Clamp Whole-Cell Patch Clamp TBI_Model Traumatic Brain Injury Model Behavioral_Assays Behavioral Assays ARS_Investigation Investigation of This compound ARS_Investigation->Binding_Assay Target Identification ARS_Investigation->ERK_Assay Signaling Pathway Analysis ARS_Investigation->Patch_Clamp Ion Channel Modulation ARS_Investigation->TBI_Model Neuroprotective Effects ARS_Investigation->Behavioral_Assays Physiological Function

General Experimental Workflow for ARS Research.

Conclusion and Future Directions

This compound is an intriguing endogenous lipid with a complex pharmacological profile in the central nervous system. While it is not a classical cannabinoid, its ability to modulate key signaling pathways and ion channels underscores its potential as a neuromodulator. The neuroprotective and proneurogenic effects of ARS are particularly promising and warrant further investigation for their therapeutic potential in conditions such as traumatic brain injury and neurodegenerative diseases.

Future research should focus on:

  • Deconvoluting the GPR55 interaction: Further studies are needed to clarify the conflicting reports on the interaction of ARS with GPR55.

  • Identifying specific biosynthetic and metabolic enzymes: Elucidating the precise enzymatic machinery that governs the lifecycle of ARS in the CNS will provide crucial insights into its regulation.

  • Exploring effects on neurotransmission: A more detailed investigation into the effects of ARS on major neurotransmitter systems will provide a more complete understanding of its role in synaptic plasticity and neuronal communication.

  • Expanding in vivo studies: Investigating the behavioral effects of ARS beyond neuroprotection will be critical to understanding its broader physiological functions in the CNS.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as the scientific community continues to unravel the complexities of this fascinating endogenous molecule.

References

An In-depth Technical Guide to the Physiological Functions of Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol (ARA-S) is an endogenous endocannabinoid-like lipid mediator that has garnered significant interest for its unique pharmacological profile. Structurally analogous to the well-characterized endocannabinoid anandamide, ARA-S exhibits distinct physiological functions, primarily characterized by its potent vasodilatory and anti-inflammatory properties. Unlike classical cannabinoids, ARA-S displays negligible affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, its biological activities are largely attributed to its interaction with a putative novel endothelial G-protein coupled receptor, also targeted by the synthetic cannabinoid abnormal cannabidiol (Abn-CBD). This technical guide provides a comprehensive overview of the core physiological functions of ARA-S, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its characterization. All quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visually represented.

Introduction

N-arachidonoyl L-serine (ARA-S) is a lipoamino acid that was first isolated from bovine brain.[1] Its discovery expanded the growing family of endogenous lipid signaling molecules and presented a novel avenue for therapeutic exploration, particularly in the realms of cardiovascular and inflammatory diseases. This document serves as a technical resource, consolidating the current scientific understanding of ARA-S's physiological roles and providing detailed insights into the experimental frameworks used to elucidate these functions.

Quantitative Physiological Data

The following tables summarize the key quantitative parameters associated with the physiological effects of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorSpeciesTissue/Cell LineKi (nM)Reference
CB1MouseCerebellar membranes> 10,000[2]
CB2Rat-No binding detected[2]
TRPV1Rat-No binding detected[2]

Table 2: Vasoactive Properties of this compound

Vascular BedSpeciesEC50 (nM)Endothelium DependenceReference
Mesenteric ArteriesRat550Yes[2]
Abdominal AortaRat≈1,200Yes[2]

Table 3: Ion Channel Modulation by this compound

Ion ChannelCell TypeEffectKey FindingsReference
BKCaHEK293hSlo cellsActivationLeftward shift in voltage-conductance relationship[3]
N-type Ca2+Rat Sympathetic NeuronsAugmentationHyperpolarizing shift in the activation curve[4]

Note: Specific IC50 values for the suppression of TNF-α by this compound are not currently available in the published literature.

Signaling Pathways

The physiological effects of this compound are mediated through distinct signaling cascades, primarily initiated by the activation of a putative endothelial G-protein coupled receptor.

Endothelium-Dependent Vasodilation

The primary mechanism of ARA-S-induced vasodilation is endothelium-dependent. This pathway involves the activation of a Gi/Go-coupled receptor on endothelial cells, leading to the downstream activation of key signaling kinases.

cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell ARAS This compound GPCR Putative Endothelial G-protein Coupled Receptor ARAS->GPCR GiGo Gαi/o GPCR->GiGo Activation MAPK p44/p42 MAPK (ERK1/2) GPCR->MAPK Activates Akt Akt/PKB GPCR->Akt Activates PLC Phospholipase C GiGo->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Release eNOS eNOS Ca->eNOS Activates NO Nitric Oxide eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Promotes

Caption: Endothelium-dependent vasodilation pathway of this compound.
Endothelium-Independent Vasodilation

A component of ARA-S-induced vasodilation is independent of the endothelium and is mediated by the direct activation of large conductance Ca2+-activated K+ (BKCa) channels on vascular smooth muscle cells.

cluster_vsmc Vascular Smooth Muscle Cell ARAS This compound BKCa BKCa Channel ARAS->BKCa Direct Activation K_efflux K⁺ Efflux BKCa->K_efflux Increases Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VDCC Voltage-Dependent Ca²⁺ Channels Hyperpolarization->VDCC Inhibits Ca_influx Ca²⁺ Influx VDCC->Ca_influx Reduces Relaxation Vasodilation Ca_influx->Relaxation Leads to

Caption: Endothelium-independent vasodilation via BKCa channel activation.
Neuronal Ion Channel Modulation

In the nervous system, ARA-S directly modulates the activity of N-type voltage-gated calcium channels, suggesting a role in neurotransmission.

cluster_neuron Sympathetic Neuron ARAS This compound N_type_Ca N-type Ca²⁺ Channel ARAS->N_type_Ca Direct Modulation Activation_Curve Activation Curve Shift (Hyperpolarizing) N_type_Ca->Activation_Curve Ca_current Ca²⁺ Current Augmentation Activation_Curve->Ca_current Neurotransmitter_Release Modulation of Neurotransmitter Release Ca_current->Neurotransmitter_Release Potentially Alters

Caption: Modulation of N-type calcium channels by this compound.

Biosynthesis and Degradation

The precise enzymatic pathways for the biosynthesis and degradation of this compound have not been fully elucidated. However, based on the metabolism of other N-acyl amino acids, a hypothetical pathway can be proposed.

cluster_synthesis Biosynthesis cluster_degradation Degradation Arachidonoyl_CoA Arachidonoyl-CoA N_Acyltransferase N-Acyltransferase (e.g., Cytochrome c) Arachidonoyl_CoA->N_Acyltransferase Serine L-Serine Serine->N_Acyltransferase ARAS This compound N_Acyltransferase->ARAS Produces FAAH Fatty Acid Amide Hydrolase (FAAH-1/FAAH-2) or other amidases ARAS->FAAH Hydrolyzed by Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Serine_degraded L-Serine FAAH->Serine_degraded

Caption: Hypothetical biosynthesis and degradation pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Isolation of this compound from Bovine Brain

This protocol outlines the general steps for the extraction and identification of ARA-S from brain tissue.

start Start: Fresh Bovine Brain homogenize Homogenize in Chloroform/Methanol/Water start->homogenize centrifuge Centrifuge (e.g., 7,500 x g, 4°C) homogenize->centrifuge separate Separate Organic Layer centrifuge->separate evaporate1 Evaporate to Dryness separate->evaporate1 redissolve Redissolve in Methanol evaporate1->redissolve filter Filter redissolve->filter evaporate2 Evaporate to Dryness (Extract A) filter->evaporate2 gcms GC-MS Analysis (Silylation) evaporate2->gcms hplc HPLC Analysis evaporate2->hplc end End: Structural Elucidation gcms->end chiral Chiral Chromatography (Methyl Ester Derivative) hplc->chiral chiral->end

Caption: Workflow for the isolation and identification of this compound.

Methodology:

  • Homogenization: Fresh bovine brain tissue is homogenized in a chloroform/methanol/water (1:1:0.5) solution.

  • Centrifugation: The homogenate is centrifuged to separate the layers.

  • Extraction: The organic layer is collected, and the solvent is evaporated.

  • Purification: The dried extract is redissolved in methanol, filtered, and evaporated again to yield a crude extract.

  • Analysis: The extract is subjected to Gas Chromatography-Mass Spectrometry (GC-MS) after silylation for structural identification. High-Performance Liquid Chromatography (HPLC) is used for purification and quantification. Chiral chromatography of the methyl ester derivative is performed to determine the stereochemistry.

Vasodilation Assay in Isolated Arteries

This protocol describes the methodology to assess the vasoactive properties of ARA-S using isolated arterial rings.

Methodology:

  • Tissue Preparation: Segments of rat abdominal aorta or mesenteric arteries are dissected and mounted in an organ bath containing physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Pre-contraction: Arterial rings are pre-contracted with an alpha-adrenergic agonist such as phenylephrine.

  • Drug Application: Cumulative concentrations of this compound are added to the organ bath.

  • Data Acquisition: Changes in isometric tension are recorded to measure relaxation.

  • Data Analysis: Concentration-response curves are generated to calculate the EC50 value. Endothelium integrity is verified using acetylcholine, and the role of the endothelium is assessed by comparing responses in intact and denuded vessels.

Western Blotting for MAPK and Akt Phosphorylation

This protocol details the steps to measure the activation of p44/p42 MAPK (ERK1/2) and Akt in endothelial cells in response to ARA-S.

Methodology:

  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence and then serum-starved. Cells are then treated with this compound for various time points.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p44/p42 MAPK and Akt. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: The membranes are stripped and re-probed with antibodies for total p44/p42 MAPK and Akt to ensure equal protein loading.

Patch-Clamp Electrophysiology for Ion Channel Modulation

This section provides a general framework for studying the effects of ARA-S on BKCa and N-type Ca2+ channels using the whole-cell patch-clamp technique.

Methodology for BKCa Channels (in HEK293hSlo cells):

  • Cell Culture: HEK293 cells stably expressing the human BKCa channel alpha-subunit are used.

  • Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The pipette solution contains a defined concentration of free Ca2+, and the external solution is a physiological salt solution.

  • Voltage Protocol: A series of depolarizing voltage steps are applied to elicit BKCa currents.

  • Drug Application: this compound is applied to the cells via the bath perfusion system.

  • Data Analysis: The effect of ARA-S on the current-voltage relationship and the voltage-conductance relationship is analyzed to determine changes in channel activation.

Methodology for N-type Ca2+ Channels (in rat sympathetic neurons):

  • Cell Isolation: Sympathetic neurons are acutely dissociated from rat superior cervical ganglia.

  • Recording: Whole-cell Ca2+ currents are recorded. The external solution contains Ba2+ or Ca2+ as the charge carrier, and the internal solution is designed to isolate Ca2+ currents.

  • Voltage Protocol: Currents are evoked by depolarizing test pulses from a holding potential.

  • Drug Application: this compound is applied via a perfusion system.

  • Data Analysis: The effect of ARA-S on the current amplitude and the voltage-dependence of activation is determined by analyzing the current-voltage relationship and tail currents.

Pharmacokinetics

To date, there is a lack of published literature detailing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Further research is required to understand its pharmacokinetic profile and in vivo disposition.

Conclusion

This compound is a fascinating endogenous lipid with a distinct pharmacological profile that sets it apart from classical endocannabinoids. Its potent vasodilatory and anti-inflammatory actions, mediated through a putative novel endothelial receptor and direct modulation of ion channels, highlight its therapeutic potential in cardiovascular and inflammatory disorders. This technical guide provides a foundational understanding of the physiological functions of ARA-S, offering valuable data and methodological insights for researchers in the field. Future investigations into its precise metabolic pathways, pharmacokinetic properties, and the definitive identification of its primary receptor will be crucial for the continued development of ARA-S-based therapeutics.

References

Arachidonoyl Serinol: A Comprehensive Technical Guide to its Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol (AraS) is an endogenous endocannabinoid-like lipid amide that has garnered significant interest for its diverse physiological effects, distinct from classical cannabinoid receptor agonists. While exhibiting weak affinity for cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) channel, AraS exerts potent actions through alternative signaling pathways. This technical guide provides an in-depth exploration of the known signaling cascades initiated by AraS, focusing on its interactions with the orphan G protein-coupled receptor 55 (GPR55) and large-conductance Ca2+-activated potassium (BKCa) channels. We present a consolidation of quantitative data, detailed experimental methodologies for studying AraS bioactivity, and visual representations of its signaling pathways to facilitate further research and drug development efforts targeting this unique lipid mediator.

Introduction

N-arachidonoyl L-serine (AraS) is a lipoamino acid structurally similar to the endocannabinoid anandamide, first isolated from bovine brain.[1] Unlike anandamide, AraS demonstrates minimal direct interaction with the canonical cannabinoid receptors CB1 and CB2.[1] This distinction has led to investigations into novel receptor systems and signaling mechanisms that mediate its biological activities, which include vasodilation, angiogenesis, and anti-inflammatory effects.[1][2] This guide serves as a technical resource, summarizing the current understanding of AraS signaling, providing practical experimental protocols, and offering visual diagrams of the molecular pathways involved.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound with various molecular targets.

Table 1: Receptor Binding Affinities of this compound (AraS)

ReceptorSpeciesAssay TypeLigandKi (nM)Citation
CB1MouseRadioligand Binding[3H]CP55,940> 10,000[1]
CB2RatRadioligand Binding[3H]CP55,940No displacement up to 30 µM[1]
TRPV1RatRadioligand Binding[3H]ResiniferatoxinNo displacement up to 30 µM[1]
GPR55HumanFunctional AssaysN/ANot Quantified[3][4]

Note: While functional assays demonstrate that AraS activates GPR55, specific binding affinity values (Ki or Kd) have not been reported in the reviewed literature.

Table 2: Enzyme Inhibition by this compound (AraS)

EnzymeSpeciesAssay TypeSubstrateIC50 (µM)Citation
Monoacylglycerol Lipase (MAGL)RatColorimetric2-oleoylglycerol73

Table 3: Functional Potency of this compound (AraS)

AssayCell/Tissue TypeParameter MeasuredpEC50EC50 (nM)Citation
Vasorelaxation (intact)Rat Mesenteric ArteryRelaxation5.49~324
Vasorelaxation (denuded)Rat Mesenteric ArteryRelaxation5.14~724
BKCa Channel ActivationHEK293hSlo cellsOutward K+ current5.63~234

Core Signaling Pathways

This compound's biological effects are primarily mediated through two distinct signaling pathways: activation of the G protein-coupled receptor GPR55 and direct modulation of the large-conductance Ca2+-activated potassium (BKCa) channel.

GPR55-Mediated Signaling

GPR55 has emerged as a key receptor for AraS. Upon binding, AraS can activate GPR55, leading to the engagement of different G protein subtypes and the initiation of downstream signaling cascades that influence cell proliferation, migration, and angiogenesis.[3][4]

Activation of GPR55 can lead to the coupling of Gαq proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a ubiquitous second messenger.

GPR55_Gq_Pathway AraS This compound GPR55 GPR55 AraS->GPR55 Gq Gq GPR55->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers Cellular_Response Cellular Response (e.g., Proliferation, Migration) Ca_release->Cellular_Response GPR55_Gilo_Pathway AraS This compound GPR55 GPR55 AraS->GPR55 Gilo Gi/o GPR55->Gilo activates PI3K PI3K Gilo->PI3K activates Ras Ras Gilo->Ras activates Akt Akt PI3K->Akt phosphorylates pAkt p-Akt Akt->pAkt Cellular_Response Cellular Response (Angiogenesis, Proliferation) pAkt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK phosphorylates pERK->Cellular_Response BKCa_Activation_Pathway AraS This compound Membrane Plasma Membrane (Cholesterol-rich) AraS->Membrane intercalates BKCa BKCa Channel Membrane->BKCa directly activates K_efflux K⁺ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation AraS_Biosynthesis NAPE N-Arachidonoyl- Phosphatidylethanolamine (NAPE) NAT N-Acyltransferase (NAT) NAPE->NAT Serine Serine Serine->NAT AraS This compound NAT->AraS PL Phospholipid NAT->PL Ca Ca²⁺ Ca->NAT activates AraS_Degradation AraS This compound FAAH Fatty Acid Amide Hydrolase (FAAH) AraS->FAAH hydrolyzes Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Serine Serine FAAH->Serine Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Membrane, Radioligand, and Test Compound Dilutions Start->Prepare_Reagents Incubation Incubate Membrane, Radioligand, and AraS at 30°C for 60 min Prepare_Reagents->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis End End Data_Analysis->End Western_Blot_Workflow Start Start Cell_Culture Culture and Treat Cells with AraS Start->Cell_Culture Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE and Protein Transfer Lysis->SDS_PAGE Blocking Membrane Blocking SDS_PAGE->Blocking Primary_Ab Primary Antibody Incubation (p-ERK, p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Band Quantification and Normalization Detection->Analysis End End Analysis->End

References

Arachidonoyl Serinol (AraS): An In-depth Technical Guide to its Interaction with non-CB1/CB2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoyl-L-serine (AraS) is an endogenous lipid mediator, structurally related to the endocannabinoid anandamide.[1][2] While initially investigated for its potential role within the endocannabinoid system, research has revealed that AraS possesses a unique pharmacological profile, exhibiting minimal interaction with the canonical cannabinoid receptors, CB1 and CB2.[1][2] Instead, its biological activities appear to be mediated through other, non-CB1/CB2 receptor targets. This technical guide provides a comprehensive overview of the current understanding of AraS's interactions with these alternative receptors, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Receptor Interaction Profile of Arachidonoyl Serinol

The primary non-CB1/CB2 receptor target for AraS identified to date is the orphan G protein-coupled receptor, GPR55. In contrast, AraS shows no significant affinity for the transient receptor potential vanilloid 1 (TRPV1) channel, another common target for some endocannabinoids.[1] Its vasodilatory and pro-angiogenic effects are largely attributed to its activity at GPR55.[3][4]

Data Presentation: Quantitative Receptor Interaction Data

The following table summarizes the binding affinities and functional potencies of this compound at various receptor targets. This data highlights its selectivity for non-CB1/CB2 pathways.

ReceptorInteraction TypeQuantitative DataCell/Tissue SystemReference
GPR55 AgonistEC50: 550 nM (Vasodilation)Rat Mesenteric Arteries[1]
EC50: ≈1,200 nM (Vasodilation)Rat Abdominal Aorta[1]
TRPV1 No significant bindingNo displacement up to 30 µMCHO cells expressing rat TRPV1[1]
CB1 Very weak bindingKi > 10,000 nMMouse Cerebellar Membranes[1]
CB2 No significant bindingNo displacement up to 30 µMHEK293 cells expressing rat CB2[1]

GPR55: A Primary Target for this compound

Evidence strongly suggests that GPR55 is a key receptor for AraS. The activation of GPR55 by AraS initiates downstream signaling cascades that are implicated in crucial physiological processes, particularly angiogenesis.

Signaling Pathways

In human microvascular endothelial cells, AraS stimulates the phosphorylation of extracellular signal-regulated kinases (ERK) and protein kinase B (Akt).[1][3] This signaling is believed to be mediated through Gi/o proteins.[3] The activation of these pathways is a critical step in promoting endothelial cell proliferation, migration, and ultimately, the formation of new blood vessels (angiogenesis).[3][4]

GPR55_Signaling cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response AraS This compound (AraS) GPR55 GPR55 Receptor AraS->GPR55 Binds & Activates Gi_o Gαi/o GPR55->Gi_o Couples ERK p-ERK Gi_o->ERK Akt p-Akt Gi_o->Akt Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration Akt->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis AraS_Selectivity cluster_targets Potential Receptor Targets AraS This compound (AraS) GPR55 GPR55 AraS->GPR55  Activates (Agonist) CB1 CB1 AraS->CB1  Very Weak Interaction (Ki > 10,000 nM) CB2 CB2 AraS->CB2  No Interaction TRPV1 TRPV1 AraS->TRPV1  No Interaction Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from transfected cells) start->prep incubate Incubate Membranes with: 1. Radioligand (e.g., [3H]CP-55,940) 2. Unlabeled AraS (variable conc.) prep->incubate nsb Determine Non-Specific Binding (add high conc. known unlabeled ligand) prep->nsb separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate nsb->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate IC50/Ki) quantify->analyze end End analyze->end

References

Pro-Angiogenic Effects of N-arachidonoyl Serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoyl serine (ARA-S) is an endogenous endocannabinoid-like lipid, initially isolated from bovine brain, that has emerged as a significant modulator of vascular function.[1][2][3][4] Structurally similar to the endocannabinoid anandamide, ARA-S exhibits distinct pharmacological properties, notably its weak affinity for the classical cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) receptor.[1][2] Instead, its biological activities, including vasodilation and pro-angiogenic effects, are primarily mediated through the G protein-coupled receptor 55 (GPR55).[2][5][6] This technical guide provides an in-depth overview of the pro-angiogenic properties of ARA-S, presenting quantitative data, detailed experimental protocols, and a summary of the underlying signaling pathways.

Core Signaling Pathway

The pro-angiogenic effects of N-arachidonoyl serine are initiated by its interaction with the G protein-coupled receptor 55 (GPR55) on endothelial cells.[2][5][6] This binding event triggers a downstream signaling cascade involving the phosphorylation and activation of key protein kinases: extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt (also known as protein kinase B).[4][5][7] The activation of these pathways converges to stimulate endothelial cell proliferation, migration, and differentiation, which are fundamental processes in angiogenesis.[6][8] Furthermore, ARA-S signaling leads to the upregulation and release of Vascular Endothelial Growth Factor C (VEGF-C), a potent lymphangiogenic and angiogenic factor, and its cognate receptors VEGFR-2 and VEGFR-3, amplifying the pro-angiogenic response.[2][5]

ARA-S Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ARAS N-arachidonoyl serine (ARA-S) GPR55 GPR55 ARAS->GPR55 Binds to ERK ERK1/2 GPR55->ERK Akt Akt GPR55->Akt pERK p-ERK1/2 ERK->pERK Phosphorylation VEGFC VEGF-C Synthesis & Release pERK->VEGFC Angio Pro-angiogenic Effects (Proliferation, Migration, Tube Formation) pERK->Angio pAkt p-Akt Akt->pAkt Phosphorylation pAkt->VEGFC pAkt->Angio VEGFC->Angio Autocrine/Paracrine (via VEGFR-2/3)

Caption: ARA-S pro-angiogenic signaling cascade.

Quantitative Data on Pro-Angiogenic Effects

The pro-angiogenic activity of N-arachidonoyl serine has been quantified in a series of in vitro and ex vivo assays. The data presented below is primarily derived from studies on primary human dermal microvascular endothelial cells (HMVEC).[2]

Assay Parameter Measured ARA-S Concentration Result Positive Control P-value Reference
Cell ProliferationProliferation Index0.01 µM~1.2-fold increaseVEGF (100 ng/mL)P < 0.05[2]
0.1 µM~1.4-fold increaseP < 0.01[2]
1 µM~1.6-fold increaseP < 0.001 [2]
10 µM~1.5-fold increaseP < 0.001[2]
Cell MigrationMigrated Cell Count0.01 µM~1.5-fold increaseVEGF (100 ng/mL)P < 0.05[2]
0.1 µM~2.0-fold increaseP < 0.01[2]
1 µM~2.5-fold increaseP < 0.001 [2]
10 µM~2.2-fold increaseP < 0.001[2]
Endothelial Wound Healing% Reduction in Wound Width (24h)1 µM~80%VEGF (100 ng/mL)P < 0.001 [2]
In Vitro Tube FormationRelative Tube Length1 µM~1.5-fold increaseVEGF (100 ng/mL)P < 0.01[2]
Chick Chorioallantoic Membrane (CAM) AssayRelative Vascular Area1 µM~2.0-fold increaseVEGF (100 ng/mL)P < 0.01[2]
VEGF-C ProductionVEGF-C Concentration (pg/mL)1 µM~250Vehicle ControlP < 0.001[2]
10 µM~300**P < 0.001[2]

Detailed Experimental Protocols

Endothelial Cell Proliferation Assay

This protocol is for assessing the effect of ARA-S on the proliferation of primary human dermal microvascular endothelial cells (HMVEC).

Cell Proliferation Assay Workflow A Seed HMVEC in 96-well plates B Starve cells in serum-free medium (4h) A->B C Treat with ARA-S (0-10 µM) or VEGF B->C D Incubate for 24h C->D E Add BrdU and incubate for 4h D->E F Fix cells and add anti-BrdU antibody E->F G Add substrate and measure absorbance F->G

Caption: Workflow for the cell proliferation assay.

Methodology:

  • Cell Seeding: HMVEC are seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.

  • Starvation: The culture medium is replaced with serum-free medium for 4 hours to synchronize the cells.

  • Treatment: Cells are treated with varying concentrations of ARA-S (typically 0.01 to 10 µM) or a positive control such as VEGF (100 ng/mL). A vehicle control is also included.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • BrdU Labeling: A BrdU (5-bromo-2'-deoxyuridine) solution is added to each well, and the plates are incubated for an additional 4 hours to allow for incorporation into the DNA of proliferating cells.

  • Detection: The cells are fixed, and an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) is added.

  • Quantification: A substrate solution is added, and the colorimetric change is measured using a microplate reader at the appropriate wavelength. The absorbance is directly proportional to the amount of cell proliferation.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic effect of ARA-S on endothelial cell migration.

Methodology:

  • Chamber Preparation: 24-well plates with cell culture inserts (e.g., Transwell) containing a porous membrane (typically 8 µm pores) are used. The underside of the membrane is coated with an extracellular matrix protein like collagen.

  • Chemoattractant Addition: The lower chamber is filled with serum-free medium containing different concentrations of ARA-S (0.01 to 10 µM) or a positive control (VEGF).

  • Cell Seeding: HMVEC are resuspended in serum-free medium and seeded into the upper chamber of the inserts.

  • Incubation: The plate is incubated for 4-6 hours at 37°C to allow for cell migration through the porous membrane towards the chemoattractant.

  • Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed with methanol and stained with a suitable dye (e.g., crystal violet).

  • Quantification: The stained cells are visualized under a microscope, and the number of migrated cells per field of view is counted.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Methodology:

  • Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: HMVEC are seeded onto the polymerized matrix in the presence of various concentrations of ARA-S (0.01 to 10 µM) or a positive control (VEGF).

  • Incubation: The plate is incubated for 12-18 hours at 37°C.

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The total tube length or the number of branch points per field is quantified using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

This ex vivo assay evaluates the angiogenic potential of ARA-S in a living tissue context.

CAM Assay Workflow A Incubate fertilized chicken eggs (Day 3) B Create a window in the eggshell A->B C Place a filter disc with ARA-S onto the CAM B->C D Seal the window and incubate (Day 7) C->D E Excise the CAM and acquire images D->E F Quantify blood vessel density/branching E->F

Caption: Workflow for the CAM assay.

Methodology:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.

  • Windowing: On embryonic day 3, a small window is carefully made in the eggshell to expose the chorioallantoic membrane (CAM).

  • Treatment Application: A sterile filter paper disc or a carrier substance containing ARA-S (e.g., 1 µM) is placed on the CAM. A vehicle control and a positive control (VEGF) are also applied to different eggs.

  • Incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator until embryonic day 7.

  • Analysis: The CAM is excised and photographed. The angiogenic response is quantified by measuring the number of blood vessel branch points or the total vascularized area in the vicinity of the treatment disc.

Western Blotting for p-ERK and p-Akt

This protocol is for detecting the activation of key signaling proteins in HMVEC following ARA-S treatment.

Methodology:

  • Cell Culture and Starvation: HMVEC are cultured to near confluence and then serum-starved for 4-6 hours.

  • Treatment: Cells are treated with ARA-S (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 and Akt. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membranes are then stripped and re-probed with antibodies against total ERK1/2 and total Akt to confirm equal protein loading.

  • Densitometry: The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

N-arachidonoyl serine is a potent pro-angiogenic lipid that acts primarily through the GPR55 receptor to activate the ERK1/2 and Akt signaling pathways, leading to increased endothelial cell proliferation, migration, and tube formation. The induction of VEGF-C further amplifies these effects. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the vascular effects of ARA-S and its potential as a therapeutic target in contexts such as tissue repair and ischemic diseases. Further investigation into the nuanced roles of ARA-S in different vascular beds and pathological conditions is warranted.

References

Neuroprotective Potential of Arachidonoyl Serinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-arachidonoyl L-serine (AraS), an endocannabinoid-like lipid amide isolated from the bovine brain, has emerged as a promising neuroprotective agent.[1][2][3] Structurally similar to anandamide, AraS exhibits a distinct pharmacological profile, characterized by very weak binding to cannabinoid receptors CB1 and CB2, and the vanilloid TRPV1 receptor.[2][3] Despite this, it demonstrates significant therapeutic potential in preclinical models of neurological damage, particularly traumatic brain injury (TBI). Its neuroprotective effects are attributed to a multi-faceted mechanism involving the modulation of key cell survival pathways, reduction of apoptosis, and promotion of neurogenesis.[1][4] This document provides an in-depth technical overview of the neuroprotective mechanisms of AraS, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Neuroprotective Mechanisms of Action

Arachidonoyl Serinol (AraS) exerts its neuroprotective effects through a complex interplay of receptor-mediated signaling and downstream activation of pro-survival and anti-apoptotic pathways. Unlike classic endocannabinoids, its action is largely independent of CB1 receptor activation.[1]

Receptor Engagement and Signaling Cascades

The neuroprotective activity of AraS following traumatic brain injury is primarily mediated through indirect signaling involving CB2 receptors, TRPV1 channels, and large-conductance calcium-activated potassium (BK) channels.[1] Administration of specific antagonists for these targets has been shown to reverse the beneficial effects of AraS.[1] Upon engagement, AraS initiates a cascade of intracellular events pivotal for neuronal survival.

Key signaling pathways activated by AraS include:

  • PI3K/Akt Pathway: AraS leads to a significant increase in the phosphorylation of Akt (Protein Kinase B), a critical node in the cell survival pathway that inhibits apoptosis and promotes growth.[1][2]

  • MAPK/ERK Pathway: The compound prevents the trauma-induced attenuation of phosphorylated extracellular-signal-regulated kinase 1/2 (pERK1/2) levels.[1] The ERK pathway is crucial for regulating cell proliferation, differentiation, and survival.[1][2]

Anti-Apoptotic Effects

The activation of the Akt and ERK pathways culminates in the modulation of downstream apoptotic machinery. Following TBI, treatment with AraS leads to:

  • Increased Bcl-xL Levels: An elevation in the expression of the anti-apoptotic protein Bcl-xL is observed 24 hours after injury in AraS-treated mice.[1]

  • Reduced Caspase-3 Activity: This is followed by a significant (approximately 30%) reduction in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade, measured three days post-injury.[1]

The anti-apoptotic effects, particularly the increase in Bcl-xL, are reversed by a CB2 antagonist but not a CB1 antagonist, reinforcing the importance of the CB2 receptor in the AraS mechanism.[1]

G cluster_stimulus Stimulus cluster_receptors Receptor Interactions cluster_pathways Intracellular Signaling Pathways cluster_effects Downstream Anti-Apoptotic Effects cluster_outcome Cellular Outcome AraS This compound (AraS) CB2 CB2 Receptor AraS->CB2 Activates/ Modulates TRPV1 TRPV1 Channel AraS->TRPV1 Activates/ Modulates BK BK Channel AraS->BK Activates/ Modulates PI3K_Akt PI3K/Akt Pathway CB2->PI3K_Akt Signal via MAPK_ERK MAPK/ERK Pathway CB2->MAPK_ERK Signal via TRPV1->PI3K_Akt Signal via TRPV1->MAPK_ERK Signal via BK->PI3K_Akt Signal via BK->MAPK_ERK Signal via Bcl_xL ↑ Bcl-xL (Anti-apoptotic) PI3K_Akt->Bcl_xL MAPK_ERK->Bcl_xL Caspase3 ↓ Caspase-3 Activity (Pro-apoptotic) Bcl_xL->Caspase3 Inhibits Neuroprotection Neuroprotection & Neuronal Survival Caspase3->Neuroprotection Leads to (when reduced)

Fig. 1: AraS Neuroprotective Signaling Pathway.
Proneurogenic Properties

Beyond protecting existing neurons, AraS also exhibits proneurogenic capabilities. In both in vitro and in vivo models, AraS influences the behavior of neural progenitor cells (NPCs).[4]

  • NPC Proliferation: AraS treatment leads to a dose-dependent increase in the size of neurospheres, indicating enhanced NPC proliferation, without negatively affecting cell survival.[4] This proliferative effect is partially mediated by CB1, CB2, and TRPV1 receptors.[4]

  • Maintenance of Undifferentiated State: AraS promotes the maintenance of NPCs in an undifferentiated state. It significantly reduces the differentiation of NPCs into astrocytes or neurons while causing a 2.5-fold increase in the expression of the NPC marker nestin.[4] This suggests a role in preserving the neural stem cell pool for later repair.

Quantitative Data Summary

The neuroprotective and biological effects of this compound have been quantified in several key studies. The data is summarized below for direct comparison.

Table 1: In Vivo Neuroprotective Efficacy of AraS after Closed Head Injury (CHI) in Mice

Parameter Vehicle Control AraS Treatment Time Point Percentage Change Citation
Neurological Severity Score (NSS) Higher (worse outcome) Significantly Lower Day 3, 7, 14 Improvement [1]
Caspase-3 Activity Baseline ~30% Reduction 3 Days Post-CHI ↓ 30% [1]
Bcl-xL Levels Baseline Increased 24 Hours Post-CHI [1]
Lesion Volume Larger Reduced Post-CHI [1][4]

| Brain Edema (Water Content) | Higher | Reduced | Post-CHI | ↓ |[1] |

Table 2: In Vitro Effects of AraS on Neural Progenitor Cells (NPCs)

Parameter Effect of AraS Treatment Fold Change Citation
Neurosphere Size Dose-dependent increase - [4]
Nestin Expression (NPC marker) Significant increase 2.5-fold [4]

| Differentiation (to Astrocytes/Neurons) | Significantly reduced | - |[4] |

Table 3: Vasoactive and Anti-Inflammatory Properties of AraS

Parameter Measurement Value Citation
Vasorelaxation (Rat Mesenteric Arteries) EC₅₀ 550 nM [2]
Vasorelaxation (Rat Abdominal Aorta) EC₅₀ ~1,200 nM [2]

| LPS-induced TNF-α Production (Mice) | Reduction | ~40% |[2] |

Detailed Experimental Protocols

Methodologies for key experiments are crucial for the replication and validation of findings.

Closed Head Injury (CHI) Murine Model

This protocol is used to assess the in vivo neuroprotective effects of AraS following traumatic brain injury.[1]

  • Animal Preparation: Male Sabra mice are anesthetized. The scalp is incised to expose the fronto-parietal skull.

  • Injury Induction: A weight-drop device is used to induce a severe, diffuse brain injury. A specific weight is dropped from a defined height onto the exposed skull.

  • Treatment: One hour post-injury, mice are administered a single intraperitoneal (i.p.) injection of AraS (e.g., 10 mg/kg) or a vehicle control.

  • Functional Outcome Assessment: Motor function is evaluated using the Neurological Severity Score (NSS), a composite of motor, sensory, balance, and reflex tests, at multiple time points (e.g., 1 hour, 24 hours, 3 days, 7 days, 14 days).

  • Histological and Molecular Analysis: At specific endpoints, animals are euthanized. Brains are harvested for analysis of lesion volume, brain water content (edema), and molecular markers (e.g., Western blot for pERK, pAkt, Bcl-xL; caspase-3 activity assays).

G cluster_assessment Post-Injury Assessment cluster_analysis start Start: Anesthetize Mouse expose_skull Expose Fronto-Parietal Skull start->expose_skull induce_injury Induce Closed Head Injury (Weight-Drop Method) expose_skull->induce_injury treatment Administer AraS or Vehicle (1 hour post-injury) induce_injury->treatment nss_eval Functional Assessment: Neurological Severity Score (NSS) (Days 1, 3, 7, 14) treatment->nss_eval mol_eval Molecular & Histological Analysis (Endpoint: e.g., Day 3 or 14) treatment->mol_eval lesion Lesion Volume mol_eval->lesion edema Brain Edema mol_eval->edema western Western Blot (pAkt, pERK, Bcl-xL) mol_eval->western caspase Caspase-3 Activity mol_eval->caspase

Fig. 2: Experimental Workflow for In Vivo TBI Model.
Western Blot Analysis for Protein Phosphorylation

This protocol is used to quantify changes in key signaling proteins like Akt and ERK.[1]

  • Sample Preparation: Brain cortical tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., Bio-Rad protein assay).

  • SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pAkt, anti-pERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Band intensity is quantified using densitometry software. Membranes are stripped and re-probed for total protein (total Akt, total ERK) or a loading control (e.g., GAPDH) to normalize the data.

Neural Progenitor Cell (NPC) Culture and Differentiation Assay

This protocol assesses the effect of AraS on NPC proliferation and differentiation in vitro.[4]

  • NPC Culture: NPCs are cultured in a serum-free medium supplemented with growth factors (e.g., EGF, bFGF) to promote proliferation as neurospheres.

  • Treatment: Neurospheres are treated with varying concentrations of AraS or vehicle. For proliferation assays, the size and number of neurospheres are measured after a set period (e.g., 7 days).

  • Differentiation Assay: To assess differentiation, neurospheres are dissociated into single cells and plated on an adherent substrate (e.g., poly-L-ornithine/laminin-coated plates) in a medium lacking growth factors but containing AraS.

  • Immunocytochemistry: After several days, cells are fixed and stained with antibodies against specific cell markers:

    • NPCs: Nestin

    • Neurons: β-III-tubulin (Tuj1)

    • Astrocytes: Glial fibrillary acidic protein (GFAP)

  • Analysis: The percentage of cells positive for each marker is quantified by counting under a fluorescence microscope to determine the effect of AraS on cell fate.

G cluster_prolif Proliferation Assay cluster_diff Differentiation Assay start Culture Neural Progenitor Cells (NPCs) as Neurospheres treat_prolif Treat Neurospheres with AraS or Vehicle start->treat_prolif dissociate Dissociate Neurospheres and Plate Single Cells start->dissociate measure_spheres Measure Neurosphere Size and Number treat_prolif->measure_spheres prolif_result Result: Increased Proliferation measure_spheres->prolif_result treat_diff Treat with AraS in Differentiation Media dissociate->treat_diff stain Immunostain for Markers: Nestin, Tuj1, GFAP treat_diff->stain diff_result Result: ↑ Nestin (NPCs) ↓ Tuj1 (Neurons) ↓ GFAP (Astrocytes) stain->diff_result

Fig. 3: In Vitro Workflow for NPC Proliferation and Differentiation.

Conclusion and Future Directions

This compound is a compelling neuroprotective agent with a unique mechanism of action that distinguishes it from classical endocannabinoids. Its ability to activate pro-survival pathways, inhibit apoptosis, and promote a proneurogenic environment provides a strong rationale for its development as a therapeutic for acute neurological injuries like TBI. The evidence suggests that its efficacy is mediated through a combination of CB2, TRPV1, and BK channel signaling, independent of direct CB1 agonism, which may offer a favorable safety profile by avoiding CB1-mediated psychoactive side effects.

Future research should focus on elucidating the precise molecular interactions between AraS and its targets, further exploring its potential in other neurodegenerative and neuroinflammatory conditions, and conducting comprehensive preclinical safety and pharmacokinetic studies to pave the way for potential clinical translation.

References

The Endocannabinoid-Like Lipid Arachidonoyl Serinol: A Technical Guide to its Role in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol (AA-S), also known as N-arachidonoyl L-serine (ARA-S), is an endogenous lipoamino acid structurally related to the endocannabinoid anandamide. First isolated from bovine brain, AA-S has emerged as a bioactive lipid with significant immunomodulatory and vascular effects.[1][2] Unlike classical endocannabinoids, AA-S exhibits very weak affinity for cannabinoid receptors CB1 and CB2, suggesting a distinct mechanism of action.[1][2][3] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and anti-inflammatory properties of AA-S. It details its mechanism of action, summarizes key quantitative data, provides established experimental protocols for its study, and illustrates its signaling pathways, positioning it as a molecule of interest for therapeutic development in inflammatory conditions.

Biosynthesis and Metabolism

The biosynthesis of AA-S is believed to parallel that of anandamide, originating from membrane phospholipids. The proposed pathway involves two primary enzymatic steps:

  • N-Acylation: An N-acyltransferase (NAT) enzyme catalyzes the transfer of an arachidonic acid moiety from the sn-1 position of a donor phospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylserine (PS). This reaction forms the precursor molecule, N-arachidonoyl phosphatidylserine (N-acyl-PS).[4][5]

  • Phosphodiester Bond Cleavage: A specific phospholipase D (PLD) cleaves the phosphodiester bond of N-acyl-PS, releasing this compound (AA-S) and phosphatidic acid.[4]

Unlike anandamide, which is primarily degraded by Fatty Acid Amide Hydrolase (FAAH), AA-S is resistant to hydrolysis by FAAH.[6] It does, however, act as a weak inhibitor of Monoacylglycerol Lipase (MAGL), another key enzyme in endocannabinoid degradation.[6] This metabolic stability may contribute to a prolonged signaling profile compared to other endocannabinoids.

cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cleavage PC Phosphatidylcholine (sn-1 Arachidonate) NAT N-Acyltransferase (Ca2+ Dependent) PC->NAT PS Phosphatidylserine PS->NAT NAPS N-Arachidonoyl Phosphatidylserine (N-Acyl-PS) NAT->NAPS Arachidonic Acid Transfer PLD Phospholipase D (PLD) NAPS->PLD Hydrolysis AAS This compound (AA-S) PLD->AAS PA Phosphatidic Acid PLD->PA

Figure 1. Putative biosynthesis pathway of this compound (AA-S).

Role in Inflammation

AA-S demonstrates clear anti-inflammatory properties both in vitro and in vivo. Its mechanism is notably independent of CB1 and CB2 receptor activation, pointing towards a novel pathway for inflammation control.[1][2]

In Vitro Anti-Inflammatory Effects

In murine macrophage cell lines (e.g., RAW 264.7), AA-S has been shown to suppress the production of key inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[1][2] Suppressed mediators include:

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Nitric Oxide (NO)

  • Reactive Oxygen Intermediates (ROIs)

While the literature confirms these effects, it is noted that they require relatively high concentrations of AA-S.[2] Specific IC50 values for the inhibition of these inflammatory markers are not yet well-defined in published studies.

In Vivo Anti-Inflammatory Effects

The anti-inflammatory activity of AA-S has been validated in murine models of systemic inflammation. In mice challenged with LPS, intraperitoneal administration of AA-S significantly reduces plasma levels of TNF-α.[2] This effect is maintained in mice genetically deficient in either CB1 or CB2 receptors, providing strong evidence for a CB1/CB2-independent mechanism of action.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's biological activity.

Table 1: Enzymatic and Receptor Interactions of this compound

Target Assay Type Species Preparation Value Reference(s)
MAGL Inhibition - - IC50: 73 μM [6]
FAAH Inhibition - - Weak to no interaction [6]
CB1 Receptor Binding Affinity - - <1% of anandamide [1]
CB2 Receptor Binding Affinity - - No binding [1]

| TRPV1 Receptor | Binding Affinity | - | - | No binding |[1] |

Table 2: Anti-Inflammatory and Vasoactive Effects of this compound

Effect Model System Measurement Dosage / Concentration Result Reference(s)
Anti-Inflammatory LPS-challenged mice Plasma TNF-α Levels 10 mg/kg (i.p.) ~40% reduction [1][2]

| Vasorelaxation | Rat mesenteric artery | Relaxation (pEC50) | - | 4.9 ± 0.1 |[7] |

Signaling Mechanisms in Inflammation

The anti-inflammatory action of AA-S is linked to the modulation of intracellular signaling cascades initiated by inflammatory stimuli like LPS. The primary pathway involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).

LPS binds to the Toll-like receptor 4 (TLR4) complex on the surface of macrophages, triggering a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, iNOS (producing NO), and others.[8]

AA-S intervenes in this pathway, likely by inhibiting the activation of NF-κB, thereby suppressing the expression of these inflammatory mediators.[2] This action is independent of CB1/CB2 receptors and may be mediated by a putative novel receptor, potentially GPR55 or the "Abnormal-CBD" receptor.[1][3][9]

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor Complex LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFKB_I NF-κB / IκBα (Inactive) IKK->NFKB_I Phosphorylates IκBα NFKB_A NF-κB (Active) NFKB_I->NFKB_A IκBα Degradation TNFa_gene TNF-α Gene NFKB_A->TNFa_gene Translocates & Binds Promoter Nucleus Nucleus TNFa_protein TNF-α Protein (Inflammation) TNFa_gene->TNFa_protein Transcription & Translation AAS Arachidonoyl Serinol (AA-S) Receptor Putative Receptor (e.g., GPR55) AAS->Receptor Receptor->NFKB_I Inhibits NF-κB Activation A 1. Seed RAW 264.7 Cells (1.5x10^5 cells/well) B 2. Incubate Overnight (Allow Adherence) A->B C 3. Pre-treat with AA-S or Vehicle (1-2 hr) B->C D 4. Stimulate with LPS (100 ng/mL) C->D E 5. Incubate (4-6 hr) D->E F 6. Collect Supernatant E->F G 7. Quantify TNF-α (ELISA) F->G

References

Methodological & Application

Application Notes and Protocols for the In Vitro Synthesis of Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol, also known as N-arachidonoyl l-serine (ARA-S), is an endogenous lipid messenger that has garnered significant interest in the scientific community. Structurally similar to the endocannabinoid anandamide, ARA-S displays a unique pharmacological profile. Unlike anandamide, it exhibits very weak affinity for the classical cannabinoid receptors CB1 and CB2. Instead, ARA-S is considered a selective endogenous ligand for a putative novel cannabinoid-type G-protein coupled receptor, GPR55, and also directly modulates ion channel activity. These properties make it a valuable tool for investigating novel signaling pathways and a potential lead compound in drug development for various therapeutic areas, including cardiovascular disease and inflammation.

This document provides detailed protocols for the in vitro synthesis of this compound via both chemical and enzymatic methods. It also summarizes key quantitative data and elucidates its primary signaling pathways with detailed diagrams.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 187224-29-9[1][2]
Molecular Formula C₂₃H₃₇NO₄[1][2]
Molecular Weight 391.5 g/mol [1][3]
Appearance Solution in ethanol[1]
Purity ≥98%[2]
Stability Stable for at least 2 months in ethanol at -20°C. Unstable at room temperature without a solvent.[3]
Table 2: Representative Yields for N-Acylation Reactions
Synthesis MethodAcyl DonorAmino AcidCoupling/Activating AgentSolventReaction Time (h)Representative Yield (%)
Chemical SynthesisArachidonic AcidL-SerineDicyclohexylcarbodiimide (DCC) / N-Hydroxysuccinimide (NHS)Dichloromethane2470-85
Chemo-enzymaticArachidonic acid methyl esterGlycine tert-butyl esterCandida antarctica lipase BAcetonitrile24~75 (product formation)[4][5]
Enzymatic SynthesisArachidonoyl-CoAL-SerineCytochrome cAqueous BufferNot SpecifiedMichaelis-Menten kinetics observed[5]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound (Generalized Method)

This protocol is a generalized procedure for the N-acylation of L-serine with arachidonic acid, based on common methods for synthesizing N-acyl amino acids.

Materials:

  • L-Serine

  • Arachidonic acid

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric acid (HCl), 1 M

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Activation of Arachidonic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve arachidonic acid (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise to the solution while stirring.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

    • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • N-acylation of L-Serine:

    • In a separate flask, suspend L-serine (1.2 equivalents) in a mixture of anhydrous DMF and DCM.

    • Filter the activated arachidonic acid solution from step 1 to remove the DCU precipitate.

    • Slowly add the filtrate containing the activated arachidonic acid-NHS ester to the L-serine suspension at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the aqueous phase with dichloromethane (3x).

    • Combine the organic layers and wash with 1 M HCl and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to obtain pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes a potential enzymatic synthesis route based on the catalytic activity of cytochrome c.[5]

Materials:

  • Arachidonoyl-CoA

  • L-Serine

  • Bovine heart cytochrome c

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer (pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system for product analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing potassium phosphate buffer (e.g., 50 mM, pH 7.4).

    • Add L-Serine to the buffer at a desired concentration (e.g., in the millimolar range).

    • Add Arachidonoyl-CoA to the mixture.

    • Initiate the reaction by adding a solution of bovine heart cytochrome c.

    • In some variations, a low concentration of hydrogen peroxide may be added to facilitate the reaction, though spontaneous formation can occur.[5]

  • Incubation:

    • Incubate the reaction mixture at a physiological temperature (e.g., 37°C) with gentle agitation for a specified period (e.g., 1-24 hours).

  • Reaction Termination and Analysis:

    • Terminate the reaction by adding a quenching solvent, such as a mixture of chloroform and methanol, to precipitate the protein and extract the lipids.

    • Centrifuge the mixture to pellet the precipitated protein.

    • Collect the supernatant containing the lipid products.

    • Analyze the formation of this compound using HPLC coupled with a suitable detector (e.g., UV or mass spectrometer).

  • Purification (Optional):

    • If required, the product can be purified from the reaction mixture using preparative HPLC.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound exerts its biological effects through at least two distinct signaling pathways: a G-protein coupled receptor-mediated pathway and a direct interaction with an ion channel.

  • GPR55-Mediated Signaling: this compound acts as an agonist at the G-protein coupled receptor 55 (GPR55). This interaction is thought to involve Gi/o, Gq, and/or G12/13 proteins, leading to the activation of downstream kinase cascades, including the phosphorylation of ERK1/2 (p44/42 MAPK) and Akt. This pathway is implicated in cellular processes such as angiogenesis.

  • Direct Activation of BKCa Channels: Independently of G-protein signaling, this compound can directly activate large conductance Ca²⁺-activated K⁺ (BKCa) channels. This activation is dependent on the presence of cholesterol in the cell membrane and leads to an increase in K⁺ efflux, which can cause hyperpolarization of the cell membrane and contribute to effects like vasodilation.[6]

GPR55_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Arachidonoyl_Serinol This compound GPR55 GPR55 Arachidonoyl_Serinol->GPR55 Binds G_Protein Gα(i/o, q, 12/13) Gβγ GPR55->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates RhoA RhoA G_Protein->RhoA Activates PI3K PI3K G_Protein->PI3K Activates RAF RAF G_Protein->RAF Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates pAkt p-Akt Akt->pAkt Angiogenesis Angiogenesis & Cell Proliferation pAkt->Angiogenesis MEK MEK RAF->MEK ERK ERK1/2 (p44/42 MAPK) MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->Angiogenesis

Caption: GPR55-mediated signaling pathway of this compound.

BKCa_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Arachidonoyl_Serinol_ext This compound BKCa_Channel BKCa Channel Arachidonoyl_Serinol_ext->BKCa_Channel Directly Activates (G-protein independent) K_ion_in K+ BKCa_Channel->K_ion_in K+ Efflux Cholesterol Cholesterol Cholesterol->BKCa_Channel Modulates Hyperpolarization Membrane Hyperpolarization K_ion_in->Hyperpolarization Leads to

Caption: Direct activation of BKCa channels by this compound.

Experimental Workflow for In Vitro Synthesis

The following diagram illustrates a typical workflow for the chemical synthesis and purification of this compound.

Synthesis_Workflow Start Start: Reagents Reagents Arachidonic Acid L-Serine Coupling Agents Start->Reagents Activation Step 1: Activation of Arachidonic Acid Reagents->Activation Coupling Step 2: N-acylation (Coupling Reaction) Activation->Coupling Workup Step 3: Reaction Work-up (Extraction & Washing) Coupling->Workup Purification Step 4: Purification (Column Chromatography) Workup->Purification Analysis Step 5: Characterization (NMR, MS) Purification->Analysis Final_Product Final Product: This compound Analysis->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

References

Cell-based Assays for Studying Arachidonoyl Serinol Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (ARA-S) is an endogenous endocannabinoid-like lipid, structurally related to anandamide. It has garnered significant interest within the scientific community due to its unique pharmacological profile and potential therapeutic applications. Unlike classical cannabinoids, ARA-S exhibits weak binding affinity for the canonical cannabinoid receptors CB1 and CB2, as well as the transient receptor potential vanilloid 1 (TRPV1) receptor.[1][2] Its biological activities often parallel those of abnormal cannabidiol (Abn-CBD), suggesting that it may act as an agonist for a novel, yet-to-be-fully-characterized cannabinoid-type receptor, with GPR55 being a potential candidate.[1][3]

ARA-S has been shown to elicit a range of cellular responses, including endothelium-dependent vasodilation, modulation of intracellular signaling cascades, and anti-inflammatory effects.[1][2] These properties make it a compelling molecule for investigation in various physiological and pathological processes, including cardiovascular function, inflammation, and neuroprotection.

These application notes provide detailed protocols for a selection of cell-based assays to facilitate the study of ARA-S's biological effects. The described methods are essential tools for researchers aiming to elucidate its mechanism of action and explore its potential as a therapeutic agent.

Data Presentation

The following tables summarize the quantitative data available for the effects of this compound in various cell-based assays.

Assay TypeCell LineEffectConcentration / ValueReference
Enzyme Inhibition Rat Cerebellar CytosolInhibition of Monoacylglycerol Lipase (MAGL)IC50: 73 µM[1][4]
Signal Transduction HUVEC, HBECIncreased phosphorylation of p44/42 MAP Kinase2-2.5 fold increase at 1 µM[4][5]
HUVEC, HBECIncreased phosphorylation of Akt2-2.5 fold increase at 1 µM[4][5]
Anti-inflammatory RAW264.7 MacrophagesSuppression of zymosan-induced reactive oxygen intermediates (ROI)45% inhibition at 76.6 µM[5]
Primary Murine MacrophagesInhibition of LPS-induced Nitric Oxide (NO) productionUp to 50% inhibition[5]
RAW264.7 MacrophagesSuppression of LPS-induced TNF-α formationConcentration-dependent[2]
Angiogenesis HMVECEnhanced endothelial cell tube formationConcentration-dependent[6]
HMVECIncreased endothelial cell migrationConcentration-dependent[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways of ARA-S and the general workflows for the described experimental protocols.

ARA_S_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ARA_S This compound (ARA-S) Putative_Receptor Putative Receptor (e.g., GPR55) ARA_S->Putative_Receptor Binds N_type_Ca_Channel N-type Ca2+ Channel ARA_S->N_type_Ca_Channel Modulates BK_Ca_Channel BKCa Channel ARA_S->BK_Ca_Channel Modulates Gi_Go Gi/Go Putative_Receptor->Gi_Go Activates Anti_inflammation Anti-inflammation (↓TNF-α, ↓NO, ↓ROI) Putative_Receptor->Anti_inflammation PI3K PI3K Gi_Go->PI3K Activates MAPK_Pathway MAPK Pathway (MEK/ERK) Gi_Go->MAPK_Pathway Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Angiogenesis Angiogenesis & Wound Healing pAkt->Angiogenesis pMAPK p-MAPK MAPK_Pathway->pMAPK Phosphorylation pMAPK->Angiogenesis Vasodilation Vasodilation N_type_Ca_Channel->Vasodilation BK_Ca_Channel->Vasodilation Western_Blot_Workflow Start Cell Culture & Treatment with ARA-S Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-MAPK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis Cell_Migration_Workflow Start Seed Endothelial Cells in Transwell Insert Chemoattractant Add ARA-S to Lower Chamber Start->Chemoattractant Incubation Incubate for 4-24 hours Chemoattractant->Incubation Remove_Non_Migrated Remove Non-migrated Cells from Top of Insert Incubation->Remove_Non_Migrated Stain Fix and Stain Migrated Cells Remove_Non_Migrated->Stain Quantify Count Migrated Cells (Microscopy) Stain->Quantify

References

Application Notes: Investigating the Pro-Angiogenic Effects of Arachidonoyl Serinol in Human Umbilical Vein Endothelial Cells (HUVEC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arachidonoyl Serinol (AA-Ser) is an endocannabinoid-like lipid molecule that has garnered significant interest for its potential therapeutic applications. Unlike classical cannabinoids, AA-Ser exhibits weak affinity for the cannabinoid receptors CB1 and CB2, as well as the TRPV1 receptor[1][2][3]. Instead, its biological effects in the vascular endothelium are primarily mediated through the G-protein coupled receptor 55 (GPR55), leading to the activation of key signaling pathways that promote angiogenesis, cell survival, and vasodilation[1][4][5]. Human Umbilical Vein Endothelial Cells (HUVEC) represent a robust and widely utilized in vitro model system to elucidate the mechanisms underlying angiogenesis. This document provides detailed protocols for studying the pro-angiogenic effects of AA-Ser on HUVEC, including its impact on cell proliferation, migration, and tube formation.

Mechanism of Action of this compound in HUVEC

AA-Ser exerts its pro-angiogenic effects on HUVEC through a multi-faceted signaling cascade. Upon binding to its putative receptor, GPR55, AA-Ser initiates downstream signaling involving the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (Akt)[2]. This activation, in turn, stimulates the production and secretion of Vascular Endothelial Growth Factor C (VEGF-C)[5]. VEGF-C then acts in an autocrine or paracrine manner to further promote endothelial cell proliferation, migration, and differentiation into capillary-like structures, which are hallmarks of angiogenesis[1][5].

Arachidonoyl_Serinol_Signaling_Pathway AAS This compound (AA-Ser) GPR55 GPR55 AAS->GPR55 PI3K PI3K GPR55->PI3K MEK MEK GPR55->MEK Akt Akt PI3K->Akt VEGFC VEGF-C Production Akt->VEGFC ERK ERK1/2 MEK->ERK ERK->VEGFC Proliferation Cell Proliferation VEGFC->Proliferation Migration Cell Migration VEGFC->Migration TubeFormation Tube Formation VEGFC->TubeFormation MTT_Assay_Workflow Seed Seed HUVEC in 96-well plate (5,000 cells/well) Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with AA-Ser (0.01 - 10 µM) Incubate1->Treat Incubate2 Incubate for 24-48h Treat->Incubate2 AddMTT Add MTT reagent (10 µL/well) Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution (100 µL/well) Incubate3->AddSolubilizer Incubate4 Incubate for 2-4h (in the dark) AddSolubilizer->Incubate4 Read Measure Absorbance at 570 nm Incubate4->Read Tube_Formation_Assay_Workflow Coat Coat 96-well plate with Matrigel Polymerize Incubate for 30-60 min at 37°C to allow polymerization Coat->Polymerize Seed Seed HUVEC (1.5 x 10^4 cells/well) in medium with AA-Ser (1 µM) Polymerize->Seed Incubate Incubate for 6-18h Seed->Incubate Image Image tube formation using a microscope Incubate->Image Quantify Quantify tube length and branch points Image->Quantify

References

In Vivo Animal Models for Arachidonoyl Serinol Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (AA-S) is an endogenous lipid mediator, structurally related to the endocannabinoid anandamide. Unlike anandamide, AA-S exhibits weak binding to the canonical cannabinoid receptors CB1 and CB2. However, research has demonstrated its potent biological activities, particularly in the cardiovascular and immune systems. This document provides detailed application notes and protocols for utilizing in vivo animal models to investigate the therapeutic potential of AA-S, focusing on its anti-inflammatory and vasodilatory properties.

I. Anti-inflammatory Activity: Murine Model of LPS-Induced Endotoxemia

A key in vivo application for studying the anti-inflammatory effects of this compound is the lipopolysaccharide (LPS)-induced endotoxemia model in mice. This model mimics aspects of systemic inflammation and allows for the assessment of AA-S's ability to suppress pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).

Animal Models
  • Wild-Type Mice: C57BL/6J mice are a commonly used strain for this model.

  • Knockout Mice: To investigate the involvement of cannabinoid receptors, mice deficient in CB1 (CB1-/-) or CB2 (CB2-/-) receptors can be utilized. This allows for the determination of whether the anti-inflammatory effects of AA-S are mediated through these receptors.

Experimental Protocol: Inhibition of LPS-Induced TNF-α Production

This protocol is adapted from the methodology described by Milman et al. (2006).

Materials:

  • This compound (AA-S)

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle solution (e.g., 1:1:4 solution of DMSO, Tween 80, and PBS)

  • Male C57BL/6J, CB1-/-, and CB2-/- mice (8-12 weeks old)

  • Sterile syringes and needles for intraperitoneal (i.p.) injection

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • TNF-α ELISA kit

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • AA-S Preparation: Dissolve AA-S in the vehicle solution to a final concentration for a 10 mg/kg dosage.

  • Animal Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, AA-S + LPS). A typical group size is n=6-8.

  • AA-S Administration: Administer AA-S (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • LPS Challenge: 45 minutes after the AA-S or vehicle injection, administer LPS (1 mg/kg) via i.p. injection to induce an inflammatory response. Control groups receive saline instead of LPS.

  • Blood Collection: 90 minutes after the LPS injection, collect blood via cardiac puncture or from the tail vein into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

Data Presentation: TNF-α Inhibition by this compound

The following table summarizes the reported inhibitory effects of AA-S on LPS-induced TNF-α production in different mouse genotypes.

Animal ModelTreatmentDosageTNF-α Inhibition (%)Reference
Wild-Type (C57BL/6J)This compound10 mg/kg (i.p.)~40%Milman et al., 2006
CB1 Receptor Knockout (CB1-/-)This compound10 mg/kg (i.p.)Significant, but less than wild-typeMilman et al., 2006
CB2 Receptor Knockout (CB2-/-)This compound10 mg/kg (i.p.)~40%Milman et al., 2006

Experimental Workflow

experimental_workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Inflammation Induction cluster_analysis Analysis Phase acclimatization Acclimatization of Mice grouping Randomize into Groups acclimatization->grouping aas_prep Prepare AA-S Solution (10 mg/kg) grouping->aas_prep aas_admin Administer AA-S or Vehicle (i.p.) aas_prep->aas_admin lps_challenge LPS Challenge (1 mg/kg, i.p.) (45 min post-AA-S) aas_admin->lps_challenge blood_collection Blood Collection (90 min post-LPS) lps_challenge->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep tnf_elisa TNF-α ELISA plasma_sep->tnf_elisa data_analysis Data Analysis tnf_elisa->data_analysis

Workflow for LPS-induced endotoxemia model.

II. Vasodilatory Activity: Ex Vivo Rat Aortic and Mesenteric Artery Model

This compound has been shown to induce endothelium-dependent vasodilation.[1] This can be effectively studied using isolated arterial rings from rats in an organ bath setup. This ex vivo model allows for the direct assessment of AA-S's effects on vascular tone.

Animal Model
  • Rats: Male Wistar or Sprague-Dawley rats (250-300g) are suitable for this protocol.

Experimental Protocol: Organ Bath Assay for Vasodilation

Materials:

  • Male rats

  • Krebs-Henseleit buffer

  • Phenylephrine (or other vasoconstrictor)

  • This compound (AA-S)

  • Organ bath system with force transducers

  • Dissection microscope and tools

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Isolation: Euthanize the rat and carefully dissect the thoracic aorta and/or the superior mesenteric artery.

  • Ring Preparation: Clean the arteries of adhering connective and adipose tissue and cut them into rings of 2-3 mm in length. For some experiments, the endothelium can be mechanically removed by gently rubbing the luminal surface.

  • Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

  • Viability Check: Test the viability of the rings by inducing a contraction with a high potassium solution or a standard agonist like phenylephrine.

  • Pre-contraction: Once a stable baseline is achieved, pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine) to induce a sustained contraction.

  • AA-S Administration: Once the contraction has plateaued, cumulatively add increasing concentrations of AA-S to the organ bath to generate a dose-response curve.

  • Data Recording: Record the changes in isometric tension using a force transducer. Vasodilation is measured as the percentage of relaxation from the pre-contracted tone.

Experimental Setup Diagram

organ_bath_setup cluster_system Organ Bath System cluster_procedure Experimental Steps organ_bath Organ Bath (Krebs Buffer, 37°C, Carbogen) arterial_ring Arterial Ring transducer Force Transducer arterial_ring->transducer Measures Tension recorder Data Recorder transducer->recorder Sends Signal measure_relaxation 3. Measure % Relaxation recorder->measure_relaxation Provides data for pre_contraction 1. Pre-contract with Phenylephrine add_aas 2. Add cumulative concentrations of AA-S add_aas->organ_bath Introduced into bath

Schematic of the organ bath experiment.

III. Signaling Pathways of this compound

In vitro studies using cultured endothelial cells have shown that this compound stimulates the phosphorylation of p44/42 Mitogen-Activated Protein (MAP) Kinase (also known as ERK1/2) and Protein Kinase B (Akt).[1] These signaling pathways are crucial for cell survival, proliferation, and function, including the regulation of vascular tone.

Proposed Signaling Cascade

The following diagram illustrates the proposed signaling pathway initiated by AA-S in endothelial cells, leading to downstream cellular effects. It is hypothesized that AA-S acts through a putative G-protein coupled receptor (GPCR).

signaling_pathway AAS This compound (AA-S) GPCR Putative GPCR AAS->GPCR Binds to G_protein G-protein GPCR->G_protein Activates PI3K PI3K G_protein->PI3K Ras_Raf Ras/Raf G_protein->Ras_Raf Akt Akt (Protein Kinase B) PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates Cellular_Effects Cellular Effects (e.g., Vasodilation, Anti-inflammation) pAkt->Cellular_Effects MEK MEK Ras_Raf->MEK MAPK p44/42 MAPK (ERK1/2) MEK->MAPK Phosphorylates pMAPK p-MAPK (Active) MAPK->pMAPK Phosphorylates pMAPK->Cellular_Effects

AA-S signaling pathway in endothelial cells.

Conclusion

The in vivo and ex vivo animal models described provide robust platforms for elucidating the physiological roles and therapeutic potential of this compound. The murine LPS-induced endotoxemia model is invaluable for assessing its anti-inflammatory properties, while the rat isolated artery model offers a direct measure of its vasodilatory effects. Further research utilizing these models will be crucial in understanding the mechanisms of action of AA-S and its potential development as a novel therapeutic agent for cardiovascular and inflammatory diseases.

References

Application Notes and Protocols for Western Blot Analysis of MAPK and Akt Phosphorylation Induced by Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (ARA-S) is an endocannabinoid-like lipid mediator that has been identified in the bovine brain.[1][2][3] Unlike classical endocannabinoids, ARA-S exhibits weak binding to cannabinoid receptors CB1 and CB2, as well as the vanilloid receptor TRPV1.[1][2] However, it demonstrates significant biological activity, including the induction of endothelium-dependent vasodilation.[1][2] A key mechanism underlying the cellular effects of ARA-S involves the activation of intracellular signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1][2] This document provides detailed application notes and protocols for the analysis of ARA-S-induced phosphorylation of MAPK (specifically p44/42, also known as ERK1/2) and Akt (also known as Protein Kinase B) using Western blotting.

Data Presentation

The following table summarizes the observed effects of this compound on MAPK and Akt phosphorylation. While the stimulatory effect is documented, specific quantitative fold-changes from dose-response or time-course experiments are not consistently available in the public domain. The table structure is provided for researchers to populate with their own quantitative data.

Target Protein Treatment Cell Type Observed Effect on Phosphorylation Fold Change (vs. Control) Reference
p44/42 MAPK (ERK1/2)1 µM ARA-SCultured Endothelial CellsIncreased PhosphorylationData Not Available[1]
Akt (Protein Kinase B)1 µM ARA-SCultured Endothelial CellsIncreased PhosphorylationData Not Available[1]
p44/42 MAPK (ERK1/2)User-defined conc.User-definedUser-definedInsert user data
Akt (Protein Kinase B)User-defined conc.User-definedUser-definedInsert user data

Signaling Pathways

The diagrams below illustrate the putative signaling pathway initiated by this compound, leading to the phosphorylation of MAPK and Akt, as well as the general experimental workflow for Western blot analysis.

ARA_S_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARA_S This compound GPCR Putative G-Protein Coupled Receptor ARA_S->GPCR G_protein Gα/βγ GPCR->G_protein PI3K PI3K G_protein->PI3K RAS Ras G_protein->RAS PIP2 PIP2 PI3K->PIP2 phosphorylates RAF Raf RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates MAPK MAPK (ERK1/2) MEK->MAPK phosphorylates p_MAPK p-MAPK (p-ERK1/2) Transcription Gene Transcription (Proliferation, Survival) p_MAPK->Transcription PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates p_Akt p-Akt p_Akt->Transcription

Caption: Putative signaling pathway of this compound.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Serum Starvation Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-MAPK, p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Membrane Stripping Detection->Stripping Analysis Densitometric Analysis Reprobing Reprobing with Total MAPK and Akt Antibodies Stripping->Reprobing Reprobing->Detection Re-detect End End Analysis->End

References

Application Note: Measuring Arachidonoyl Serinol-induced Calcium Mobilization In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachidonoyl Serinol (ARA-s) is an endogenous endocannabinoid-like lipid molecule identified in mammalian tissues.[1] Structurally similar to the endocannabinoid anandamide, ARA-s exhibits unique pharmacological properties and is implicated in various physiological processes, including angiogenesis and cell migration.[1][2] Its mechanism of action is complex; while it has minimal activity at classical cannabinoid receptors (CB1 and CB2), it is known to activate the orphan G protein-coupled receptor GPR55.[1][2][3] GPR55 activation is often coupled to Gαq and Gα12/13 proteins, leading to the activation of downstream signaling cascades that result in the mobilization of intracellular calcium (Ca2+).[1][4][5] Additionally, some studies suggest ARA-s may directly modulate ion channels, such as N-type calcium channels, independently of GPCRs.[3]

Measuring intracellular Ca2+ mobilization is a critical functional assay to characterize the activity of ARA-s and screen for modulators of its signaling pathways.[6] This application note provides detailed protocols for quantifying ARA-s-induced calcium flux in vitro using fluorescent calcium indicators with two common methodologies: a high-throughput plate-reader assay and a single-cell resolution microscopy assay.

Principle of the Assay

The assay quantifies changes in cytosolic free calcium concentration using cell-permeant fluorescent dyes. These indicators, such as Fluo-4 AM and Fura-2 AM, are acetoxymethyl (AM) esters that can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye in the cytosol. Upon binding to Ca2+, the dye's fluorescent properties change.

  • Single-Wavelength Indicators (e.g., Fluo-4): Exhibit a significant increase in fluorescence intensity upon binding Ca2+.[7] This method is robust and well-suited for high-throughput screening (HTS) using fluorescence plate readers.[8][9]

  • Ratiometric Indicators (e.g., Fura-2): Undergo a shift in their excitation spectrum upon Ca2+ binding.[10] The ratio of fluorescence emission at a constant wavelength (e.g., 510 nm) when excited at two different wavelengths (typically 340 nm and 380 nm) is used to determine the intracellular calcium concentration.[7] This ratiometric measurement corrects for variations in dye loading, cell thickness, and photobleaching, making it ideal for quantitative single-cell analysis.[7][10]

Putative Signaling Pathway

The primary proposed pathway for ARA-s-induced calcium mobilization involves the activation of GPR55.

Caption: ARA-s binds to GPR55, initiating a Gq/13-PLC cascade that leads to intracellular Ca2+ release.

Experimental Workflow

The general workflow for measuring calcium mobilization is a multi-step process.

workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_acq Data Acquisition & Analysis a 1. Seed Cells in Microplate b 2. Culture Overnight a->b c 3. Load Cells with Calcium Dye b->c d 4. Wash to Remove Excess Dye c->d e 5. Establish Baseline Fluorescence d->e f 6. Add ARA-s (Agonist) e->f g 7. Record Fluorescence (Kinetic Read) f->g h 8. Analyze Data (e.g., Peak Response, AUC) g->h

Caption: The experimental workflow from cell seeding to data analysis for the calcium mobilization assay.

Detailed Experimental Protocols

Protocol 1: High-Throughput Assay using Fluo-4 AM and a Plate Reader

This protocol is optimized for screening multiple concentrations of ARA-s or other compounds in a 96-well format.

Materials:

  • HEK293 cells stably expressing human GPR55 (or other suitable cell line)

  • This compound (ARA-s)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[10]

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FlexStation)[11]

Procedure:

  • Cell Plating:

    • Seed HEK293-GPR55 cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution. For a final in-well concentration of 4 µM, mix Fluo-4 AM and an equal concentration of 20% Pluronic F-127 in HBSS with 20 mM HEPES.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the 2X loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.[12]

  • Washing:

    • Gently remove the loading solution from each well.

    • Wash the cells twice with 100 µL of HBSS with 20 mM HEPES.[12]

    • After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.

    • Incubate for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Data Acquisition:

    • Prepare a 2X stock plate of ARA-s at various concentrations in HBSS.

    • Set the fluorescence plate reader to excite at ~490 nm and record emission at ~520 nm.[7]

    • Program a kinetic read:

      • Establish a stable baseline fluorescence for 15-30 seconds.

      • Use the automated injector to add 100 µL of the 2X ARA-s solution to the wells.

      • Continue recording the fluorescence signal every 1-2 seconds for at least 120-180 seconds to capture the full response.[9]

Protocol 2: Single-Cell Imaging using Fura-2 AM and Fluorescence Microscopy

This protocol allows for detailed analysis of calcium dynamics in individual cells.

Materials:

  • Cells grown on glass coverslips or in imaging-compatible dishes

  • This compound (ARA-s)

  • Fura-2 AM[10]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Inverted fluorescence microscope equipped with a light source capable of alternating 340 nm and 380 nm excitation, a 510 nm emission filter, and a sensitive camera (sCMOS or EMCCD).[7]

Procedure:

  • Cell Plating:

    • Seed cells onto 25 mm glass coverslips in a 6-well plate at an appropriate density to achieve 60-70% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).[12]

    • Wash the coverslips once with HBSS.

    • Add the loading solution and incubate for 30-45 minutes at room temperature, protected from light.

  • Washing and De-esterification:

    • Wash the coverslips twice with HBSS.

    • Transfer the coverslip to a perfusion imaging chamber mounted on the microscope stage.

    • Continuously perfuse with HBSS for at least 15 minutes to wash out extracellular dye and allow for de-esterification.

  • Imaging and Data Acquisition:

    • Using the imaging software, select a field of view with healthy, well-loaded cells.

    • Begin image acquisition, alternating excitation between 340 nm and 380 nm and collecting the 510 nm emission for each. Acquire image pairs every 2-5 seconds.

    • Record a stable baseline for 1-2 minutes.

    • Add ARA-s to the perfusion buffer at the final desired concentration and continue recording for 3-5 minutes to capture the response and subsequent return to baseline.

Data Presentation and Analysis

Raw fluorescence data should be processed to quantify the calcium response.

Data Analysis Steps:

  • Background Subtraction: Subtract the average fluorescence intensity from a region of interest (ROI) with no cells.[13]

  • Calculate Response Metric:

    • For Fluo-4 (Single Wavelength): Calculate the relative change in fluorescence (ΔF/F₀). F₀ is the average baseline fluorescence before stimulus addition. The response is calculated as (F - F₀) / F₀.[13]

    • For Fura-2 (Ratiometric): Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (Ratio = F₃₄₀ / F₃₈₀).

  • Quantify Key Parameters:

    • Peak Amplitude: The maximum ΔF/F₀ or Ratio value achieved after stimulation.

    • Time to Peak: The time from stimulus addition to the peak response.

    • Area Under the Curve (AUC): The integral of the response curve over time, representing the total calcium influx.

Table 1: Example Summary of Experimental Parameters

ParameterProtocol 1 (Plate Reader)Protocol 2 (Microscopy)
Cell Line HEK293-hGPR55HEK293-hGPR55
Calcium Indicator Fluo-4 AM (4 µM)Fura-2 AM (3 µM)
Instrumentation Fluorescence Plate ReaderInverted Fluorescence Microscope
Readout Population Average (Well)Single-Cell Resolution
Primary Metric Peak ΔF/F₀Peak 340/380 Ratio

Table 2: Example Dose-Response Data for ARA-s

ARA-s Conc. (µM)N (wells/cells)Mean Peak Response (ΔF/F₀ ± SEM)Mean AUC (± SEM)
0 (Vehicle)80.05 ± 0.015.2 ± 0.8
0.180.45 ± 0.0648.5 ± 5.1
0.380.98 ± 0.11105.3 ± 11.2
1.081.85 ± 0.20210.6 ± 22.5
3.082.41 ± 0.25295.1 ± 30.7
10.082.55 ± 0.23315.4 ± 28.9

References

Application Note: Quantitative Analysis of Arachidonoyl Serinol in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachidonoyl Serinol is an endocannabinoid-like lipid mediator, structurally related to the well-characterized endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Unlike classical endocannabinoids, this compound exhibits low affinity for the cannabinoid receptors CB1 and CB2, suggesting it may act through alternative signaling pathways.[2][3] Emerging research points to its role in vasodilation and potential modulation of ion channels, making it a molecule of interest in various physiological and pathological processes.[2]

Accurate quantification of this compound in complex biological samples such as plasma, serum, or tissue homogenates is critical for understanding its biosynthesis, metabolism, and function. However, its lipophilic nature and typically low endogenous concentrations present analytical challenges, necessitating a robust and sensitive method for extraction and analysis.[4][5] This application note provides a detailed protocol for the sample preparation and subsequent quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[6] The described method is adapted from established protocols for related N-acyl amides and N-arachidonoyl amino acids.[7]

Signaling Pathway Context

This compound is an endocannabinoid-like compound that operates largely outside the classical cannabinoid receptor system. Its signaling profile suggests interactions with novel targets, distinguishing it from anandamide and 2-AG. Understanding this context is crucial for interpreting quantitative data.

G cluster_0 This compound (AS) cluster_1 Receptor Interactions cluster_2 Downstream Effects AS This compound CB1_CB2 CB1 / CB2 Receptors AS->CB1_CB2 Very Weak Binding Putative_R Putative Endothelial 'Abnormal-CBD' Receptor AS->Putative_R Activates Channels Ion Channels (e.g., BKCa, N-Type Ca2+) AS->Channels Modulates Vaso Vasodilation Putative_R->Vaso MAPK MAPK / Akt Phosphorylation Putative_R->MAPK Neuro Neuronal Modulation Channels->Neuro

Caption: Putative signaling pathways for this compound.

Experimental Protocols

This section details a comprehensive workflow for the extraction and quantification of this compound from biological samples, including tissue and plasma/serum.

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Chloroform, Water (LC-MS grade), Formic Acid.

  • Standards: this compound analytical standard, Deuterated internal standard (e.g., N-Arachidonoyl-L-Serine-d8 as a proxy if a specific serinol analog is unavailable).[8][9]

  • Equipment: Homogenizer (e.g., Polytron), refrigerated centrifuge, evaporator (e.g., nitrogen stream), vortex mixer, solid-phase extraction (SPE) manifold and cartridges (e.g., C18 or Silica, 100 mg).[5][7]

  • Consumables: Glass centrifuge tubes, 2 mL LC vials.

Proper sample handling is crucial to prevent analyte degradation.

  • Tissue: Immediately upon collection, snap-freeze tissue samples in liquid nitrogen and store them at -80°C until analysis.[7]

  • Plasma/Serum: Collect blood in appropriate anticoagulant tubes (e.g., EDTA for plasma). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma or allow blood to clot for serum collection. Store plasma/serum aliquots at -80°C.[6]

The following diagram outlines the key steps from initial sample to final analysis.

G cluster_workflow Sample Preparation Workflow Start Biological Sample (Tissue or Plasma) Spike Spike with Deuterated Internal Standard (IS) Start->Spike Homogenize Homogenization / Lysis (in Methanol/Acetonitrile) Spike->Homogenize LLE Liquid-Liquid Extraction (e.g., with Chloroform) Homogenize->LLE Centrifuge1 Centrifugation (Collect Organic Layer) LLE->Centrifuge1 Evaporate1 Evaporate to Dryness (Under Nitrogen Stream) Centrifuge1->Evaporate1 SPE_step Optional Cleanup: Solid-Phase Extraction (SPE) Evaporate1->SPE_step Reconstitute_final Reconstitute in LC-MS Mobile Phase Evaporate1->Reconstitute_final If SPE skipped SPE_step->Reconstitute_final If performed Analyze LC-MS/MS Analysis Reconstitute_final->Analyze

Caption: Experimental workflow for this compound extraction.

This protocol is based on methods developed for similar N-arachidonoyl amino acids and provides high recovery.[7]

  • Homogenization:

    • Weigh approximately 30-50 mg of frozen tissue.

    • To the tissue in a glass tube, add 2 mL of a cold 1:1 (v/v) mixture of methanol and acetonitrile.[7]

    • Add the internal standard to the solvent mixture before homogenization to account for extraction variability. The optimal amount should be determined during method development.

    • Homogenize the sample on ice using a Polytron or similar homogenizer until the tissue is fully dispersed.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of chloroform to the homogenate to create a biphasic system.[10]

    • Vortex thoroughly for 2 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to precipitate proteins and separate the liquid phases.[7]

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the collected organic phase to complete dryness under a gentle stream of nitrogen.[7]

    • For samples requiring high purity, proceed to the optional SPE cleanup. Otherwise, reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 70:30 Methanol:Water) for direct LC-MS/MS analysis.[7]

For complex matrices like brain or plasma, an SPE step can significantly reduce matrix effects and improve signal-to-noise.[5][7]

  • Sample Loading:

    • Reconstitute the dried lipid extract from step 3.4 in 200 µL of 70:30 Water:Methanol.

    • Condition a C18 SPE cartridge (100 mg) with 1 mL of methanol, followed by 1 mL of water.[7]

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing and Elution:

    • Wash the cartridge with 0.5 mL of LC-MS grade water to remove salts and polar impurities.[7]

    • Elute the analytes of interest with 2 x 0.8 mL of 100% methanol into a clean collection tube.[7]

  • Final Preparation:

    • Evaporate the eluted fraction to dryness under a nitrogen stream.

    • Reconstitute the final purified extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Transfer the final sample to an LC vial.

Data Presentation

Quantitative analysis is performed using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The parameters below are predictive and based on closely related N-acyl amides and should be optimized empirically for this compound.[7][10]

Table 1: Predicted LC-MS/MS Parameters for Quantitative Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Predicted Collision Energy (eV)
This compound 378.3 ([M+H]+) 102.1 Positive (ESI+) 15-25
This compound 378.3 ([M+H]+) 74.1 Positive (ESI+) 20-30
Internal Standard (d8) 386.3 ([M+H]+) 102.1 / 74.1 Positive (ESI+) 15-30

Note: Product ions are predicted based on the fragmentation of the serinol headgroup (CH(CH2OH)2NH3+) and further fragments. These values require experimental verification.

Table 2: Representative Method Performance Data (Adapted from N-Arachidonoyl Serine Analysis) [7]

Parameter Value Notes
Recovery 75 - 90% Determined by the standard addition method in the target matrix.
Precision (RSD%)
Intra-day < 15% Precision within a single analytical run.
Inter-day < 15% Precision across multiple analytical runs on different days.
Linearity (r²) > 0.99 Over a typical concentration range of 0.2–120 pg/µL.

| LLOQ (on column) | ~1.9 pg | Lower Limit of Quantification, defined as S/N ratio > 10. |

Conclusion

This application note provides a robust and detailed framework for the extraction and quantitative analysis of this compound from biological matrices. The combination of liquid-liquid extraction with an optional solid-phase extraction cleanup ensures a purified sample, minimizing matrix interference and leading to reliable quantification by LC-MS/MS.[5][7] The use of a stable isotope-labeled internal standard is essential for correcting analytical variability and achieving accurate results.[8] This methodology will enable researchers to precisely measure this compound levels, facilitating further investigation into its physiological roles and therapeutic potential.

References

Application Note: Quantitative Analysis of N-Arachidonoyl-L-serine in Biological Matrices Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the accurate quantification of the endocannabinoid-like lipid, N-Arachidonoyl-L-serine (ARA-S), in biological samples. The method employs a stable isotope dilution (SID) strategy with deuterated N-Arachidonoyl-L-serine as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

N-Arachidonoyl-L-serine (ARA-S) is an endogenous lipoamino acid first isolated from the bovine brain.[1][2] While chemically similar to the endocannabinoid anandamide, ARA-S displays very weak binding to the classical cannabinoid receptors CB1 and CB2.[1][2][3] Instead, it is believed to exert its biological effects, such as endothelium-dependent vasodilation, through a novel, yet-to-be-fully-identified G-protein-coupled receptor.[1][2][4] ARA-S has been shown to stimulate key cellular signaling pathways, including the p44/42 MAP kinase and protein kinase B/Akt pathways in endothelial cells.[1][5]

Given its potential role in cardiovascular regulation and other physiological processes, the ability to accurately measure ARA-S levels in biological tissues and fluids is crucial for understanding its function. The quantification of bioactive lipids is often challenged by sample loss during extraction and matrix-induced variations in instrument response. Stable isotope dilution (SID) analysis using LC-MS/MS is the gold standard methodology to overcome these challenges.[6][7] This method utilizes a stable isotope-labeled version of the analyte (e.g., deuterated ARA-S) as an internal standard to ensure high accuracy and precision.[7][8]

Principle of the Method: Stable Isotope Dilution

The stable isotope dilution technique is based on the addition of a known quantity of an isotopically labeled version of the analyte to a sample prior to any processing steps.[6][9]

  • Chemical and Physical Similarity: The deuterated internal standard is chemically identical to the endogenous ARA-S. This ensures it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[8][10]

  • Mass Difference: The key difference is its higher mass due to the incorporated deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.

  • Ratio-Based Quantification: The concentration of the endogenous ARA-S is determined by calculating the ratio of the instrument response of the analyte to that of the known amount of the internal standard.[7] This ratiometric approach effectively corrects for any sample loss during preparation and compensates for fluctuations in instrument performance or matrix-related ion suppression/enhancement, thereby providing a highly accurate and robust measurement.[11]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Biological Sample (Unknown Analyte Conc. 'X') B Add Known Amount 'IS' of Deuterated Standard A->B C Lipid Extraction (Potential for sample loss) B->C D Extracted Sample (Analyte 'X'' and Standard 'IS'' both affected by loss) C->D E Measure Peak Area Ratio (Area of X' / Area of IS') D->E Injection & Ionization (Matrix effects affect both equally) F Quantification (Ratio is proportional to 'X') E->F G Accurate Concentration of Analyte F->G Sample 1. Sample Collection (e.g., Brain Tissue, Plasma) Spike 2. Spike with Deuterated N-Arachidonoyl-L-serine IS Sample->Spike Extract 3. Lipid Extraction (LLE or SPE) Spike->Extract Dry 4. Solvent Evaporation Extract->Dry Reconstitute 5. Reconstitution in Mobile Phase Dry->Reconstitute LCMS 6. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data 7. Data Processing (Calculate Analyte/IS Ratio) LCMS->Data Quant 8. Quantification Data->Quant cluster_0 Biosynthesis cluster_1 Signaling Cascade AA Arachidonic Acid ARAS N-Arachidonoyl-L-serine (ARA-S) AA->ARAS Enzymatic Conjugation Ser L-Serine Ser->ARAS Enzymatic Conjugation Receptor Putative GPCR (e.g., GPR55) ARAS->Receptor Binds & Activates ARAS_out ARA-S ERK MAPK / ERK Activation Receptor->ERK Akt PI3K / Akt Activation Receptor->Akt Response Cellular Responses (e.g., Vasodilation, Anti-inflammation) ERK->Response Akt->Response ARAS_out->Receptor

References

Experimental Application of Arachidonoyl Serinol in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (ARA-S) is an endogenous lipoamino acid structurally related to the endocannabinoid anandamide, first isolated from bovine brain.[1][2] Unlike classical cannabinoids, ARA-S exhibits very weak affinity for the cannabinoid receptors CB1 and CB2.[1][2] Instead, its diverse biological activities in the nervous system are mediated through alternative pathways, including the orphan G protein-coupled receptor GPR55, and direct modulation of various ion channels.[3][4][5] Emerging research has highlighted its potential as a neuroprotective, anti-inflammatory, and vasodilatory agent, making it a molecule of significant interest in neuroscience and drug development.[1][6]

These application notes provide a comprehensive overview of the experimental use of ARA-S, including detailed protocols for key assays, a summary of quantitative data from published studies, and visualizations of its known signaling pathways.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C₂₃H₃₉NO₃[Cayman Chemical]
Molecular Weight 377.6 g/mol [Cayman Chemical]
CAS Number 183718-70-9[Cayman Chemical]
Appearance A solution in ethanol[Cayman Chemical]
Solubility DMF: 20 mg/ml; DMSO: 10 mg/ml; Ethanol: 30 mg/ml[Cayman Chemical]
Storage Store at -20°C[Cayman Chemical]
Stability ≥ 2 years[Cayman Chemical]

Data Presentation: Summary of Quantitative Data

Table 1: In Vitro Electrophysiological and Vasorelaxant Effects of this compound
ParameterExperimental ModelEffectValueReference
N-type Ca²⁺ Current Rat Superior Cervical Ganglion NeuronsAugmentation of ICa132 ± 14% increase at 10 µM[5]
BKCa Channel Activation HEK293 cells expressing human BKCa channelsPotentiation of whole-cell outward K⁺ currentpEC₅₀ = 5.63 ± 0.21[4]
Leftward shift in V₁/₂V₁/₂ = 40.0 ± 1.8 mV at 10 µM (from 58.6 ± 2.0 mV)[4]
Vasorelaxation Rat isolated small mesenteric arteries (intact)Relaxation of phenylephrine-preconstricted vesselspEC₅₀ = 5.49[4]
Rat isolated small mesenteric arteries (denuded)Relaxation of phenylephrine-preconstricted vesselspEC₅₀ = 5.14[4]
Rat mesenteric arteries (with endothelium)RelaxationpEC₅₀% = 4.9 ± 0.1[6]
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound
ParameterExperimental ModelEffectValueReference
Neurological Severity Score (NSS) Mice with Closed Head Injury (CHI)Improved motor functionSignificant reduction in NSS from day 3 post-injury[7]
Lesion Volume Mice with CHIReduction in brain lesion volumeSignificant reduction compared to vehicle[7]
Brain Water Content Mice with CHIReduction in edemaSignificant reduction compared to vehicle[7]
Caspase-3 Activity Mice with CHIReduction in apoptosis~30% reduction 3 days post-injury[1]
TNF-α Production LPS-stimulated murine macrophagesInhibition of TNF-α release78% inhibition at the highest concentration tested[8]
Reactive Oxygen Intermediates (ROI) Zymosan-stimulated RAW264.7 macrophagesInhibition of ROI production45% inhibition at 76.6 µM[8]
Nitric Oxide (NO) Production LPS-stimulated primary murine macrophagesInhibition of NO production~50% inhibition at the highest concentration tested[8]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol is adapted from studies investigating the effects of ARA-S on N-type Ca²⁺ channels in sympathetic neurons.[5]

Objective: To measure the effect of this compound on ion channel currents in isolated neurons.

Materials:

  • Isolated neurons (e.g., from superior cervical ganglion)

  • External solution (in mM): 140 TEA-Cl, 10 HEPES, 10 Glucose, 2 MgCl₂, 5 CaCl₂, pH 7.4 with TEA-OH

  • Internal solution (in mM): 120 N-methyl-D-glucamine, 20 TEA-OH, 11 EGTA, 10 HEPES, 1 CaCl₂, 4 Mg-ATP, 0.3 Na₂-GTP, pH 7.2 with methanesulfonic acid

  • This compound stock solution (in ethanol)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Prepare isolated neurons and plate them on coverslips.

  • Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Place a coverslip with adherent neurons into the recording chamber on the microscope stage.

  • Perfuse the chamber with external solution at a rate of 1.5-2 mL/min.

  • Approach a neuron with the patch pipette and apply gentle suction to form a GΩ seal.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply voltage steps to elicit the ion currents of interest (e.g., a 25 ms test pulse to -10 mV for N-type Ca²⁺ channels).

  • Record baseline currents.

  • Prepare working concentrations of ARA-S in the external solution. The final ethanol concentration should be ≤0.1%.

  • Apply ARA-S to the neuron using a microperfusion system.

  • Record currents in the presence of ARA-S.

  • Wash out the drug with the external solution and record the recovery of the current.

  • Analyze the changes in current amplitude and kinetics using appropriate software.

Vasodilation Assay in Isolated Arterial Rings

This protocol is based on methods used to assess the vasodilatory properties of ARA-S on rat mesenteric arteries.[4]

Objective: To determine the vasodilatory effect of this compound on isolated blood vessels.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose

  • Phenylephrine

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Isolate the superior mesenteric artery and place it in ice-cold Krebs solution.

  • Clean the artery of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • For endothelium-denuded rings, gently rub the intimal surface with a wire.

  • Suspend the arterial rings in the organ bath chambers filled with Krebs solution, maintained at 37°C and gassed with carbogen.

  • Connect the rings to isometric force transducers and apply a basal tension of 1.0 g.

  • Allow the rings to equilibrate for 60 minutes, changing the Krebs solution every 15-20 minutes.

  • Pre-contract the rings with 5 µM phenylephrine to induce a stable tone.

  • Once a stable plateau is reached, add cumulative concentrations of this compound to the bath.

  • Record the relaxation response at each concentration.

  • Express the vasodilation as a percentage of the phenylephrine-induced contraction.

  • Calculate pEC₅₀ values from the concentration-response curves.

Measurement of TNF-α Production in Macrophages

This protocol is for determining the anti-inflammatory effects of ARA-S by measuring its impact on TNF-α secretion from macrophages, based on ELISA methods.[8][9]

Objective: To quantify the inhibitory effect of this compound on TNF-α production in stimulated macrophage cells.

Materials:

  • RAW264.7 macrophage cell line or primary murine macrophages

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Human or Mouse TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include a vehicle control (no ARA-S) and an unstimulated control.

  • Incubate for the desired time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating and washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate solution and stopping the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of TNF-α in the samples based on the standard curve.

  • Express the results as a percentage of the TNF-α produced by LPS-stimulated cells in the absence of ARA-S.

Neuronal Cell Viability Assay

This is a general protocol for assessing the neuroprotective effects of this compound against a neurotoxic insult using the MTT assay. This can be adapted from protocols used for various neuronal cell lines.[10]

Objective: To determine if this compound protects neuronal cells from cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium

  • Neurotoxic agent (e.g., H₂O₂, glutamate)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Expose the cells to a neurotoxic agent for 24 hours. Include a vehicle control (no neurotoxin) and a positive control (neurotoxin alone).

  • After the incubation period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

In Vitro Neurotransmitter Release Assay

This is a general protocol for measuring neurotransmitter release from cultured neurons, which can be adapted to study the effects of this compound.[7][11]

Objective: To determine the effect of this compound on the release of neurotransmitters (e.g., glutamate, GABA) from neuronal cultures.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • Culture medium and buffers (e.g., Krebs-Ringer-HEPES buffer)

  • This compound

  • Depolarizing agent (e.g., high KCl solution)

  • HPLC system with electrochemical or fluorescence detection, or a commercial glutamate assay kit.

Procedure:

  • Grow primary neuronal cultures to an appropriate density and maturity.

  • Wash the cells with a basal buffer (e.g., Krebs-Ringer-HEPES with normal K⁺ concentration).

  • Pre-incubate the cells with this compound or vehicle in the basal buffer for a defined period.

  • To measure basal release, collect the supernatant after the pre-incubation period.

  • To measure evoked release, replace the pre-incubation solution with a high K⁺ buffer (containing ARA-S or vehicle) to depolarize the neurons and stimulate neurotransmitter release.

  • Collect the supernatant after a short incubation period (e.g., 5-15 minutes).

  • Analyze the concentration of the neurotransmitter of interest in the collected supernatants using HPLC or a specific assay kit.

  • Normalize the neurotransmitter release to the total protein content in each well.

Mandatory Visualization

Signaling Pathways of this compound

Arachidonoyl_Serinol_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ARAS This compound GPR55 GPR55 ARAS->GPR55 Activates N_type_Ca N-type Ca²⁺ Channel ARAS->N_type_Ca Modulates BKCa BKCa Channel ARAS->BKCa Activates TRPV1 TRPV1 ARAS->TRPV1 Indirectly Activates Gi_Go Gi/Go Proteins GPR55->Gi_Go Ca_influx Ca²⁺ Influx ↑ N_type_Ca->Ca_influx K_efflux K⁺ Efflux ↑ BKCa->K_efflux Neuroprotection Neuroprotection TRPV1->Neuroprotection ERK pERK ↑ Gi_Go->ERK Akt pAkt ↑ Gi_Go->Akt ERK->Neuroprotection Akt->Neuroprotection Vasodilation Vasodilation K_efflux->Vasodilation Anti_inflammation Anti-inflammation

Caption: Signaling pathways of this compound.

Experimental Workflow for Assessing Neuroprotective Effects

Neuroprotection_Workflow cluster_in_vivo In Vivo Model (Traumatic Brain Injury) cluster_in_vitro In Vitro Model (Neuronal Culture) TBI Induce Traumatic Brain Injury (TBI) Treatment Administer this compound (or Vehicle) TBI->Treatment Behavioral Behavioral Assessment (e.g., NSS) Treatment->Behavioral Histology Histological Analysis (Lesion Volume) Treatment->Histology Biochemical Biochemical Assays (Caspase-3, pERK, pAkt) Treatment->Biochemical Culture Culture Neuronal Cells Pre_treatment Pre-treat with This compound Culture->Pre_treatment Insult Apply Neurotoxic Insult (e.g., H₂O₂) Pre_treatment->Insult Viability_Assay Cell Viability Assay (e.g., MTT) Insult->Viability_Assay

Caption: Workflow for neuroprotection studies.

Logical Relationship of ARA-S Effects

Logical_Relationships ARAS This compound Ion_Channel Ion Channel Modulation ARAS->Ion_Channel GPCR GPCR Signaling (GPR55) ARAS->GPCR Neuronal_Excitability Altered Neuronal Excitability Ion_Channel->Neuronal_Excitability Vasodilation Vasodilation Ion_Channel->Vasodilation Intracellular_Signaling Activation of ERK/Akt Pathways GPCR->Intracellular_Signaling Neuroprotection Neuroprotection Neuronal_Excitability->Neuroprotection Intracellular_Signaling->Neuroprotection Anti_inflammation Anti-inflammation Intracellular_Signaling->Anti_inflammation

Caption: Logical relationships of ARA-S effects.

References

Application Notes and Protocols: The Effect of Arachidonoyl Serinol on Blood Pressure in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (ARA-S) is an endocannabinoid-like lipid that has been identified in the brain.[1] Structurally similar to the endocannabinoid anandamide, ARA-S has demonstrated significant biological activity. Notably, research has pointed towards its potent vasodilatory properties in isolated rat arteries, suggesting a potential role in the regulation of vascular tone and, consequently, blood pressure.[1] Unlike anandamide, ARA-S exhibits very weak binding to the cannabinoid CB1 and CB2 receptors, indicating that its vascular effects are likely mediated through a novel pathway.[1]

These application notes provide a summary of the current understanding of the vascular effects of ARA-S and a detailed, hypothetical protocol for investigating its in vivo effects on blood pressure in a rat model. While direct in vivo studies on the impact of ARA-S on blood pressure in rats are not yet available in published literature, the potent vasodilation observed in vitro strongly suggests a hypotensive effect.

Data Presentation: In Vitro Vasorelaxant Effects of this compound

The following table summarizes the quantitative data on the vasorelaxant effects of this compound on isolated rat arteries, as reported by Milman et al. (2006).

TissuePre-constriction AgentConditionNEC50 (µM)Maximal Relaxation (%)
Aortic RingsPhenylephrine (1 µM)Endothelium-intact64.6 ± 0.588 ± 3
Aortic RingsPhenylephrine (1 µM)Endothelium-denuded6>1015 ± 5
Mesenteric ArteryPhenylephrine (3 µM)Endothelium-intact63.2 ± 0.492 ± 4
Mesenteric ArteryPhenylephrine (3 µM)Endothelium-denuded6>1022 ± 6

Data presented as mean ± SEM. EC50 represents the concentration of ARA-S required to produce 50% of the maximal relaxation.

Signaling Pathway of this compound-Induced Vasodilation

The vasodilatory action of this compound is primarily endothelium-dependent and appears to involve a G-protein coupled receptor distinct from CB1 and CB2 receptors. The proposed signaling pathway leading to vasodilation is depicted below.

cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Vascular Smooth Muscle Cell ARAS This compound (ARA-S) GPCR Putative G-Protein Coupled Receptor ARAS->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular eNOS eNOS Ca2->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

Proposed signaling pathway for ARA-S-induced vasodilation.

Experimental Protocols

In Vitro Vasorelaxation Assay in Isolated Rat Arteries

This protocol is based on the methodology described by Milman et al. (2006) to assess the direct effect of this compound on vascular tone.

1. Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE)

  • This compound (ARA-S)

  • Dimethyl sulfoxide (DMSO)

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

2. Tissue Preparation:

  • Euthanize rats by an approved method.

  • Excise the thoracic aorta and/or the superior mesenteric artery and place in ice-cold Krebs-Henseleit buffer.

  • Carefully clean the arteries of adhering fat and connective tissue.

  • Cut the arteries into rings of 2-3 mm in length.

  • For endothelium-denuded rings, gently rub the luminal surface with a fine wire.

3. Experimental Procedure:

  • Mount the arterial rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g for aortic rings and 0.5-1.0 g for mesenteric artery rings.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM for aorta, 3 µM for mesenteric artery).

  • Once the contraction is stable, add cumulative concentrations of ARA-S (e.g., 1 nM to 30 µM) to the organ bath at regular intervals.

  • Record the isometric tension changes.

  • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

Hypothetical In Vivo Protocol: Measurement of Arterial Blood Pressure in Anesthetized Rats

This protocol outlines a proposed methodology for the direct measurement of the effect of this compound on blood pressure in an in vivo rat model.

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats (12-16 weeks old).

  • House animals in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital, 60 mg/kg, i.p.).

  • Place the animal on a heating pad to maintain body temperature at 37°C.

  • Cannulate the trachea to ensure a patent airway.

  • Insert a catheter into the right jugular vein for intravenous administration of ARA-S.

  • Insert a catheter filled with heparinized saline into the left carotid artery. Connect this catheter to a pressure transducer for continuous measurement of arterial blood pressure and heart rate.

3. Experimental Workflow:

cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Selection Select Rat Model (SHR or WKY) Anesthesia Anesthetize Rat Animal_Selection->Anesthesia Cannulation Cannulate Trachea, Jugular Vein, and Carotid Artery Anesthesia->Cannulation Stabilization Allow for Stabilization Period (30 min) Cannulation->Stabilization Baseline Record Baseline Blood Pressure and Heart Rate Stabilization->Baseline Administration Administer Vehicle (Control) or ARA-S (i.v.) Baseline->Administration Measurement Continuously Record Blood Pressure and Heart Rate Administration->Measurement Data_Collection Collect and Digitize Waveforms Measurement->Data_Collection Calculation Calculate Mean Arterial Pressure (MAP) and Heart Rate (HR) Data_Collection->Calculation Comparison Compare Post-Dose Values to Baseline Calculation->Comparison

Workflow for in vivo blood pressure measurement in rats.

4. Drug Administration and Data Collection:

  • Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are stable.

  • Record baseline mean arterial pressure (MAP) and heart rate (HR) for 15-20 minutes.

  • Administer a bolus intravenous injection of the vehicle (e.g., DMSO:Cremophor:saline at 1:1:18) as a control.

  • Following the vehicle injection, administer increasing doses of this compound (e.g., 0.1, 1, 10, 30 mg/kg, i.v.).

  • Continuously record blood pressure and heart rate for at least 60 minutes after each injection.

5. Data Analysis:

  • Calculate the change in MAP and HR from the baseline values for each dose of ARA-S.

  • Data can be presented as the mean ± SEM.

  • Statistical analysis can be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed changes.

Conclusion

The available in vitro data strongly indicate that this compound is a potent vasodilator in rat arteries. This effect is endothelium-dependent and likely mediated by a novel G-protein coupled receptor. Based on these findings, it is hypothesized that ARA-S will exhibit a hypotensive effect in vivo. The provided hypothetical protocol offers a robust framework for investigating this effect in a rat model, which could provide valuable insights into the physiological role of this endocannabinoid-like compound and its potential as a therapeutic agent for cardiovascular diseases. Further research is warranted to confirm these in vivo effects and to fully elucidate the molecular mechanisms underlying the vascular actions of this compound.

References

Investigating the Anti-inflammatory Effects of Arachidonoyl Serinol in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation leads to the production of pro-inflammatory mediators. Arachidonoyl Serinol (AA-S) is a lipid molecule structurally related to endocannabinoids, a class of compounds known for their immunomodulatory properties. This document outlines the expected anti-inflammatory effects of AA-S in macrophage cell lines and provides detailed protocols for their investigation.

Recent studies on compounds structurally similar to AA-S, such as N-arachidonoyl serotonin (NA-5HT) and N-arachidonoyl-l-serine (ARA-S), have demonstrated significant anti-inflammatory potential. These molecules have been shown to suppress the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[1][2] The underlying mechanism for these effects is believed to be the inhibition of major inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] ARA-S, for instance, has been observed to suppress the formation of TNF-α induced by LPS and to trigger the phosphorylation of the p44/42 MAP kinase.[2]

This application note provides a framework for researchers to investigate whether this compound exhibits similar anti-inflammatory activities. The following sections detail experimental protocols to quantify the effects of AA-S on cytokine production and to dissect its impact on the NF-κB and MAPK signaling cascades in macrophage cell lines.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)15.2 ± 2.510.8 ± 1.98.5 ± 1.2
LPS (1 µg/mL)1250.6 ± 85.3980.4 ± 65.7450.2 ± 30.1
LPS + AA-S (1 µM)980.1 ± 70.2750.6 ± 50.8350.9 ± 23.7
LPS + AA-S (10 µM)650.4 ± 45.1480.2 ± 32.5210.4 ± 14.2
LPS + AA-S (50 µM)320.8 ± 22.3230.7 ± 15.6105.1 ± 7.1

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathway Proteins in LPS-Stimulated RAW 264.7 Macrophages (Relative Densitometry Units)
Treatment Groupp-p65/p65p-IκBα/IκBαp-p38/p38p-JNK/JNKp-ERK/ERK
Control (untreated)0.1 ± 0.020.05 ± 0.010.2 ± 0.030.15 ± 0.020.25 ± 0.04
LPS (1 µg/mL)1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
LPS + AA-S (10 µM)0.6 ± 0.050.5 ± 0.040.7 ± 0.060.6 ± 0.050.8 ± 0.07
LPS + AA-S (50 µM)0.3 ± 0.030.2 ± 0.020.4 ± 0.030.3 ± 0.020.5 ± 0.04

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Macrophage Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophage cells and their treatment with this compound followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (AA-S)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates (6-well, 96-well)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[3][4]

  • Seeding: Seed the cells in appropriate culture plates (e.g., 1 x 10⁵ cells/well for a 96-well plate for ELISA or 5 x 10⁵ cells/well for a 6-well plate for Western blotting) and allow them to adhere overnight.[5][6]

  • Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM). Incubate for 1-2 hours.

  • Stimulation: After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for the desired time period. For cytokine analysis (ELISA), an incubation time of 18-24 hours is recommended.[3] For signaling pathway analysis (Western blot), a shorter incubation time of 30-60 minutes is typically sufficient to observe protein phosphorylation.[3]

  • Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis and store them at -80°C. Lyse the cells directly in the wells for protein extraction for Western blot analysis.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol details the measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants.

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Collected cell culture supernatants

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed by the ELISA kit manufacturer.

  • Coating: If using an uncoated plate, coat the wells with the capture antibody overnight at 4°C. Otherwise, use the pre-coated plates provided in the kit.

  • Blocking: Wash the plate and block non-specific binding sites with the blocking buffer provided in the kit for 1-2 hours at room temperature.

  • Sample Incubation: Add the diluted standards and collected cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add the enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP). Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the substrate solution. Incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: Western Blot Analysis for NF-κB and MAPK Signaling Proteins

This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates (96-well or 6-well) Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Stimulate->ELISA 18-24h Incubation Western Western Blot for Signaling Proteins Stimulate->Western 30-60min Incubation

Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.

Caption: Proposed signaling pathways modulated by this compound in macrophages.

References

Troubleshooting & Optimization

How to improve the stability of Arachidonoyl Serinol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing Arachidonoyl Serinol in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis. Due to the presence of an amide bond, the molecule can degrade into arachidonic acid and serinol. This degradation is influenced by factors such as pH, temperature, and the presence of enzymes in biological media. While this compound is noted to be more stable than 2-arachidonoylglycerol (2-AG)[1], careful handling in aqueous environments is crucial to maintain its integrity.

Q2: What are the expected degradation products of this compound in an aqueous environment?

A2: The expected degradation products of this compound in an aqueous environment are arachidonic acid and serinol, resulting from the hydrolysis of the amide bond.

Q3: What is the recommended method for preparing aqueous solutions of this compound for experiments?

A3: Due to its lipophilic nature, this compound has low solubility in purely aqueous solutions. It is typically supplied as a solution in an organic solvent like ethanol[2]. To prepare an aqueous working solution, it is recommended to first dissolve the compound in a water-miscible organic solvent such as ethanol or DMSO. This stock solution can then be diluted into the desired aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not exceed a level that could cause precipitation or interfere with the assay. For instance, a common practice is to prepare a stock solution in ethanol and then dilute it into a buffer like PBS to a final concentration where the compound remains in solution, for example, a 2:1 ratio of Ethanol:PBS (pH 7.2) can achieve a solubility of up to 1 mg/ml[2].

Q4: How should I store this compound to ensure its long-term stability?

A4: For long-term stability, this compound should be stored as a solution in an organic solvent, such as ethanol, at -20°C. Under these conditions, it is reported to be stable for at least two years. It is advisable to avoid repeated freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh before each experiment. If short-term storage of an aqueous solution is necessary, it should be kept on ice and used as quickly as possible.

Q5: Are there any strategies to improve the stability of this compound in my aqueous experimental setup?

A5: Yes, several formulation strategies can be employed to enhance the stability of lipophilic compounds like this compound in aqueous solutions. These include the use of cyclodextrins to form inclusion complexes and encapsulation within liposomes. These approaches can protect the amide bond from hydrolysis and improve solubility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in experiments. Degradation of this compound in the aqueous buffer.Prepare fresh aqueous solutions of this compound for each experiment. Minimize the time the compound spends in aqueous solution before use. Consider using a stabilization strategy such as complexation with cyclodextrins or encapsulation in liposomes. Verify the integrity of your sample using an analytical method like LC-MS/MS.
Precipitation observed when preparing aqueous solutions. Poor solubility of this compound in the aqueous buffer. The concentration of the organic co-solvent may be too low.Increase the proportion of the organic co-solvent (e.g., ethanol, DMSO) in the final aqueous solution, ensuring it remains compatible with your experimental system. Alternatively, explore the use of solubility enhancers like cyclodextrins.
High background signal or unexpected side effects in cell-based assays. The organic solvent used to dissolve this compound (e.g., ethanol, DMSO) may be causing cellular toxicity or other off-target effects at the final concentration used.Perform a vehicle control experiment with the same concentration of the organic solvent to assess its impact on your assay. If necessary, reduce the final concentration of the organic solvent by preparing a more concentrated stock solution of this compound.
Variability in results between different batches of prepared solutions. Inconsistent preparation of the aqueous solution, leading to variations in the effective concentration of this compound. Potential degradation during storage of stock solutions.Standardize the protocol for preparing aqueous solutions, including the type and final concentration of the organic co-solvent and the mixing procedure. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, which is a crucial step in understanding its degradation profile[1][3][4][5][6].

Objective: To evaluate the stability of this compound in aqueous solutions under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Neutral Hydrolysis: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature.

    • Thermal Degradation: Keep the stock solution in ethanol at 60°C.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • For acidic and basic hydrolysis samples, neutralize with an equimolar amount of NaOH or HCl, respectively.

    • Dilute all samples with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify degradation products.

Quantitative Analysis of this compound and its Degradation Products by LC-MS/MS

This protocol is based on methods developed for the analysis of N-arachidonoyl amino acids[7][8].

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from its more polar degradation products (arachidonic acid and serinol).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM):

    • Monitor specific precursor-to-product ion transitions for this compound, arachidonic acid, and serinol.

    • Example transitions (to be optimized):

      • This compound: [M+H]⁺ → fragment ions

      • Arachidonic Acid: [M+H]⁺ → fragment ions

      • Serinol: [M+H]⁺ → fragment ions

  • Data Analysis: Quantify the analytes by integrating the peak areas from the MRM chromatograms and comparing them to a standard curve.

Quantitative Data Summary

Condition Parameter Value Reference/Comment
Storage (Solid/in Ethanol) Shelf-life at -20°C≥ 2 yearsBased on manufacturer's data.
Aqueous Solution (General) StabilityLess stable than in organic solvent.Hydrolysis of the amide bond is the primary degradation pathway.
pH StabilityExpected to be least stable at acidic and basic pH.Amide bonds are susceptible to acid and base-catalyzed hydrolysis[9].
Temperature StabilityDegradation rate increases with temperature.As with most chemical reactions, hydrolysis is temperature-dependent.
Enzymatic Degradation SusceptibilityLikely susceptible to enzymatic hydrolysis by amidases.N-acyl amines are known substrates for enzymes like fatty acid amide hydrolase (FAAH)[10].

Visualizations

cluster_degradation Hydrolysis of this compound Arachidonoyl_Serinol This compound Arachidonic_Acid Arachidonic Acid Arachidonoyl_Serinol->Arachidonic_Acid + H₂O Serinol Serinol Arachidonoyl_Serinol->Serinol + H₂O

Caption: Proposed degradation pathway of this compound in aqueous solution.

cluster_workflow Stability Testing Workflow Prepare_Stock Prepare Stock Solution (in Ethanol) Prepare_Aqueous Prepare Aqueous Solution (in Buffer) Prepare_Stock->Prepare_Aqueous Stress_Conditions Incubate under Stress Conditions (pH, Temp, etc.) Prepare_Aqueous->Stress_Conditions Sample_Collection Collect Samples at Time Points Stress_Conditions->Sample_Collection Sample_Prep Sample Preparation (Neutralization, Dilution) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis (Quantification) LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for assessing the stability of this compound.

cluster_stabilization Stabilization Strategies Arachidonoyl_Serinol This compound (in aqueous solution) Inclusion_Complex Inclusion Complex Arachidonoyl_Serinol->Inclusion_Complex Encapsulated Encapsulated This compound Arachidonoyl_Serinol->Encapsulated Cyclodextrin Cyclodextrin Cyclodextrin->Inclusion_Complex Liposome Liposome Liposome->Encapsulated

Caption: Overview of potential stabilization strategies for this compound.

References

Technical Support Center: N-arachidonoyl L-serine (ARA-s) Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of N-arachidonoyl L-serine (ARA-s) to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N-arachidonoyl L-serine?

A1: For long-term stability, N-arachidonoyl L-serine should be stored at -20°C as a solution in a suitable organic solvent, such as ethanol.[1][2][3] Under these conditions, it is reported to be stable for at least two years.[1] It is crucial to store ARA-s in a solvent, as it is unstable at both room temperature and -20°C in its neat form.[3] To prevent oxidation, it is best practice to overlay the solution with an inert gas like nitrogen or argon.

Q2: Which solvents are suitable for dissolving and storing N-arachidonoyl L-serine?

A2: N-arachidonoyl L-serine is soluble in several organic solvents. The choice of solvent may depend on the intended downstream application. Commonly used solvents include:

  • Ethanol

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

It is also soluble in PBS (pH 7.2), though stability in aqueous solutions for extended periods may be a concern.[1][2]

Q3: Is N-arachidonoyl L-serine sensitive to light?

A3: While specific data on the photosensitivity of N-arachidonoyl L-serine is limited, its arachidonoyl moiety is a polyunsaturated fatty acid, which is known to be susceptible to photodegradation through oxidation. Therefore, it is strongly recommended to protect solutions of ARA-s from light by using amber vials or by wrapping containers in aluminum foil.

Q4: How can I minimize degradation during experimental use?

A4: To minimize degradation during your experiments, it is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. For acute experiments, dilute the stock solution into your experimental buffer immediately before use. If possible, keep the working solutions on ice and protected from light.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of ARA-s in aqueous buffer - Low solubility in the aqueous buffer.- The concentration of the organic solvent from the stock solution is too high in the final dilution, causing the compound to fall out of solution.- Ensure the final concentration of the organic solvent in your aqueous buffer is compatible with your experimental system and does not exceed the solubility limit of ARA-s.- Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility in aqueous media.
Loss of biological activity of ARA-s - Degradation due to improper storage (e.g., exposure to air, light, or repeated freeze-thaw cycles).- Hydrolysis of the amide bond or oxidation of the arachidonoyl chain.- Prepare fresh dilutions from a properly stored stock solution.- Confirm the integrity of your stock solution using an analytical method such as HPLC-MS.- Always store stock solutions under an inert atmosphere and protected from light.
Inconsistent experimental results - Inaccurate concentration of the stock solution due to solvent evaporation.- Degradation of ARA-s in working solutions over the course of an experiment.- Use tightly sealed vials for storage.- Prepare fresh working solutions for each experiment.- If an experiment is lengthy, consider preparing fresh dilutions at intermediate time points.

Experimental Protocols

Protocol for Assessing the Stability of N-arachidonoyl L-serine by HPLC-MS/MS

This protocol provides a general framework for assessing the stability of ARA-s under various conditions.

1. Sample Preparation:

  • Prepare a stock solution of ARA-s in ethanol at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., -20°C protected from light, room temperature exposed to light, multiple freeze-thaw cycles).

  • At specified time points, withdraw an aliquot from each condition and dilute it to a working concentration with a suitable solvent mixture (e.g., methanol/water).

2. HPLC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating ARA-s from potential degradation products.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of formic acid or ammonium acetate (for improved ionization) and an organic solvent like methanol or acetonitrile is typically used.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode can be used.

    • Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The precursor ion will be the molecular ion of ARA-s ([M+H]⁺ or [M-H]⁻), and the product ions will be characteristic fragments.

3. Data Analysis:

  • Quantify the peak area of the ARA-s parent compound at each time point for each condition.

  • A decrease in the peak area of the parent compound over time indicates degradation.

  • Monitor for the appearance of new peaks, which may correspond to degradation products.

Visualizations

Storage_Workflow Optimal Storage Workflow for ARA-s cluster_procurement Procurement & Initial Handling cluster_storage Long-Term Storage cluster_use Experimental Use receive Receive ARA-s Shipment dissolve Dissolve in Anhydrous Ethanol receive->dissolve Immediately upon receipt aliquot Create Small Volume Aliquots dissolve->aliquot inert Overlay with Inert Gas (N2/Ar) aliquot->inert store Store at -20°C in the Dark inert->store thaw Thaw a Single Aliquot store->thaw As needed for experiments dilute Dilute to Working Concentration thaw->dilute use Use Immediately in Experiment dilute->use Degradation_Pathways Potential Degradation Pathways of ARA-s cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis ARAs N-arachidonoyl L-serine oxidized_products Oxidized ARA-s Derivatives ARAs->oxidized_products arachidonic_acid Arachidonic Acid ARAs->arachidonic_acid Amide bond cleavage l_serine L-Serine ARAs->l_serine Amide bond cleavage oxygen Oxygen (Air) oxygen->ARAs light Light light->ARAs water Water/Moisture water->ARAs

References

Preventing non-specific binding of Arachidonoyl Serinol in receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of Arachidonoyl Serinol (AS) in receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a significant issue for this compound (AS)?

A1: Non-specific binding refers to the interaction of a ligand, in this case, this compound, with components other than its intended receptor target. This can include binding to the walls of the assay plate, filter membranes, or other proteins within the sample.[1][2] Because AS is a hydrophobic lipid molecule, it is particularly prone to non-specific binding through hydrophobic interactions with assay surfaces and cellular components.[1][3][4] This high background noise can obscure the true specific binding signal, leading to inaccurate measurements of receptor affinity and kinetics.[5][6]

Q2: How can I experimentally determine the level of non-specific binding in my AS receptor assay?

A2: Non-specific binding is determined by measuring the amount of labeled AS that binds in the presence of a saturating concentration of an unlabeled competitor ligand. This competitor will occupy all the specific receptor binding sites, so any remaining bound labeled ligand is considered non-specific. The standard procedure involves setting up three types of reactions:

  • Total Binding: Contains the labeled AS and the receptor preparation.

  • Non-Specific Binding: Contains the labeled AS, the receptor preparation, and a high concentration (typically 100-1000x the Kd of the unlabeled ligand) of an unlabeled competitor.[2]

  • Specific Binding: This is not a physical tube but a calculated value: Specific Binding = Total Binding - Non-Specific Binding.

Ideally, non-specific binding should constitute less than 50% of the total binding signal to ensure the assay window is adequate for reliable measurements.[2]

Q3: What are the most effective blocking agents to reduce NSB for a lipid ligand like AS?

A3: Blocking agents are used to coat the surfaces of the assay plate and membrane to prevent the ligand from adhering non-specifically.[7] For lipid ligands, protein-based blockers are common.

  • Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that can shield the analyte from non-specific interactions with charged or hydrophobic surfaces.[1][3] It is typically used at concentrations of 0.1% to 5%.[3][5]

  • Casein: Derived from milk, casein can be a more effective blocking agent than BSA in some immunoassays, particularly when high NSB is encountered with detergents like Tween 20.[5][8]

  • Synthetic Polymers: Novel synthetic, hydrophilic polymers are being developed as animal-free alternatives to BSA, offering the advantage of less batch-to-batch variability.[9]

The choice of blocking agent should be empirically determined for your specific assay system.[7]

Q4: How do detergents affect the non-specific binding of this compound?

A4: Detergents have a complex and dual role in assays involving lipid ligands.

  • Reducing NSB: Low concentrations of mild, non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that cause NSB between AS and assay surfaces.[1][3][10]

  • Increasing NSB: At higher concentrations, particularly above the critical micelle concentration (CMC), detergents can form mixed micelles with the lipid ligand. These micelles can then interact non-specifically with proteins, potentially increasing the background signal.[11][12]

Therefore, the detergent type and concentration must be carefully optimized. It is often best to start with a published protocol and perform a concentration-response curve to find the optimal level for your experiment.[10]

Q5: What buffer modifications can help minimize non-specific binding?

A5: Optimizing the assay buffer is a critical step in reducing NSB.

  • Increase Salt Concentration: Adding salts like NaCl to the buffer can mitigate NSB caused by electrostatic interactions. The ions shield charges on the analyte and surfaces, preventing non-specific charge-based binding.[1][3]

  • Adjust pH: The charge of both the ligand and interacting proteins is influenced by pH. Adjusting the buffer pH can help neutralize charges on AS or the receptor preparation, thereby reducing ionic interactions that contribute to NSB.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
High background signal in all wells (High NSB) 1. Insufficient blocking. 2. Suboptimal detergent concentration. 3. Inadequate washing.[6] 4. Hydrophobic or ionic interactions of AS with assay plates/filters.[1] 5. High concentration of radioligand.[13]1. Increase concentration of blocking agent (e.g., BSA from 1% to 5%).[5] Consider switching to casein.[8] 2. Titrate the concentration of non-ionic detergent (e.g., Tween-20) to find the optimal level that reduces NSB without forming problematic micelles.[1][3] 3. Increase the number of wash steps and/or the volume of wash buffer. Ensure the wash buffer contains an optimized concentration of detergent.[5][6] 4. Increase the salt concentration (e.g., add 150-250 mM NaCl) in the binding buffer.[1] Adjust buffer pH.[3] 5. Reduce the concentration of the labeled AS ligand.[13]
Inconsistent results between replicates 1. Inadequate mixing of reagents. 2. Pipetting errors. 3. Uneven washing of wells or filters.[6] 4. Contamination of reagents or poor water quality.[6]1. Ensure all solutions, especially those containing lipids and detergents, are thoroughly mixed before aliquoting. 2. Calibrate pipettes regularly. Use fresh tips for each replicate. 3. Use a multichannel pipette for washing and ensure consistent technique. Tap the plate on absorbent paper to remove residual buffer.[6] 4. Use high-purity water (distilled or deionized) for all buffers and reagents.[6]
Low or no specific binding signal 1. Degraded receptor or ligand. 2. Over-blocking, which may mask the receptor's binding site.[5] 3. Harsh detergent conditions denaturing the receptor.[10] 4. Incorrect incubation time or temperature.1. Use fresh preparations and store them appropriately. Confirm protein integrity. 2. Reduce the concentration of the blocking agent or shorten the blocking incubation time. 3. Use a milder non-ionic detergent and ensure its concentration is not excessively high.[10] 4. Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium.

Experimental Protocols

Protocol 1: Basic Receptor Binding Assay for this compound

This protocol outlines the fundamental steps for a filtration-based receptor binding assay, highlighting points for NSB control.

  • Plate Preparation: Pre-treat a 96-well filter plate (e.g., glass fiber) by soaking it with a blocking buffer (e.g., 0.5% Polyethylenimine) to reduce ligand adsorption to the filter.

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂) containing 0.1% BSA (or another optimized blocking agent).[3]

    • Labeled Ligand: Dilute the stock of labeled this compound in assay buffer to the desired final concentration (typically at or below its Kd).

    • Unlabeled Competitor: Prepare a high-concentration stock of unlabeled AS or another reference ligand for determining NSB.

  • Assay Setup (in a separate 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-Specific Binding Wells: Add 50 µL of the unlabeled competitor solution.

    • Add 50 µL of the membrane preparation containing the target receptor to all wells.

    • Initiate the binding reaction by adding 50 µL of the labeled AS solution to all wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a stable temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[5]

  • Separation of Bound and Free Ligand:

    • Transfer the contents of the incubation plate to the pre-treated filter plate.

    • Apply a vacuum to rapidly filter the contents, trapping the membranes with bound ligand on the filter.[2]

  • Washing: Immediately wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl containing 0.1% BSA) to remove unbound ligand. Thorough washing is critical to reduce background.[2][5]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate Specific Binding by subtracting the average counts from the NSB wells from the average counts of the Total Binding wells.

Visualizations

Receptor_Binding_Workflow prep 1. Prepare Reagents (Buffer, Ligand, Receptor) setup 2. Set up Assay Plate (Total & NSB wells) prep->setup ts1 Control NSB: • Add Blocking Agent (BSA) • Optimize Detergent • Adjust Salt/pH prep->ts1 incubate 3. Incubate (Allow binding to equilibrate) setup->incubate ts2 Control NSB: • Use unlabeled competitor  for NSB wells setup->ts2 separate 4. Separate Bound/Free (Filtration or Centrifugation) incubate->separate wash 5. Wash (Remove unbound ligand) separate->wash count 6. Quantify Signal (Scintillation Counting) wash->count ts3 Control NSB: • Critical Step! • Use cold wash buffer • Increase # of washes wash->ts3 analyze 7. Analyze Data (Calculate Specific Binding) count->analyze

Caption: Workflow for a receptor binding assay highlighting key steps for controlling non-specific binding.

Troubleshooting_Tree start High Non-Specific Binding (NSB > 50% of Total) cat_blocker Optimize Blocking Conditions start->cat_blocker cat_buffer Optimize Buffer Composition start->cat_buffer cat_wash Optimize Wash Procedure start->cat_wash sol_blocker1 Increase BSA or Casein Concentration cat_blocker->sol_blocker1 sol_blocker2 Test Alternative Blocker (e.g., Casein, Synthetic Polymer) cat_blocker->sol_blocker2 sol_buffer1 Add Non-Ionic Detergent (e.g., 0.01-0.1% Tween-20) cat_buffer->sol_buffer1 sol_buffer2 Increase Salt Concentration (e.g., 150-250 mM NaCl) cat_buffer->sol_buffer2 sol_buffer3 Adjust Buffer pH cat_buffer->sol_buffer3 sol_wash1 Increase Number of Wash Steps (3 -> 5) cat_wash->sol_wash1 sol_wash2 Increase Wash Volume and Use Cold Buffer cat_wash->sol_wash2

Caption: A decision tree for troubleshooting high non-specific binding in receptor assays.

References

Optimizing Arachidonoyl Serinol (ARA-S) for In Vitro Success: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arachidonoyl Serinol (ARA-S). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of ARA-S in in vitro experiments. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to facilitate your research.

Summary of ARA-S Concentrations in In Vitro Experiments

The following table summarizes the effective concentrations of this compound used in various published in vitro studies. This information can serve as a starting point for determining the optimal concentration for your specific experimental setup.

Cell Type/ModelExperimentEffective ConcentrationObserved Effect
Rat isolated mesenteric arteriesVasodilation assayEC₅₀: 550 nMInduces endothelium-dependent vasodilation.[1]
Rat isolated abdominal aortaVasodilation assayEC₅₀: ~1,200 nMInduces endothelium-dependent vasodilation.[1]
Cultured endothelial cells (HUVEC)Protein phosphorylationNot specifiedStimulates phosphorylation of p44/42 MAP kinase and Protein Kinase B/Akt.[1][2]
Murine macrophage cell line (RAW 264.7)Anti-inflammatory assayNot specifiedSuppresses LPS-induced formation of TNF-α.[1][2]
Neuroblastoma x glioma hybrid NG108-15 cellsCalcium imagingNot specifiedInduced a weak elevation of intracellular calcium.[3]
Rat sympathetic ganglion neuronsPatch-clamp electrophysiologyNot specifiedProduced a rapid and reversible augmentation of N-type Ca²⁺ current.[4]
HEK293 cells expressing human BKCa channelsElectrophysiologypEC₅₀: 5.63Enhanced whole-cell outward K⁺ current.[5]

Experimental Protocols

Protocol 1: Vasodilation Assay in Isolated Rat Arteries

This protocol is adapted from studies investigating the vasodilatory effects of ARA-S.[1]

1. Preparation of Arterial Rings:

  • Isolate third-order segments of mesenteric arteries from male Sprague-Dawley rats.
  • Mount the arterial segments (200–300 µm in diameter) in a wire myograph.
  • Suspend the rings in an organ bath containing Krebs-Henseleit solution, gassed with 5% CO₂ in O₂, and maintained at 37°C.
  • Stretch the rings to a basal tension of 1.0 g and allow them to equilibrate for 60 minutes, changing the medium every 15-20 minutes.

2. Endothelium Integrity Check:

  • Pre-contract the arterial segments with 5 µM phenylephrine.
  • Verify the functional integrity of the endothelium by observing >90% relaxation with 10 µM acetylcholine.
  • For endothelium-denuded experiments, remove the endothelium by gently rubbing the inner surface of the artery with the mounting wire.

3. ARA-S Treatment:

  • Dissolve ARA-S in ethanol to create a stock solution.
  • Construct concentration-response curves by cumulative addition of ARA-S to the pre-contracted arterial rings.

4. Data Analysis:

  • Measure the isometric tension and calculate the percentage of relaxation relative to the pre-contraction induced by phenylephrine.
  • Determine the EC₅₀ value from the concentration-response curve.

Protocol 2: Western Blotting for Protein Phosphorylation in HUVECs

This protocol is based on findings that ARA-S stimulates MAP kinase and Akt phosphorylation.[1][2]

1. Cell Culture and Treatment:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.
  • Incubate preconfluent cultures with the desired concentrations of ARA-S (dissolved in a suitable vehicle like ethanol) or vehicle control for the specified time.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. Western Blotting:

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against phosphorylated and total p44/42 MAPK and Akt overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Data Analysis:

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflow

ARA_S_Signaling_Pathway ARA-S ARA-S Putative Novel Receptor Putative Novel Receptor ARA-S->Putative Novel Receptor Suppression of TNF-alpha Suppression of TNF-alpha ARA-S->Suppression of TNF-alpha G_i/G_o G_i/G_o Putative Novel Receptor->G_i/G_o MAPK (p44/42) MAPK (p44/42) G_i/G_o->MAPK (p44/42) Akt (PKB) Akt (PKB) G_i/G_o->Akt (PKB) Vasodilation Vasodilation MAPK (p44/42)->Vasodilation Akt (PKB)->Vasodilation

Caption: Proposed signaling pathway of this compound (ARA-S).

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare ARA-S Stock Solution (e.g., in Ethanol) Working_Solutions Prepare Serial Dilutions (in culture medium) Stock_Solution->Working_Solutions Range_Finding Range-Finding Experiment (Broad concentration range) Working_Solutions->Range_Finding Definitive_Assay Definitive Assay (Narrow concentration range) Range_Finding->Definitive_Assay Cytotoxicity_Assay Assess Cytotoxicity (e.g., MTT, LDH) Range_Finding->Cytotoxicity_Assay Functional_Assay Perform Functional Assay (e.g., Western, ELISA) Definitive_Assay->Functional_Assay Data_Analysis Analyze Data & Determine Optimal Concentration Cytotoxicity_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Workflow for optimizing ARA-S concentration.

Troubleshooting Guide

Q1: I am observing low solubility of ARA-S in my aqueous culture medium. What can I do?

A1: ARA-S is a lipid and has limited solubility in aqueous solutions. Here are some steps to improve its solubility:

  • Use a suitable solvent for the stock solution: ARA-S is soluble in ethanol, DMSO, and DMF.[3][6] Prepare a concentrated stock solution in one of these solvents.

  • Dilute in serum-containing medium: When preparing working solutions, dilute the stock solution in a culture medium containing serum. The proteins in the serum can help to keep the lipid in suspension.

  • Sonication: Briefly sonicate the final working solution to aid in dispersion.

  • Vortexing: Vortex the solution thoroughly before adding it to your cells.

  • Carrier proteins: Consider using a carrier protein like fatty acid-free BSA to improve solubility.

Q2: My cells are showing signs of toxicity even at low concentrations of ARA-S. What could be the cause?

A2: Cytotoxicity can arise from several factors:

  • Solvent toxicity: The solvent used to dissolve ARA-S (e.g., ethanol, DMSO) can be toxic to cells at high concentrations. Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cell type (typically <0.1% for DMSO and <0.5% for ethanol). Always include a vehicle control in your experiments.

  • Concentration-dependent effects: While ARA-S has shown biological activity at nanomolar to low micromolar concentrations, higher concentrations could be cytotoxic. Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.

  • Off-target effects: At high concentrations, lipids can have non-specific effects on cell membranes.

Q3: I am seeing inconsistent results between experiments. What should I check?

A3: Inconsistent results can be due to the stability of ARA-S and experimental variability:

  • Stability of ARA-S: ARA-S is more stable than 2-arachidonoylglycerol (2-AG) but can still degrade.[6] It is recommended to store the stock solution at -20°C in ethanol, where it is stable for at least up to 2 months.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When stored at -80°C, it is recommended to use within 6 months, and at -20°C, within 1 month.[3]

  • Preparation of working solutions: Prepare fresh working solutions for each experiment from the stock solution.

  • Experimental conditions: Ensure that all experimental parameters, such as cell density, incubation times, and reagent concentrations, are consistent across experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an analog of the endocannabinoid 2-arachidonoylglycerol (2-AG).[6] It acts as a weak agonist at the CB1 receptor.[3][6] However, many of its observed effects, such as vasodilation and stimulation of MAP kinase and Akt phosphorylation, appear to be independent of CB1 and CB2 receptors.[1][2] It is suggested that ARA-S may act as an endogenous agonist for a putative novel cannabinoid-type receptor.[1][2] It has also been shown to directly modulate ion channels, such as N-type Ca²⁺ channels and large-conductance Ca²⁺-activated K⁺ (BKCa) channels.[4][5]

Q2: How should I store this compound?

A2: ARA-S is typically supplied as a solution in ethanol. It should be stored at -20°C.[6] Under these conditions, it is stable for at least two years.[6] For stock solutions prepared in ethanol, stability is maintained for at least two months at -20°C.[1] To avoid degradation, it is advisable to prepare single-use aliquots of your stock solution.

Q3: What are the appropriate negative controls for experiments with ARA-S?

A3: The following controls are recommended:

  • Vehicle control: This is essential to control for any effects of the solvent (e.g., ethanol, DMSO) used to dissolve ARA-S. The vehicle control should contain the same final concentration of the solvent as the ARA-S-treated samples.

  • Inactive analog (if available): Using a structurally similar but biologically inactive analog can help to demonstrate the specificity of the observed effects.

  • Receptor antagonists: If you are investigating a receptor-mediated pathway, using a specific antagonist for that receptor (e.g., a CB1 antagonist if you suspect CB1 involvement) can help to confirm the mechanism of action.

Q4: Does ARA-S bind to CB2 or TRPV1 receptors?

A4: Studies have shown that ARA-S binds very weakly to cannabinoid CB1 and CB2 receptors and does not bind to the vanilloid TRPV1 receptor.[1][2] Its biological effects in many systems are not blocked by CB1 or CB2 antagonists, suggesting a different mechanism of action.[1]

References

Identifying and minimizing artifacts in Arachidonoyl Serinol experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arachidonoyl Serinol (AS) experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize artifacts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AS) and how should it be stored?

This compound (AS) is an endocannabinoid-like lipid molecule, structurally related to anandamide and 2-arachidonoylglycerol (2-AG)[1]. It has been shown to be more stable than 2-AG[1]. For optimal stability, AS should be stored as a solution in ethanol at -20°C, where it is stable for at least two months. It is not stable at room temperature or at -20°C without a solvent.

Q2: What are the known receptor targets for this compound?

This compound binds weakly to the cannabinoid receptors CB1 and CB2, and the vanilloid receptor TRPV1. Evidence suggests that AS primarily acts through the G-protein-coupled receptor GPR55, leading to downstream signaling events such as the phosphorylation of ERK and Akt.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for AS are not extensively documented, its structural similarity to 2-arachidonoylglycerol (2-AG) suggests a potential for acyl migration, where the arachidonoyl group moves from the nitrogen to one of the hydroxyl groups on the serinol backbone, especially under non-neutral pH conditions[2][3]. Enzymatic degradation by fatty acid amide hydrolase (FAAH) or other serine hydrolases is also a possibility, which would yield arachidonic acid and serinol.

Q4: What are common artifacts to be aware of in mass spectrometry analysis of AS?

In-source fragmentation is a common artifact in mass spectrometry-based lipidomics, which can lead to the misidentification of lipid species[4]. For AS, this could result in fragments that may be misinterpreted as other endogenous lipids. Additionally, the potential for isomerization (acyl migration) can lead to the detection of multiple species with the same mass-to-charge ratio, complicating data analysis.

Q5: Are there known off-target effects of this compound?

As an N-acyl amide, this compound belongs to a class of lipids known to have diverse signaling roles[5][6][7]. While specific off-target effects of AS are not well-characterized, researchers should be aware that it could potentially interact with other receptors and enzymes involved in lipid signaling. Careful use of controls is essential to distinguish GPR55-mediated effects from potential off-target activities.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Inconsistent Results in Cell-Based Assays
Problem Potential Cause Troubleshooting Steps
High variability between replicates AS Degradation: AS may be degrading in the cell culture media.1. Prepare fresh AS solutions for each experiment. 2. Minimize the time between AS dilution and addition to cells. 3. Perform a time-course experiment to assess the stability of AS in your specific cell culture media.
Cell Health: Poor cell health can lead to inconsistent responses.1. Ensure cells are healthy and in the logarithmic growth phase. 2. Regularly test for mycoplasma contamination. 3. Use a consistent cell seeding density for all experiments.
Low or no cellular response Inactive AS: The AS may have degraded due to improper storage.1. Verify the storage conditions of your AS stock solution. 2. Test a new vial of AS.
Low Receptor Expression: The cell line may not express sufficient levels of GPR55.1. Confirm GPR55 expression in your cell line using qPCR or Western blot. 2. Consider using a cell line known to express GPR55 or a GPR55-overexpressing cell line.
Incorrect AS Concentration: The concentration of AS used may be too low.1. Perform a dose-response experiment to determine the optimal concentration of AS for your assay.
Artifacts in Analytical Measurements (HPLC, MS)
Problem Potential Cause Troubleshooting Steps
Multiple peaks on HPLC Acyl Migration: AS may have isomerized.1. Ensure samples are prepared and stored in a neutral pH environment. 2. Analyze samples as quickly as possible after preparation. 3. Consider using a chromatographic method that can separate potential isomers.
Degradation: AS may have broken down into arachidonic acid and serinol.1. Check for the presence of peaks corresponding to arachidonic acid. 2. Use fresh samples and minimize sample processing time.
Inaccurate Mass Spectrometry Quantification In-source Fragmentation: AS may be fragmenting in the ion source.1. Optimize mass spectrometer source conditions (e.g., cone voltage) to minimize fragmentation. 2. Use a soft ionization technique if available.
Matrix Effects: Other lipids or molecules in the sample may be suppressing or enhancing the AS signal.1. Use an appropriate internal standard, such as a deuterated version of AS, to correct for matrix effects. 2. Optimize sample preparation to remove interfering substances.

Quantitative Data Summary

Table 1: Stability of this compound

Condition Stability Source
Room Temperature (without solvent)UnstableInternal Assessment
-20°C (without solvent)UnstableInternal Assessment
-20°C (in ethanol)Stable for at least 2 months[8]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Isolation

This protocol is adapted from a published method for the isolation of AS from biological extracts.

Materials:

  • Reversed-phase C18 column (e.g., Waters RP-Symmetry Prep C18, 7-μm, 7.8 × 300 mm)

  • Mobile Phase A: Water (pH 2.6, adjusted with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • HPLC system with UV detector

Procedure:

  • Dissolve the crude lipid extract in methanol.

  • Inject an aliquot (e.g., 200 μL) onto the C18 column.

  • Elute with a gradient of acetonitrile in water (pH 2.6).

    • Initial Conditions: 75% Acetonitrile

    • Gradient: Increase to 100% Acetonitrile over 2 minutes.

    • Hold: Hold at 100% Acetonitrile for a specified time (e.g., until the peak of interest has eluted).

    • Re-equilibration: Return to initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 3 mL/min

  • Detection: Monitor the eluent at 205 nm.

Protocol 2: Western Blot for AS-Induced ERK and Akt Phosphorylation

This protocol provides a general framework for assessing the activation of downstream signaling pathways in response to AS treatment in cultured cells.

Materials:

  • Cell line expressing GPR55 (e.g., HEK293-GPR55)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Treat cells with various concentrations of AS or vehicle control for a specified time (e.g., 15-30 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total ERK and Akt as loading controls.

Visualizations

AS_Signaling_Pathway AS This compound GPR55 GPR55 AS->GPR55 activates GiGo Gi/Go GPR55->GiGo couples to PLC PLC GPR55->PLC activates ERK ERK Phosphorylation GiGo->ERK activates Akt Akt Phosphorylation GiGo->Akt activates IP3 IP3 PLC->IP3 produces Ca2 Ca2+ IP3->Ca2 releases Response Cellular Response (e.g., proliferation, migration) Ca2->Response ERK->Response Akt->Response

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cell_assay Cell-Based Assay cluster_analysis Analysis storage AS Storage (-20°C in Ethanol) dilution Dilution in Assay Buffer storage->dilution treatment AS Treatment dilution->treatment cell_culture Cell Culture & Serum Starvation cell_culture->treatment lysis Cell Lysis treatment->lysis western Western Blot (pERK, pAkt) lysis->western hplc_ms HPLC/MS (AS quantification) lysis->hplc_ms

Caption: General Experimental Workflow for AS.

Troubleshooting_Logic start Inconsistent Results? check_stability Check AS Stability (Fresh stock, storage) start->check_stability Yes check_cells Check Cell Health (Mycoplasma, density) start->check_cells Yes check_receptor Verify GPR55 Expression check_stability->check_receptor If still inconsistent optimize_conc Optimize AS Concentration check_cells->optimize_conc If cells are healthy check_receptor->optimize_conc If expression is confirmed check_isomerization Consider Acyl Migration (Control pH) optimize_conc->check_isomerization If response is still low

Caption: Troubleshooting Logic for AS Assays.

References

How to avoid degradation of Arachidonoyl Serinol during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Arachidonoyl Serinol (ARA-S) during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (ARA-S) is an endocannabinoid-like compound that is chemically related to anandamide.[1][2] Like other endocannabinoids, it is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results. Ensuring its stability during sample extraction is critical for obtaining reliable data.

Q2: What are the primary pathways of degradation for ARA-S?

While direct studies on ARA-S degradation pathways are limited, based on its structure and the behavior of similar endocannabinoids like 2-arachidonoylglycerol (2-AG), the primary degradation pathways are likely to be:

  • Enzymatic Hydrolysis: Catalyzed by enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), breaking it down into arachidonic acid and serinol.[3][4]

  • Oxidation: Mediated by cyclooxygenases (e.g., COX-2) and lipoxygenases, which oxidize the arachidonic acid moiety.[3][4]

  • Chemical Instability: Although ARA-S is reported to be more stable than 2-AG, it is unstable at room temperature and at -20°C without a solvent.[1][5] It is stable for at least two months when stored in ethanol at -20°C.[1]

Q3: What are the immediate signs of ARA-S degradation in my sample?

Direct visual signs of degradation are unlikely. The primary indication of degradation will be lower than expected levels of ARA-S in your analytical results (e.g., LC-MS/MS). You may also observe a corresponding increase in the concentration of its breakdown product, arachidonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low/No ARA-S Detected Enzymatic Degradation: Endogenous enzymes (lipases, hydrolases) in the sample are degrading ARA-S upon cell lysis.1. Immediate Enzyme Inactivation: Homogenize tissues or cells directly in cold organic solvent (e.g., methanol or acetonitrile) containing enzyme inhibitors. 2. Use of Inhibitors: Add a cocktail of relevant enzyme inhibitors to the homogenization buffer. (See Protocol 1).
Oxidative Degradation: The arachidonoyl moiety is being oxidized.1. Add Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) in your extraction solvents. 2. Work Under Inert Gas: Perform extraction steps under a stream of nitrogen or argon to minimize exposure to oxygen.
Chemical Instability/Storage Issues: ARA-S degraded due to improper temperature or storage solvent.1. Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process. 2. Proper Storage: Store extracts in ethanol at -80°C for long-term stability. For short-term, -20°C in ethanol is sufficient.[1]
High Variability Between Replicates Inconsistent Sample Handling: Differences in time from sample collection to extraction or temperature fluctuations.1. Standardize Workflow: Ensure all samples are processed with identical timing and temperature conditions. 2. Rapid Processing: Minimize the time between sample collection and the addition of extraction solvent to limit enzymatic activity.
Adsorption to Surfaces: ARA-S, being a lipid, can adhere to plasticware.1. Use Appropriate Labware: Utilize polypropylene or silanized glass tubes and pipette tips. 2. Solvent Rinsing: After transferring the lipid extract, rinse the original tube with a small volume of extraction solvent and pool it with the main extract to recover any adsorbed analyte.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for ARA-S from Biological Tissues

This protocol is adapted from methods optimized for the extraction of similar endocannabinoids, such as 2-AG and anandamide, and is designed to minimize degradation.[6]

Materials:

  • Tissue sample (e.g., brain, liver)

  • Homogenizer

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Enzyme Inhibitor Cocktail (e.g., PMSF for serine proteases, specific inhibitors for FAAH and MAGL if available)

  • Toluene (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Nitrogen gas source

  • Polypropylene centrifuge tubes

Procedure:

  • Sample Preparation: Weigh the frozen tissue sample and place it in a pre-chilled tube.

  • Homogenization:

    • Add 1 mL of ice-cold PBS per 100 mg of tissue.

    • If using, add the enzyme inhibitor cocktail to the PBS.

    • Homogenize the tissue thoroughly on ice until no visible tissue clumps remain.

  • Protein Precipitation & Initial Extraction:

    • To the homogenate, add 2 volumes of ice-cold acetonitrile containing an internal standard. This step precipitates proteins and extracts lipids.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Collect the supernatant and transfer it to a new polypropylene tube.

    • Add 1 volume of toluene.

    • Vortex for 30 seconds to ensure thorough mixing of the phases.

    • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Final Extraction:

    • Carefully collect the upper organic layer (toluene), which contains the lipids including ARA-S.

    • Dry the organic extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid film in a small, known volume of acetonitrile or an appropriate solvent for your analytical method (e.g., LC-MS/MS).

  • Storage: Store the final extract at -80°C until analysis.

Quantitative Data Summary

The following table summarizes recovery data for related endocannabinoids using different extraction methods, highlighting the efficacy of toluene-based LLE.[6]

AnalyteExtraction MethodMatrixRecovery (%)
Anandamide (AEA) LLE-TolueneAortic Tissue>85%
2-Arachidonoylglycerol (2-AG) LLE-TolueneAortic Tissue>85%
Anandamide (AEA) SPE-HLBAortic Tissue~110% (peak fronting observed)
2-Arachidonoylglycerol (2-AG) SPE-HLBAortic Tissue~81-86%

Data adapted from a study on AEA and 2-AG extraction.[6] These results suggest that LLE with toluene provides high and reliable recovery for arachidonic acid-based endocannabinoids.

Visualizations

Potential Degradation Pathways of this compound

cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Instability This compound This compound Arachidonic Acid + Serinol Arachidonic Acid + Serinol This compound->Arachidonic Acid + Serinol Hydrolysis (e.g., FAAH, MAGL) Oxidized Metabolites Oxidized Metabolites This compound->Oxidized Metabolites Oxidation (e.g., COX-2, LOX) Arachidonoyl Serinol_chem This compound Degraded Products Non-specific Degradation Arachidonoyl Serinol_chem->Degraded Products Heat, Improper Solvent

Caption: Potential degradation pathways for this compound.

Experimental Workflow for ARA-S Extraction

cluster_workflow Sample Extraction Workflow A 1. Sample Homogenization (Ice-cold PBS + Inhibitors) B 2. Protein Precipitation (Cold Acetonitrile) A->B C 3. Centrifugation B->C D 4. Supernatant Collection C->D E 5. Liquid-Liquid Extraction (Toluene) D->E F 6. Organic Phase Collection E->F G 7. Solvent Evaporation (Nitrogen Stream) F->G H 8. Reconstitution & Analysis G->H

Caption: Workflow for minimizing ARA-S degradation during extraction.

References

Best practices for handling and preparing Arachidonoyl Serinol stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arachidonoyl Serinol. This resource provides researchers, scientists, and drug development professionals with best practices for handling and preparing stock solutions, along with troubleshooting guidance to ensure successful experiments.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is an amide bond-containing analog of 2-arachidonoylglycerol (2-AG), a well-known endocannabinoid.[1][2] It is characterized as a weak agonist of the CB1 cannabinoid receptor.[1][2] While it is structurally similar and more stable than 2-AG, it is less potent as a CB1 receptor agonist.[2]

What are the primary applications of this compound in research?

This compound is primarily used in neuroscience and cannabinoid research to study the endocannabinoid system.[2] Despite its weak affinity for CB1 and CB2 receptors, it has been shown to induce vasodilation and may act on other unidentified receptors.[3]

What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2] When stored as a solution at -80°C, it is recommended to use it within six months, and within one month if stored at -20°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[1]

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing a stock solution of this compound. The choice of solvent will depend on the experimental requirements and desired concentration.

Materials:

  • This compound (solid form)

  • Anhydrous Ethanol, Dimethyl Sulfoxide (DMSO), or N,N-Dimethylformamide (DMF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Vortexer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Weigh: In a sterile environment, weigh the desired amount of this compound.

  • Solvent Addition: Add the appropriate volume of the chosen solvent to achieve the desired concentration. Refer to the solubility data table below.

  • Purge with Inert Gas: To prevent oxidation, gently purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Dissolution: Vortex the solution until the compound is fully dissolved. For compounds that are difficult to dissolve, brief sonication in an ultrasonic bath may be beneficial.[1] To further aid solubility, the solution can be warmed to 37°C.[1]

  • Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term use.[1]

Data Presentation

Solubility and Stability of this compound

The following table summarizes the solubility of this compound in various common solvents and its stability under recommended storage conditions.

SolventMaximum SolubilityStorage TemperatureStability
Ethanol30 mg/mL[2]-20°C≥ 2 years[2]
DMSO10 mg/mL[2]-20°C≥ 2 years[2]
DMF20 mg/mL[2]-20°C≥ 2 years[2]
Ethanol:PBS (pH 7.2) (2:1)1 mg/mL[2]-20°C≥ 2 years[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve The concentration is too high for the chosen solvent.- Increase the volume of the solvent.- Gently warm the solution to 37°C.[1]- Use an ultrasonic bath to aid dissolution.[1]
The compound may have degraded due to improper storage.Ensure the compound has been stored at the recommended temperature and protected from light and moisture.
Precipitate forms after adding to aqueous buffer The final concentration of the organic solvent is too low to maintain solubility.Increase the percentage of the organic solvent in the final aqueous solution. However, be mindful of the solvent's potential effects on the experimental system.
The aqueous buffer is not at the optimal pH.Check the pH of your buffer. While specific pH effects on this compound solubility are not detailed, significant deviations from neutral pH can affect the solubility of many compounds.
Inconsistent experimental results Degradation of the stock solution due to repeated freeze-thaw cycles.Prepare single-use aliquots of the stock solution to avoid repeated temperature fluctuations.[1]
Oxidation of the compound.Purge the stock solution vial with an inert gas before sealing and storage.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh Desired Amount A->B C Add Anhydrous Solvent (Ethanol, DMSO, or DMF) B->C D Purge with Inert Gas (Argon or Nitrogen) C->D E Vortex and/or Sonicate to Dissolve D->E F Warm to 37°C if Necessary E->F Optional G Aliquot into Single-Use Vials E->G H Store at -20°C or -80°C G->H

Caption: Workflow for preparing this compound stock solutions.

This compound Signaling Pathway

G Arachidonoyl_Serinol This compound CB1_Receptor CB1 Receptor (Weak Agonist) Arachidonoyl_Serinol->CB1_Receptor G_Protein G-Protein Coupling CB1_Receptor->G_Protein Downstream_Effectors Downstream Effectors G_Protein->Downstream_Effectors Ca_Elevation Weak Elevation of Intracellular Ca²⁺ Downstream_Effectors->Ca_Elevation

Caption: Simplified signaling pathway of this compound via the CB1 receptor.

References

Technical Support Center: Stability of Endocannabinoid-Like Compounds in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endocannabinoid-like compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experiments involving serum.

Frequently Asked Questions (FAQs)

Q1: Why are my endocannabinoid and endocannabinoid-like compounds degrading so quickly in serum samples?

The primary reason for the rapid degradation of endocannabinoid-like compounds, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), in serum is enzymatic hydrolysis.[1][2][3][4] Serum contains several enzymes that actively metabolize these lipid mediators. For N-acylethanolamines (NAEs) like AEA, the primary degrading enzyme is Fatty Acid Amide Hydrolase (FAAH).[1][3][5][6] For 2-AG, the principal degrading enzyme is Monoacylglycerol Lipase (MAGL).[7][8][9][10][11] Other enzymes, including cyclooxygenase-2 (COX-2) and other serine hydrolases like ABHD6 and ABHD12, can also contribute to the degradation of these compounds.[12][13][14]

Q2: What is the expected half-life of anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in serum?

Endocannabinoids have a very short half-life in biological matrices due to rapid enzymatic degradation.[1][4][15] For instance, 2-AG is not only enzymatically degraded but also undergoes rapid chemical isomerization to the inactive 1-AG, with a reported half-time of approximately 8.8 minutes in a buffer solution containing 10% serum at 37°C.[16] While specific half-life values for AEA in serum can vary depending on experimental conditions, it is generally understood to be very short due to the high activity of FAAH.[1][4]

Q3: How can I prevent the degradation of my endocannabinoid samples in serum?

To enhance the stability of endocannabinoid-like compounds in serum, it is crucial to inhibit the activity of degrading enzymes immediately upon sample collection. This can be achieved by:

  • Adding Enzyme Inhibitors: Incorporating specific inhibitors for FAAH (e.g., URB597) and MAGL (e.g., JZL184) into your collection tubes can significantly preserve AEA and 2-AG levels, respectively.[4][5][9][17]

  • Controlling Temperature: Processing and storing samples at low temperatures is critical. It is recommended to collect and process blood on ice and store serum samples at -80°C to minimize enzymatic activity.[18]

  • Minimizing Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. It is advisable to aliquot samples into smaller volumes for single use.[18]

  • Prompt Processing: Centrifuge blood samples to separate serum as quickly as possible after collection to reduce the contact time with blood cells that may also contain degrading enzymes.

Troubleshooting Guides

Issue 1: Inconsistent or low recovery of endocannabinoids from serum samples during LC-MS/MS analysis.

  • Possible Cause 1: Pre-analytical sample degradation.

    • Solution: Ensure that blood samples are collected in tubes containing appropriate enzyme inhibitors and are immediately placed on ice. Process the samples to obtain serum in a timely manner and store them at -80°C until analysis. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[18]

  • Possible Cause 2: Adsorption to plasticware.

    • Solution: Endocannabinoids are lipophilic and can adsorb to plastic surfaces. Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be an alternative.

  • Possible Cause 3: Inefficient extraction.

    • Solution: Optimize your liquid-liquid or solid-phase extraction protocol. Ensure the pH of the sample and the choice of organic solvent are appropriate for the specific analytes. Including an internal standard early in the extraction process can help to account for analyte loss.

Issue 2: High variability in endocannabinoid measurements between different batches of serum.

  • Possible Cause 1: Differences in enzymatic activity.

    • Solution: The activity of FAAH and MAGL can vary between individuals and different serum batches. The inclusion of enzyme inhibitors at the point of collection is the most effective way to normalize for this variability.

  • Possible Cause 2: Matrix effects in the mass spectrometer.

    • Solution: Serum is a complex matrix that can cause ion suppression or enhancement. Develop a robust sample clean-up procedure. The use of a stable isotope-labeled internal standard for each analyte is highly recommended to correct for matrix effects.

Issue 3: Observing unexpected peaks or isomers in the chromatogram.

  • Possible Cause 1: Isomerization of 2-AG.

    • Solution: 2-AG can spontaneously isomerize to 1-AG and 3-AG, which are generally considered inactive.[16] This process is accelerated at room temperature and in aqueous solutions. Keep samples cold and minimize processing time. Ensure your chromatography method can resolve these isomers if their individual quantification is necessary.

  • Possible Cause 2: Oxidation products.

    • Solution: Endocannabinoids containing polyunsaturated fatty acid chains are susceptible to oxidation. Store samples under an inert gas (e.g., argon or nitrogen) and consider adding antioxidants if compatible with your downstream analysis.

Data Presentation

Table 1: Key Enzymes Involved in the Degradation of Endocannabinoid-Like Compounds in Serum

Compound ClassPrimary CompoundKey Degrading Enzyme(s)
N-Acylethanolamines (NAEs)Anandamide (AEA)Fatty Acid Amide Hydrolase (FAAH)
Palmitoylethanolamide (PEA)Fatty Acid Amide Hydrolase (FAAH)
Oleoylethanolamide (OEA)Fatty Acid Amide Hydrolase (FAAH)
Monoacylglycerols2-Arachidonoylglycerol (2-AG)Monoacylglycerol Lipase (MAGL)
α/β-hydrolase domain 6 (ABHD6)
α/β-hydrolase domain 12 (ABHD12)

Table 2: Impact of Enzyme Inhibitors on Endocannabinoid Stability

InhibitorTarget EnzymePrimary Endocannabinoid AffectedExpected Outcome in Serum
URB597FAAHAnandamide (AEA)Increased AEA levels and stability[5][17]
JZL184MAGL2-Arachidonoylglycerol (2-AG)Increased 2-AG levels and stability[7][8][9]

Experimental Protocols

Protocol: In Vitro Stability Assay of an Endocannabinoid-Like Compound in Serum

  • Preparation of Reagents:

    • Prepare a stock solution of the endocannabinoid-like compound in a suitable organic solvent (e.g., ethanol or DMSO).

    • Thaw human serum (or other species of interest) on ice.

    • If testing the effect of inhibitors, prepare stock solutions of the specific FAAH or MAGL inhibitors.

  • Incubation:

    • Pre-warm serum to 37°C in a water bath.

    • In a microcentrifuge tube, add a small volume of the endocannabinoid stock solution to the pre-warmed serum to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to not affect enzyme activity.

    • For inhibitor-treated samples, pre-incubate the serum with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C before adding the endocannabinoid.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding a large volume of ice-cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard. This will precipitate the proteins and stop the degradation.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at a high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the endocannabinoid-like compound at each time point.

  • Data Analysis:

    • Plot the concentration of the compound against time.

    • Calculate the half-life (t½) of the compound in serum by fitting the data to a first-order decay curve.

Visualizations

AEA Anandamide (AEA) FAAH Fatty Acid Amide Hydrolase (FAAH) AEA->FAAH Metabolized by ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Produces Ethanolamine Ethanolamine FAAH->Ethanolamine Produces URB597 URB597 (Inhibitor) URB597->FAAH Inhibits

Caption: Degradation pathway of Anandamide (AEA) by FAAH.

TwoAG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL Metabolized by ArachidonicAcid Arachidonic Acid MAGL->ArachidonicAcid Produces Glycerol Glycerol MAGL->Glycerol Produces JZL184 JZL184 (Inhibitor) JZL184->MAGL Inhibits

Caption: Degradation pathway of 2-Arachidonoylglycerol (2-AG) by MAGL.

Start Start: Collect Blood Sample (with enzyme inhibitors) Centrifuge Centrifuge to Separate Serum Start->Centrifuge Store Store Serum at -80°C (Aliquot for single use) Centrifuge->Store Extract Spike with Internal Standard & Extract Endocannabinoids Store->Extract Analyze LC-MS/MS Analysis Extract->Analyze End End: Data Quantification Analyze->End

Caption: Recommended workflow for serum sample processing.

References

How to ensure consistent results in Arachidonoyl Serinol functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in functional assays involving Arachidonoyl Serinol (AS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (AS) and what are its known targets?

This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] It is known to be more stable than 2-AG.[1][2] While it is a weak agonist of the cannabinoid CB1 receptor, its effects are often mediated through other pathways.[1][2] Evidence suggests that AS may act as an agonist for the orphan G-protein coupled receptor GPR55.[3] It has also been shown to directly activate large-conductance Ca2+-activated potassium (BKCa) channels, independent of CB1/CB2 receptors.[4]

Q2: How should I store and handle this compound?

This compound is more stable than 2-AG. For long-term storage, it should be kept at -20°C as a solution in an organic solvent such as ethanol.[2][5] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, it is crucial to ensure the solvent is compatible with the specific cell type and assay system to avoid solvent-induced artifacts.

Q3: What are the common functional assays used to study the effects of this compound?

Common functional assays for AS include:

  • Intracellular Calcium Mobilization Assays: To measure changes in intracellular calcium levels upon AS stimulation.

  • MAPK/Akt Phosphorylation Assays (Western Blotting): To assess the activation of downstream signaling pathways.

  • Vasodilation Assays (Wire Myography): To determine the effect of AS on blood vessel tone.

  • Electrophysiology (Patch Clamp): To study the direct effects of AS on ion channel activity, such as BKCa channels.

Troubleshooting Guides

Inconsistent Results in Intracellular Calcium Mobilization Assays

Issue: High variability or no significant change in intracellular calcium levels after applying this compound.

Potential Cause Troubleshooting Steps
Cell Health and Density Ensure cells are healthy, within a consistent passage number, and plated at an optimal density. Over-confluent or sparse cultures can lead to variable responses.
Dye Loading Issues Optimize the concentration of the calcium indicator dye (e.g., Fura-2 AM) and the loading time and temperature. Ensure complete de-esterification of the AM ester. Use a pluronic acid solution to aid in dye solubilization and cell loading.
AS Preparation and Delivery Prepare fresh dilutions of AS for each experiment. Ensure the final solvent concentration is low and consistent across all wells, including controls. Use a vehicle control to account for any solvent effects.
Assay Buffer Composition Use a physiological salt solution (e.g., HBSS) with appropriate concentrations of calcium and magnesium, as these can influence baseline calcium levels and cellular responses.
Instrument Settings Optimize the excitation and emission wavelengths, as well as the reading interval and duration on the fluorescence plate reader or microscope.
Receptor Desensitization Pre-incubation with other ligands or prolonged exposure to AS can lead to receptor desensitization. Ensure appropriate washout steps if pre-treating cells.
Variability in MAPK/Akt Phosphorylation Western Blots

Issue: Inconsistent band intensities for phosphorylated ERK (p-ERK) or Akt (p-Akt) in response to AS treatment.

Potential Cause Troubleshooting Steps
Suboptimal Cell Stimulation Optimize the concentration of AS and the stimulation time. Perform a time-course and dose-response experiment to determine the peak phosphorylation.
Inefficient Cell Lysis & Protein Extraction Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Ensure complete cell lysis by sonication or mechanical disruption if necessary.[6]
Protein Quantification Errors Accurately quantify total protein concentration using a reliable method (e.g., BCA assay) to ensure equal loading of all samples.
Suboptimal Electrophoresis and Transfer Ensure proper gel polymerization and running conditions. Optimize the transfer time and voltage to ensure efficient transfer of proteins of all molecular weights. A wet transfer system is often more efficient for a broad range of protein sizes.
Antibody Incubation and Washing Optimize the primary and secondary antibody concentrations and incubation times. Use a blocking buffer such as BSA instead of milk, as milk contains phosphoproteins that can increase background. Perform thorough washing steps to reduce non-specific binding.[7]
Detection and Imaging Use a fresh chemiluminescent substrate. Optimize the exposure time to avoid saturated signals while ensuring detection of weak bands.[6]
Unreliable Vasodilation Measurements in Wire Myography

Issue: Inconsistent or non-reproducible vasodilation or vasoconstriction responses of isolated blood vessels to this compound.

Potential Cause Troubleshooting Steps
Vessel Viability Ensure careful dissection and mounting of the blood vessel to avoid damage. Check the viability of the vessel with a standard contracting agent (e.g., high potassium solution) and a standard relaxing agent (e.g., acetylcholine for endothelium-dependent relaxation).
Suboptimal Pre-constriction The level of pre-constriction can significantly affect the observed relaxation. Use a consistent concentration of a vasoconstrictor (e.g., phenylephrine, U46619) to achieve a stable and appropriate level of tone before adding AS.
AS Solubility and Stability in Buffer AS is a lipid and may not be readily soluble in aqueous buffer. Prepare a concentrated stock in an appropriate solvent (e.g., ethanol, DMSO) and ensure it is well-dispersed in the physiological salt solution. Use a vehicle control.
Endothelial Integrity The vasodilatory effect of AS can be endothelium-dependent or -independent. Assess the integrity of the endothelium using acetylcholine. If studying endothelium-independent effects, the endothelium can be mechanically removed.
Tachyphylaxis Repeated applications of AS may lead to diminished responses. Ensure adequate washout periods between applications or use a cumulative concentration-response curve design.
Oxygenation and pH of Buffer Continuously bubble the physiological salt solution with carbogen (95% O2, 5% CO2) to maintain physiological pH and oxygenation.

Experimental Protocols

Intracellular Calcium Mobilization Assay Protocol

This protocol describes the measurement of intracellular calcium mobilization in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.

  • Cell Plating: Seed cells onto black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in a physiological salt solution (e.g., HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Baseline Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader equipped with dual excitation filters.

    • Measure the baseline fluorescence for 1-2 minutes by alternating the excitation wavelengths between 340 nm and 380 nm, while keeping the emission wavelength at 510 nm.

  • Compound Addition and Measurement:

    • Prepare a 2X concentrated solution of this compound in HBSS.

    • Add 100 µL of the AS solution to the wells while continuously recording the fluorescence.

    • Continue recording the fluorescence for 3-5 minutes to capture the peak response and subsequent return to baseline.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.

    • Normalize the data to the baseline ratio before the addition of AS.

    • The change in the 340/380 ratio is proportional to the change in intracellular calcium concentration.

Western Blot Protocol for MAPK (ERK) Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a measure of MAPK pathway activation.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 4-16 hours prior to the experiment to reduce basal phosphorylation levels.

    • Treat the cells with various concentrations of this compound for a predetermined optimal time. Include a vehicle control and a positive control (e.g., EGF).

  • Cell Lysis:

    • Immediately after treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Signal Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

    • Quantify the band intensities using densitometry software.

Wire Myography Protocol for Vasodilation Assay

This protocol outlines the procedure for assessing the vasodilatory effects of this compound on isolated small arteries.

  • Vessel Dissection and Mounting:

    • Dissect a small artery (e.g., mesenteric artery) from a freshly euthanized animal in cold, oxygenated physiological salt solution (PSS).

    • Carefully clean the artery of surrounding adipose and connective tissue.

    • Cut the artery into 2 mm long rings.

    • Mount the arterial ring on two small wires in a wire myograph chamber filled with PSS maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Normalization and Equilibration:

    • Gradually stretch the vessel to its optimal resting tension, which is determined by a normalization procedure to mimic physiological pressure.

    • Allow the vessel to equilibrate for at least 30-60 minutes.

  • Viability and Endothelium Integrity Check:

    • Contract the vessel with a high potassium solution (KPSS) to assess its viability.

    • After washout and return to baseline, pre-constrict the vessel with an agonist such as phenylephrine (to ~80% of the KPSS-induced contraction).

    • Once a stable plateau is reached, add acetylcholine to test for endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.

  • Concentration-Response Curve to this compound:

    • Wash out the acetylcholine and allow the vessel to return to its baseline tension.

    • Pre-constrict the vessel again with the same concentration of phenylephrine.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath, allowing the response to stabilize at each concentration.

    • Record the changes in tension.

  • Data Analysis:

    • Express the relaxation at each concentration of AS as a percentage of the pre-constriction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 value.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
Ethanol≥ 10 mg/mL
DMSO≥ 10 mg/mL
Dimethyl formamide≥ 10 mg/mL

Data compiled from publicly available information.

Table 2: Example Data from a Vasodilation Assay

This compound (µM)% Relaxation (Mean ± SEM)
0.015.2 ± 1.3
0.115.8 ± 2.5
145.3 ± 4.1
1082.1 ± 3.7
10095.6 ± 2.9

Hypothetical data for illustrative purposes.

Visualizations

AS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AS This compound GPR55 GPR55 AS->GPR55 Agonist BKCa BKCa Channel AS->BKCa Direct Activation (Cholesterol-dependent) G_protein Gαi/o or Gα12/13 GPR55->G_protein Activates K_efflux K⁺ Efflux BKCa->K_efflux Hyperpolarization RhoA RhoA G_protein->RhoA MAPK_pathway Raf → MEK → ERK G_protein->MAPK_pathway Akt_pathway PI3K → Akt G_protein->Akt_pathway PLC PLC RhoA->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Release Cellular_Response Cellular Response (e.g., Vasodilation, Proliferation) Ca_ER->Cellular_Response Ca_influx Ca²⁺ Influx Ca_influx->Cellular_Response K_efflux->Cellular_Response MAPK_pathway->Cellular_Response Akt_pathway->Cellular_Response

Caption: Putative signaling pathways of this compound.

Experimental_Workflow_Calcium_Assay start Start: Seed Cells in 96-well Plate load_dye Load Cells with Fura-2 AM start->load_dye wash1 Wash to Remove Extracellular Dye load_dye->wash1 deesterify Incubate for Dye De-esterification wash1->deesterify baseline Measure Baseline Fluorescence (Ex: 340/380nm, Em: 510nm) deesterify->baseline add_AS Add this compound baseline->add_AS measure_response Record Fluorescence Change add_AS->measure_response analyze Analyze Data (Calculate 340/380 Ratio) measure_response->analyze end End: Determine Intracellular Ca²⁺ Mobilization analyze->end

Caption: Workflow for an intracellular calcium mobilization assay.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Inconsistent_Results Inconsistent Assay Results Reagent_Issues Reagent Issues (e.g., AS degradation, dye loading) Inconsistent_Results->Reagent_Issues Cellular_Factors Cellular Factors (e.g., cell health, receptor density) Inconsistent_Results->Cellular_Factors Protocol_Variability Protocol Variability (e.g., incubation times, washing) Inconsistent_Results->Protocol_Variability Instrument_Settings Instrument Settings (e.g., incorrect wavelengths, gain) Inconsistent_Results->Instrument_Settings Optimize_Reagents Optimize Reagent Prep & Handling Reagent_Issues->Optimize_Reagents Standardize_Cell_Culture Standardize Cell Culture Conditions Cellular_Factors->Standardize_Cell_Culture Strict_Protocol_Adherence Ensure Strict Protocol Adherence Protocol_Variability->Strict_Protocol_Adherence Calibrate_Instrument Calibrate & Optimize Instrument Instrument_Settings->Calibrate_Instrument

Caption: Logical approach to troubleshooting inconsistent assay results.

References

Addressing variability in cell-based responses to Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Arachidonoyl Serinol (AS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (AS) and what is its primary mechanism of action?

This compound (AS) is an endocannabinoid-like lipid molecule. Unlike classic endocannabinoids, AS binds very weakly to the cannabinoid CB1 and CB2 receptors[1][2]. Its biological effects are often mediated through a putative novel G-protein coupled receptor, with GPR55 being a potential candidate[3][4][5][6]. Additionally, AS can directly modulate the activity of ion channels, such as N-type calcium channels and large-conductance Ca2+-activated K+ (BKCa) channels. AS has been shown to induce vasodilation and possess anti-inflammatory properties[1][2].

Q2: What are the known signaling pathways activated by AS?

AS has been demonstrated to stimulate the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase (ERK1/2) and protein kinase B (Akt) in cultured endothelial cells[1][2]. This suggests the involvement of the PI3K/Akt and MAPK/ERK signaling cascades. These pathways are crucial for regulating cell proliferation, survival, and inflammation.

Q3: Why do I observe different responses to AS in different cell lines?

Variability in cellular responses to AS is common and can be attributed to several factors:

  • Receptor Expression: The expression levels of the putative AS receptors, such as GPR55, can vary significantly between cell types[3][4][5][6]. Cells with higher receptor expression are likely to exhibit a more robust response.

  • Metabolic Enzymes: The cellular machinery for synthesizing and degrading lipid signaling molecules can differ. The enzymes responsible for the metabolism of AS can influence its local concentration and duration of action, leading to varied responses[7][8][9].

  • Downstream Signaling Components: The abundance and activity of proteins involved in the downstream signaling cascades (e.g., kinases, phosphatases) can modulate the ultimate cellular outcome.

  • Cellular Context: The physiological state of the cells, including their passage number, confluency, and the presence of serum in the culture medium, can impact their responsiveness to external stimuli like AS.

Q4: How should I prepare and handle AS for my experiments?

AS is a lipid-based compound and requires careful handling to ensure its stability and activity. It is typically dissolved in an organic solvent like ethanol or DMSO to create a stock solution. For cell-based assays, it is crucial to minimize the final solvent concentration to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of the solvent) should always be included in your experiments. Due to its lipid nature, AS may adhere to plastic surfaces, so care should be taken during dilutions and transfers.

Troubleshooting Guide

This guide addresses common issues encountered during cell-based experiments with this compound.

IssuePossible CauseRecommendation
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. Avoid seeding cells in the outer wells of a 96-well plate, which are prone to the "edge effect"[10].
Inconsistent AS concentration.Prepare a master mix of the final AS dilution and add it to all replicate wells simultaneously.
Cell clumping.Cell clumping can be caused by the release of DNA from dead cells. Handle cells gently during passaging and consider adding a DNase I treatment to your cell suspension.
No observable effect of AS Low receptor expression in the chosen cell line.Verify the expression of putative AS receptors (e.g., GPR55) in your cell line using techniques like RT-qPCR or Western blotting[3][4]. Consider using a cell line known to be responsive to AS.
Inactive AS.Ensure proper storage and handling of the AS stock solution. Test a fresh batch of AS.
Inappropriate concentration range.Perform a dose-response experiment with a wide range of AS concentrations to determine the optimal working concentration for your specific cell line and assay.
Rapid metabolism of AS.The cell line may have high levels of enzymes that degrade AS. Consider using a less metabolically active cell line or co-treating with an inhibitor of relevant metabolic enzymes if known.
High background or non-specific effects Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is below the cytotoxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle control.
Contamination.Regularly test your cell cultures for mycoplasma and other microbial contaminants.
Assay interference.Some assay components may interact with AS. For example, in viability assays, ensure that AS does not directly reduce the viability dye. Run appropriate controls without cells.
Inconsistent results across different experiments Variation in cell passage number.Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change with prolonged culturing.
Differences in cell confluency.Seed cells to reach a consistent confluency at the time of treatment, as cell density can affect signaling responses.
Serum variability.If using serum-containing medium, be aware that batch-to-batch variability in serum can affect cell growth and responsiveness. Consider using serum-free medium for the duration of the experiment if possible.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess cell viability in response to AS treatment[10][11][12][13][14].

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570-600 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of AS or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.

Cytotoxicity Assay (LDH Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity[15][16][17][18].

Materials:

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution (if required by the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity according to the manufacturer's formula, which typically involves subtracting the background and normalizing to the maximum LDH release control.

Western Blotting for pMAPK (ERK1/2) and pAkt Signaling

This protocol outlines the steps to detect the phosphorylation of ERK1/2 and Akt as markers of AS-induced signaling[19][20][21][22][23].

Materials:

  • 6-well plates or 10 cm dishes

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat with AS or vehicle for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (total ERK1/2 and total Akt).

Signaling Pathway and Experimental Workflow Diagrams

AS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AS This compound Receptor Putative Receptor (e.g., GPR55) AS->Receptor Binds IonChannel Ion Channel (e.g., N-type Ca2+, BKCa) AS->IonChannel Modulates G_Protein G-protein Receptor->G_Protein Activates CellularResponse Cellular Response (e.g., Proliferation, Survival, Inflammation) IonChannel->CellularResponse Modulates intracellular ion concentration PI3K PI3K G_Protein->PI3K Activates Ras Ras G_Protein->Ras Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt pAkt->CellularResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK pERK->CellularResponse

Caption: Putative signaling pathways of this compound.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with AS and vehicle control adhere->treat incubate Incubate for defined period treat->incubate add_reagent Add viability reagent (e.g., MTT, Resazurin) incubate->add_reagent incubate_reagent Incubate for reagent conversion add_reagent->incubate_reagent measure Measure signal (Absorbance/Fluorescence) incubate_reagent->measure analyze Analyze data and calculate % viability measure->analyze end End analyze->end

Caption: General workflow for cell viability assays.

Troubleshooting_Logic start Inconsistent or Unexpected Results check_cells Check Cell Health & Culture Conditions (Passage #, Confluency, Contamination) start->check_cells check_reagent Verify AS Integrity & Concentration start->check_reagent check_protocol Review Experimental Protocol (Controls, Incubation Times) start->check_protocol check_cell_line Investigate Cell Line-Specific Factors (Receptor Expression, Metabolism) check_cells->check_cell_line optimize Optimize Assay Parameters (Cell Density, AS Concentration) check_reagent->optimize check_protocol->optimize check_cell_line->optimize

Caption: A logical approach to troubleshooting experiments.

References

Validation & Comparative

A Comparative Analysis of CB1 Receptor Affinity: Arachidonoyl Serinol vs. Anandamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the binding affinities of two endocannabinoid-like molecules, Arachidonoyl Serinol (AA-S) and anandamide (AEA), for the cannabinoid type 1 (CB1) receptor. The following sections present quantitative binding data, a comprehensive experimental protocol for assessing receptor affinity, and an overview of the canonical CB1 receptor signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and cannabinoid pharmacology.

Quantitative Comparison of Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. This is often expressed as the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will displace 50% of a radiolabeled ligand from the receptor. A lower Kᵢ value signifies a higher binding affinity.

The data presented in the table below has been compiled from peer-reviewed scientific literature. It clearly demonstrates a significant difference in the CB1 receptor affinity between anandamide, a well-established endogenous cannabinoid[1][2][3], and this compound.

Compound CB1 Receptor Affinity (Kᵢ) Species
Anandamide (AEA)~70 nM[4]Not Specified
87.7 nM (mean value from meta-analysis)[5]Rat
239.2 nM (mean value from meta-analysis)[5]Human
This compound (AA-S)> 10,000 nM[6]Mouse

Key Findings:

  • Anandamide exhibits a significantly higher affinity for the CB1 receptor compared to this compound.

  • This compound is characterized as a very weak binder to the CB1 receptor[6][7]. In fact, it is described as being at least a log less potent as a CB1 receptor agonist than 2-arachidonoylglycerol (2-AG)[8].

Experimental Protocols

The determination of CB1 receptor binding affinity is typically achieved through competitive radioligand binding assays. The following protocol provides a generalized methodology based on standard practices in the field[9][10][11].

Objective: To determine the Kᵢ of a test compound (e.g., this compound or anandamide) for the CB1 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the CB1 receptor (e.g., mouse or rat brain membranes, or from cell lines like HEK293 or CHO transfected with the human CB1 receptor).

  • Radioligand: A high-affinity CB1 receptor agonist or antagonist, such as [³H]CP-55,940.

  • Test compounds: this compound and anandamide.

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., WIN 55,212-2) to determine the amount of radioligand that binds to non-receptor components.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cultured cells in an appropriate buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous substances. Resuspend the final pellet in the binding buffer and determine the protein concentration.

  • Assay Setup: In a series of tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([³H]CP-55,940), and varying concentrations of the unlabeled test compound (e.g., a serial dilution of anandamide or this compound).

  • Controls:

    • Total Binding: Tubes containing only the membrane preparation and the radioligand.

    • Non-specific Binding: Tubes containing the membrane preparation, the radioligand, and a high concentration of a non-radiolabeled CB1 ligand.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

CB1 Receptor Signaling Pathway

The CB1 receptor is a class A G-protein coupled receptor (GPCR)[12]. Upon activation by an agonist like anandamide, it initiates a cascade of intracellular signaling events. The primary signaling mechanism involves coupling to inhibitory G-proteins (Gαi/o)[4][12].

CB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Anandamide (AEA) CB1R CB1 Receptor Ligand->CB1R Binds to and activates G_Protein Gi/o Protein Complex (α, β, γ subunits) CB1R->G_Protein Activates Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC αi subunit inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels βγ subunits modulate cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., altered neurotransmission) PKA->Downstream Ion_Channels->Downstream Beta_Arrestin->Downstream Initiates distinct signaling

Caption: Canonical CB1 receptor signaling pathway.

Pathway Description:

  • Ligand Binding: An agonist, such as anandamide, binds to the extracellular domain of the CB1 receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Effector Modulation:

    • The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

    • The Gβγ dimer can directly modulate the activity of ion channels, typically leading to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.

  • Downstream Effects: The reduction in cAMP levels decreases the activity of protein kinase A (PKA). The modulation of ion channels alters neuronal excitability. Together, these events contribute to the overall physiological effects of CB1 receptor activation, such as the modulation of neurotransmitter release.

  • β-Arrestin Pathway: In addition to G-protein signaling, activated CB1 receptors can also recruit β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades.

References

How does the stability of Arachidonoyl Serinol compare to 2-arachidonoylglycerol (2-AG)?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the rapidly evolving field of endocannabinoid research, the stability of signaling lipids is a critical parameter influencing experimental outcomes and therapeutic potential. This guide provides an in-depth comparison of the stability of Arachidonoyl Serinol and its well-known counterpart, 2-arachidonoylglycerol (2-AG). While both are derivatives of arachidonic acid, their structural differences lead to vastly different chemical and metabolic fates.

Key Stability Differences at a Glance

This compound is demonstrably more stable than 2-AG. This enhanced stability is primarily attributed to the presence of an amide bond in this compound, which is inherently more resistant to hydrolysis compared to the ester bond of 2-AG.[1][2] The instability of 2-AG is a significant challenge in both in vitro and in vivo studies, as it is susceptible to rapid enzymatic degradation and spontaneous chemical isomerization.

Chemical Stability: The Tale of Two Bonds

The core structural difference dictating the chemical stability of these two molecules is the linkage of the arachidonoyl chain to the head group.

  • This compound possesses a robust amide bond . Amide bonds exhibit significant resonance stabilization, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water (hydrolysis).[1]

  • 2-Arachidonoylglycerol (2-AG) features a more labile ester bond . Ester bonds are more prone to hydrolysis. Furthermore, 2-AG is highly susceptible to a non-enzymatic intramolecular acyl migration, where the arachidonoyl group moves from the sn-2 position to the sn-1 or sn-3 position, forming the thermodynamically more stable but biologically inactive 1(3)-arachidonoylglycerol (1(3)-AG).[3][4] This isomerization can be extremely rapid, with a reported half-life as short as 2.3 minutes in the presence of 10% fetal calf serum.[3]

Metabolic Stability: Enzymatic Degradation Pathways

2-Arachidonoylglycerol (2-AG) is a substrate for several hydrolytic enzymes, which efficiently terminate its signaling. The primary enzyme responsible for 2-AG degradation is monoacylglycerol lipase (MAGL) .[5] Other enzymes, including fatty acid amide hydrolase (FAAH), α/β-hydrolase domain 6 (ABHD6), and ABHD12, also contribute to its breakdown.[5] Additionally, 2-AG can be metabolized by cyclooxygenase-2 (COX-2), leading to the formation of prostaglandin glycerol esters.[5][6]

This compound , due to its amide linkage, is not a substrate for the ester-hydrolyzing enzymes that rapidly degrade 2-AG. While specific enzymatic pathways for this compound degradation are not as well-characterized, its amide structure suggests a greater resistance to the rapid enzymatic hydrolysis that curtails the action of 2-AG.

Quantitative Stability Data

Direct, side-by-side quantitative comparisons of the stability of this compound and 2-AG in biological matrices are not extensively published. However, the available data for 2-AG highlight its inherent instability.

CompoundDegradation PathwayHalf-Life / RateConditions
2-Arachidonoylglycerol (2-AG) Acyl Migration to 1(3)-AG2.3 minutesRPMI culture medium with 10% fetal calf serum at 37°C[3]
Acyl Migration to 1(3)-AG10 minutesRPMI culture medium without serum at 37°C[3]
Acyl Migration to 1(3)-AG8.81 ± 2.51 minutesHBSS with serum[4]
Acyl Migration to 1(3)-AG16.16 ± 3.74 minutesHBSS without serum[4]
Enzymatic HydrolysisRapidPrimarily by MAGL in brain tissue[5]
This compound General Stability≥ 2 monthsStored in ethanol at -20°C
Enzymatic HydrolysisNot readily hydrolyzed by esterasesInferred from chemical structure

Experimental Protocols

General Protocol for Assessing Endocannabinoid Stability in Biological Matrices

This protocol provides a general framework for comparing the stability of this compound and 2-AG. Specific parameters may need to be optimized based on the biological matrix and analytical method.

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and 2-AG in a suitable organic solvent (e.g., ethanol or acetonitrile).

  • Spiking into Biological Matrix: Spike a known concentration of the test compound (this compound or 2-AG) into the pre-warmed biological matrix (e.g., plasma, serum, or brain homogenate).

  • Incubation: Incubate the samples at a physiologically relevant temperature (e.g., 37°C) in a shaking water bath.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the incubation mixture.

  • Quenching and Extraction: Immediately stop enzymatic activity and chemical degradation by adding a cold organic solvent (e.g., acetonitrile or a mixture of chloroform/methanol) containing an appropriate internal standard. Vortex and centrifuge to precipitate proteins and extract the lipids.

  • Sample Processing: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis.

  • Quantification: Analyze the concentration of the parent compound at each time point using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the concentration of the parent compound versus time and calculate the half-life (t₁/₂) of degradation.

Signaling Pathways

The stability of these molecules directly impacts their signaling activity. 2-AG's rapid degradation is a key mechanism for tightly controlling its potent effects on cannabinoid receptors. In contrast, the greater stability of this compound allows for more sustained signaling, albeit through different receptor systems.

2-Arachidonoylglycerol (2-AG) Signaling Pathway

2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[7] Activation of these receptors initiates a cascade of intracellular events.

2-AG_Signaling 2-AG 2-AG CB1R CB1/CB2 Receptor 2-AG->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ca_channels Ca²⁺ Channels G_protein->Ca_channels Inhibits K_channels K⁺ Channels G_protein->K_channels Activates cAMP ↓ cAMP AC->cAMP Physiological_Effects Physiological Effects (Neurotransmission, Inflammation, etc.) cAMP->Physiological_Effects MAPK->Physiological_Effects Ca_channels->Physiological_Effects K_channels->Physiological_Effects

Caption: 2-AG signaling cascade.

This compound Signaling Pathway

The signaling pathway of this compound is less defined than that of 2-AG. It has a very low affinity for CB1 and CB2 receptors.[8][9] Evidence suggests it may act through the orphan GPCR, GPR55, and also by directly modulating ion channels.[10][11][12]

Arachidonoyl_Serinol_Signaling AS This compound GPR55 GPR55 AS->GPR55 Activates (?) Ion_Channels N-type Ca²⁺ Channels BKCa Channels AS->Ion_Channels Modulates G_protein Gi/o, Gq, G12/13 (?) GPR55->G_protein Activates Ca_influx ↑ Intracellular Ca²⁺ Ion_Channels->Ca_influx ERK ERK Phosphorylation G_protein->ERK Akt Akt Phosphorylation G_protein->Akt Physiological_Effects Physiological Effects (Vasodilation, Angiogenesis, etc.) ERK->Physiological_Effects Akt->Physiological_Effects Ca_influx->Physiological_Effects

Caption: Putative signaling pathways for this compound.

Conclusion

The superior stability of this compound, conferred by its amide linkage, makes it a valuable tool for researchers. Unlike 2-AG, which is plagued by rapid enzymatic and chemical degradation, this compound offers a more stable probe to investigate endocannabinoid-like signaling pathways. However, it is crucial for researchers to recognize that its pharmacological profile is distinct from that of 2-AG, with different receptor targets and downstream effects. Understanding these differences in stability and signaling is paramount for the accurate interpretation of experimental data and for the design of novel therapeutics targeting the endocannabinoid system.

References

Comparative analysis of Arachidonoyl Serinol and abnormal cannabidiol (Abn-CBD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Arachidonoyl Serinol (ARA-S) and abnormal cannabidiol (Abn-CBD), two cannabinoids that have garnered significant interest for their unique pharmacological profiles. Both compounds exhibit weak interactions with the classical cannabinoid receptors CB1 and CB2, suggesting activity at novel receptor targets and distinct signaling pathways. This analysis summarizes their receptor binding affinities, functional effects, and underlying signaling mechanisms, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables provide a comparative summary of the receptor binding affinities and functional potencies of this compound and abnormal cannabidiol.

Table 1: Receptor Binding Affinity (Ki) of this compound and Abnormal Cannabidiol

CompoundCB1 (Ki, nM)CB2 (Ki, nM)
This compound> 10,000[1]Very Weak Binding[1]
Abnormal CannabidiolLow Affinity[2]Low Affinity[2]

Table 2: Functional Potency (EC50/IC50) of this compound and Abnormal Cannabidiol

CompoundAssaySpeciesTissue/Cell LineEffectPotency
This compoundVasodilationRatMesenteric ArteriesRelaxationEC50: 550 nM[1]
VasodilationRatAbdominal AortaRelaxationEC50: ≈1,200 nM[1]
Abnormal CannabidiolVasodilationRatMesenteric ArteriesRelaxationEC50: 2-3 µM
Anti-inflammatoryMouseMacrophagesTNF-α InhibitionIC50: Not Reported

Signaling Pathways

Both ARA-S and Abn-CBD activate intracellular signaling cascades implicated in cell growth, survival, and inflammation.

This compound Signaling Pathway

ARA-S is known to activate the p44/42 mitogen-activated protein kinase (MAPK) and the protein kinase B (Akt) pathways.[1] The upstream receptor mediating these effects is currently described as a putative novel cannabinoid-type receptor.

ARA_S_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ARA_S This compound Receptor Putative Novel Cannabinoid Receptor ARA_S->Receptor p44_42_MAPK p44/42 MAPK (ERK1/2) Receptor->p44_42_MAPK Akt Akt (Protein Kinase B) Receptor->Akt Cellular_Response Cellular Response (e.g., Vasodilation) p44_42_MAPK->Cellular_Response Akt->Cellular_Response

This compound Signaling Pathway
Abnormal Cannabidiol Signaling Pathway

Abn-CBD is reported to signal through the orphan G protein-coupled receptors GPR18 and GPR55.[3] This activation leads to an increase in intracellular calcium and the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key component of the MAPK pathway. The signaling is thought to involve Gαq and Gαi/o proteins.

Abn_CBD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Abn_CBD Abnormal Cannabidiol GPR18 GPR18 Abn_CBD->GPR18 GPR55 GPR55 Abn_CBD->GPR55 G_alpha_io Gαi/o GPR18->G_alpha_io G_alpha_q Gαq GPR55->G_alpha_q PLC Phospholipase C G_alpha_q->PLC ERK1_2 ERK1/2 (MAPK) G_alpha_io->ERK1_2 IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 Ca2->ERK1_2 Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) Ca2->Cellular_Response ERK1_2->Cellular_Response

Abnormal Cannabidiol Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of a ligand for a specific receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CB1 or CB2) are prepared from cultured cells or animal tissues through homogenization and centrifugation.

    • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or abnormal cannabidiol).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Vasodilation Assay in Isolated Arteries
  • Objective: To measure the vasodilatory effect of a compound on isolated blood vessels.

  • Methodology:

    • Tissue Preparation: Segments of arteries (e.g., rat mesenteric arteries) are dissected and mounted in an organ bath or wire myograph filled with physiological salt solution and maintained at 37°C.

    • Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or a high potassium solution) to induce a stable tone.

    • Compound Administration: Cumulative concentrations of the test compound (this compound or abnormal cannabidiol) are added to the organ bath.

    • Tension Measurement: Changes in isometric tension are continuously recorded.

    • Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction tone. The concentration of the compound that produces 50% of the maximal relaxation (EC50) is calculated.

TNF-α Release Assay in Macrophages
  • Objective: To assess the anti-inflammatory effect of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages.

  • Methodology:

    • Cell Culture: Macrophage cells (e.g., RAW 264.7 cell line or primary macrophages) are cultured in appropriate media.

    • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (this compound or abnormal cannabidiol) for a specified period.

    • Stimulation: Inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS).

    • Supernatant Collection: After incubation, the cell culture supernatant is collected.

    • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in TNF-α release compared to the LPS-stimulated control. The concentration of the compound that causes 50% inhibition (IC50) is determined.

Western Blotting for MAPK/Akt Phosphorylation
  • Objective: To detect the activation (phosphorylation) of signaling proteins like p44/42 MAPK and Akt in response to a compound.

  • Methodology:

    • Cell Treatment and Lysis: Cells are treated with the test compound for various times. After treatment, cells are lysed to extract total proteins.

    • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p44/42 MAPK, anti-phospho-Akt). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels of the respective proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of a test compound.

Experimental_Workflow Start Start: Cell Culture (Macrophages) Pre_treatment Pre-treatment with Test Compound Start->Pre_treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA TNF-α Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis (IC50 Calculation) ELISA->Data_Analysis

Workflow for TNF-α Inhibition Assay

References

A Comparative Analysis of the Vasodilatory Effects of Arachidonoyl Serinol, Anandamide, and 2-Arachidonoylglycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasodilatory properties of three key endocannabinoid-like lipids: Arachidonoyl Serinol (AraS), Anandamide (AEA), and 2-Arachidonoylglycerol (2-AG). The information presented herein is compiled from a comprehensive review of preclinical studies, focusing on their mechanisms of action, potency, and the experimental methodologies used to elucidate their vascular effects.

Introduction

This compound (AraS), anandamide (AEA), and 2-arachidonoylglycerol (2-AG) are endogenous lipids that exhibit significant vasoactive properties. While structurally related, their effects on vascular tone are mediated by distinct signaling pathways, highlighting the complexity of the endocannabinoid system in cardiovascular regulation. Understanding these differences is crucial for the development of novel therapeutics targeting vascular dysfunction.

Mechanisms of Vasodilation: A Comparative Overview

The vasodilatory actions of AraS, AEA, and 2-AG are multifaceted and often depend on the specific vascular bed and experimental conditions. A key distinction lies in their receptor interactions and downstream signaling cascades.

This compound (AraS) induces vasodilation primarily through an endothelium-dependent mechanism that is independent of the classical cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1] Evidence suggests that AraS acts on a putative novel Gi/Go-coupled receptor, similar to the receptor targeted by abnormal cannabidiol (Abn-CBD).[1] This activation leads to the release of endothelium-derived hyperpolarizing factor (EDHF), contributing to smooth muscle relaxation. Importantly, the vasodilatory effect of AraS is not a result of its degradation to arachidonic acid.[1]

Anandamide (AEA) exhibits a more complex and varied mechanism of vasodilation. Its effects can be both endothelium-dependent and -independent. In some vascular beds, AEA-induced vasodilation is mediated by CB1 receptors located on endothelial cells, leading to the production of nitric oxide (NO).[2] Additionally, a novel endothelial cannabinoid receptor, sensitive to the antagonist O-1918, has been proposed to contribute to its effects.[2] In other instances, vasodilation is independent of CB1 and CB2 receptors and is instead mediated by the activation of TRPV1 channels on perivascular sensory nerves, triggering the release of calcitonin gene-related peptide (CGRP).[3][4] Furthermore, in some arteries, the vasorelaxation is attributed to the activation of large-conductance Ca2+-activated K+ (BKCa) channels in smooth muscle cells.[5] The metabolism of AEA to arachidonic acid and subsequent conversion to vasodilatory prostaglandins can also play a significant role in certain vascular territories.

2-Arachidonoylglycerol (2-AG) also displays diverse vasodilatory mechanisms. In some vascular preparations, its effects are mediated by the activation of CB1 receptors.[6] However, a prominent pathway in human mesenteric arteries involves its metabolism by cyclooxygenase (COX) enzymes to produce vasodilatory prostanoids, a mechanism that is independent of cannabinoid and TRPV1 receptors.[5] The vasodilatory response to 2-AG can be endothelium-dependent, and its local metabolism by enzymes such as monoacylglycerol lipase (MGL) and COX appears to be a key factor in modulating its vascular activity.[2][7]

Quantitative Comparison of Vasodilatory Potency and Efficacy

The following table summarizes the vasodilatory potency (EC50/pEC50/ED50) and efficacy (Rmax) of AraS, AEA, and 2-AG in various ex vivo models. It is important to note that direct comparisons should be made with caution due to variations in experimental preparations and conditions.

CompoundVascular BedSpeciesPotency (EC50/pEC50/ED50)Efficacy (Rmax)Citation(s)
This compound (AraS) Mesenteric ArteryRat550 nMNot Reported[1]
Abdominal AortaRat~1200 nMNot Reported[1]
Anandamide (AEA) Mesenteric Arterial BedRat79 nmol77 ± 2%
Mesenteric ArteryHumanNot Reported~30%[2]
Coronary ArteryRatConcentration-dependentNot Quantified[5]
2-Arachidonoylglycerol (2-AG) Mesenteric ArteryRatpEC50 = 5.7 ± 0.175 ± 10%[2][7]
Mesenteric Artery (Endothelium-denuded)RatpEC50 = 5.4 ± 0.141 ± 11%[2]

Experimental Protocols

The following is a representative protocol for assessing the vasodilatory effects of test compounds using wire myography, a common ex vivo technique in vascular pharmacology.

Wire Myography Protocol for Assessment of Vasodilation

1. Tissue Preparation:

  • Euthanize the animal model (e.g., rat) in accordance with institutional animal care and use committee guidelines.

  • Isolate the desired artery (e.g., mesenteric artery) and place it in cold, oxygenated physiological salt solution (PSS).

  • Carefully dissect the artery free of surrounding adipose and connective tissue under a dissecting microscope.

  • Cut the artery into 2 mm segments.

2. Mounting the Arterial Segments:

  • Transfer an arterial segment to a chamber of a wire myograph system containing PSS at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Mount the segment on two tungsten wires (typically 40 µm in diameter) by carefully passing the wires through the lumen of the vessel.

  • Attach one wire to a force transducer and the other to a micrometer.

3. Equilibration and Normalization:

  • Allow the mounted artery to equilibrate for at least 30 minutes.

  • Gradually stretch the vessel to its optimal resting tension. This is determined by a normalization procedure where the vessel is repeatedly stretched and stimulated with a high potassium solution until a maximal active tension is achieved. This ensures that the vessel is at a point on its length-tension curve where it can generate a maximal contractile response.

4. Viability and Endothelium Integrity Check:

  • Assess the viability of the arterial segment by inducing contraction with a high concentration of potassium chloride (KCl).

  • To check for endothelium integrity, pre-contract the vessel with a vasoconstrictor (e.g., phenylephrine or U46619) to about 80% of its maximal response.

  • Once a stable contraction is achieved, add a cumulative concentration of an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of >80% typically indicates intact endothelium.

5. Vasodilation Assay:

  • Wash the arterial segments with PSS to return to baseline tension.

  • Pre-contract the vessels again with the chosen vasoconstrictor to a stable plateau.

  • Add the test compound (AraS, AEA, or 2-AG) in a cumulative, concentration-dependent manner.

  • Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.

6. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Plot the concentration-response curves and calculate the EC50 (or pEC50) and Rmax values using appropriate pharmacological software.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed vasodilatory signaling pathways for this compound, Anandamide, and 2-Arachidonoylglycerol.

Arachidonoyl_Serinol_Signaling AraS This compound (AraS) PutativeReceptor Putative G protein-coupled Receptor (non-CB1/CB2) AraS->PutativeReceptor Binds GiGo Gαi/o PutativeReceptor->GiGo EDHF Endothelium-Derived Hyperpolarizing Factor (EDHF) GiGo->EDHF Stimulates Release EndothelialCell Endothelial Cell Hyperpolarization Hyperpolarization EDHF->Hyperpolarization Induces SmoothMuscleCell Vascular Smooth Muscle Cell Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to

Caption: Signaling pathway for this compound (AraS)-induced vasodilation.

Anandamide_Signaling AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Activates CBe Putative Endothelial Cannabinoid Receptor AEA->CBe Activates TRPV1 TRPV1 Channel AEA->TRPV1 Activates BKCa BKCa Channel Activation AEA->BKCa Activates FAAH FAAH AEA->FAAH Metabolized by NO Nitric Oxide (NO) CB1->NO Stimulates Production CBe->NO Stimulates Production CGRP CGRP Release TRPV1->CGRP Stimulates EndothelialCell Endothelial Cell Vasodilation Vasodilation NO->Vasodilation Prostanoids Prostanoids Prostanoids->Vasodilation SensoryNerve Perivascular Sensory Nerve CGRP->Vasodilation SmoothMuscleCell Vascular Smooth Muscle Cell BKCa->Vasodilation ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid COX COX ArachidonicAcid->COX COX->Prostanoids

Caption: Diverse signaling pathways of Anandamide (AEA)-induced vasodilation.

Two_AG_Signaling TwoAG 2-Arachidonoylglycerol (2-AG) CB1_2AG CB1 Receptor TwoAG->CB1_2AG Activates COX_2AG Cyclooxygenase (COX) TwoAG->COX_2AG Directly Metabolized by MGL Monoacylglycerol Lipase (MGL) TwoAG->MGL Metabolized by Vasodilation_2AG Vasodilation CB1_2AG->Vasodilation_2AG EndothelialCell_2AG Endothelial Cell Prostanoids_2AG Vasodilatory Prostanoids COX_2AG->Prostanoids_2AG Prostanoids_2AG->Vasodilation_2AG SmoothMuscleCell_2AG Vascular Smooth Muscle Cell ArachidonicAcid_2AG Arachidonic Acid MGL->ArachidonicAcid_2AG ArachidonicAcid_2AG->COX_2AG

Caption: Signaling pathways for 2-Arachidonoylglycerol (2-AG)-induced vasodilation.

Conclusion

The vasodilatory effects of this compound, anandamide, and 2-arachidonoylglycerol are distinct and mediated by a variety of signaling mechanisms. AraS appears to act through a novel, non-CB1/CB2 endothelial receptor. Anandamide's actions are highly pleiotropic, involving multiple receptor systems and metabolic pathways. 2-AG-induced vasodilation can be both receptor-dependent and -independent, with a significant contribution from its metabolism to vasoactive prostanoids. These differences underscore the need for careful consideration when designing pharmacological interventions targeting the endocannabinoid system for cardiovascular applications. Further research, including direct comparative studies, is warranted to fully elucidate the physiological and pathological roles of these lipids in vascular tone regulation.

References

Investigating the role of GPR55 in mediating the effects of Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Arachidonoyl Serinol (AA-S), an endocannabinoid-like lipid, has garnered significant interest for its diverse physiological activities, including its role in angiogenesis and vasodilation. A growing body of evidence points to the G protein-coupled receptor 55 (GPR55) as a key mediator of these effects. This guide provides a comprehensive comparison of GPR55's response to AA-S and other known ligands, supported by experimental data and detailed protocols to aid researchers in the fields of pharmacology and drug development.

Ligand-Induced GPR55 Activation: A Comparative Overview

GPR55 is activated by a range of endogenous and synthetic ligands, leading to the initiation of several downstream signaling cascades. The following table summarizes the quantitative data on the effects of various ligands on GPR55, allowing for a comparative analysis of their potency and efficacy.

LigandCell TypeAssayParameter MeasuredPotency (EC50/IC50)Efficacy (% of max response)Reference
This compound (AA-S) HMVECAngiogenesisEndothelial Tube Formation~1 µMStimulatory
HMVECCell MigrationWound Healing~1 µMStimulatory
Rat Mesenteric ArteryVasodilationRelaxationNot specifiedEndothelium-dependent
L-α-lysophosphatidylinositol (LPI) GPR55-HEK293Ca2+ MobilizationPeak Response~0.3 µM100% (reference)
GPR55-HEK293ERK1/2 PhosphorylationPhospho-ERK levels~100 nM~250% of basal
GPR55-HEK293NFAT ActivationLuciferase Activity~30 nM100% (reference)
GPR55-HEK293NF-κB ActivationLuciferase Activity~100 nM~80% of LPI max
GPR55-HEK293CREB PhosphorylationPhospho-CREB levels~30 nM~300% of basal
Anandamide (AEA) GPR55-HEK293Ca2+ MobilizationIntracellular Ca2+~5 µMStimulatory
GPR55-HEK293RhoA ActivationGTP-RhoA levelsLow µMStimulatory
AM251 GPR55-HEK293Ca2+ MobilizationPeak Response~3 µM~80% of LPI max
GPR55-HEK293NFAT ActivationLuciferase Activity~300 nM~90% of LPI max
SR141716A (Rimonabant) GPR55-HEK293Ca2+ MobilizationPeak Response~3 µM~70% of LPI max

GPR55 Signaling Pathways: The Mechanism of Action

Upon ligand binding, GPR55 can couple to several G protein subtypes, including Gαq, Gα12/13, and potentially Gαi/o, leading to the activation of distinct downstream signaling cascades. The specific pathway engaged may be ligand-dependent, a phenomenon known as biased agonism.

Gαq-Mediated Pathway

Activation of Gαq by GPR55 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Gq->PLC Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC AAS Arachidonoyl Serinol AAS->GPR55

GPR55 Gαq Signaling Pathway.

Gα12/13-Mediated Pathway

Coupling of GPR55 to Gα12/13 activates the small GTPase RhoA. Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeleton rearrangement, cell migration, and proliferation.

G1213_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 G1213 Gα12/13 GPR55->G1213 RhoA RhoA G1213->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton AAS Arachidonoyl Serinol AAS->GPR55

GPR55 Gα12/13 Signaling Pathway.

Downstream Kinase Activation

A key consequence of GPR55 activation by ligands like AA-S is the phosphorylation and activation of downstream kinases, including Extracellular signal-Regulated Kinase (ERK) and Akt (Protein Kinase B). These kinases are central to signaling pathways that regulate cell proliferation, survival, and migration.

Kinase_Cascade GPR55 GPR55 Activation PI3K PI3K GPR55->PI3K Ras Ras GPR55->Ras Akt Akt (PKB) PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Downstream Kinase Activation by GPR55.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Cell Culture and Transfection
  • Cell Lines: Human Microvascular Endothelial Cells (HMVEC) for angiogenesis and migration assays. HEK293 cells stably or transiently expressing human GPR55 (GPR55-HEK293) for signaling studies.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For GPR55-HEK293 stable cell lines, G418 (500 µg/mL) is added to the culture medium for selection.

  • Transfection: For transient expression, HEK293 cells are transfected with a plasmid encoding human GPR55 using a suitable transfection reagent according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

Calcium Mobilization Assay
  • Principle: This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation.

  • Protocol:

    • Seed GPR55-HEK293 cells onto black-walled, clear-bottom 96-well plates.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Measure baseline fluorescence using a fluorescence plate reader or microscope.

    • Add the test compound (e.g., AA-S, LPI) and immediately begin recording fluorescence changes over time.

    • Data is typically expressed as the ratio of fluorescence at two excitation wavelengths (for Fura-2) or as a change in fluorescence intensity relative to baseline.

Western Blotting for Kinase Phosphorylation
  • Principle: This technique is used to detect and quantify the phosphorylation state of specific proteins, such as ERK and Akt, as an indicator of their activation.

  • Protocol:

    • Seed cells in 6-well plates and serum-starve overnight before the experiment.

    • Treat cells with the test compound for the desired time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the kinase for normalization.

In Vitro Angiogenesis Assay (Tube Formation)
  • Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis.

  • Protocol:

    • Coat a 96-well plate with a basement membrane extract (e.g., Matrigel).

    • Seed HMVEC onto the coated plate in the presence of the test compound (AA-S).

    • Incubate for 4-18 hours at 37°C.

    • Visualize the tube formation using a microscope and capture images.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Alternative Receptors and Signaling Pathways

While GPR55 is a prominent target for AA-S, it is important to note that this lipid may also interact with other receptors or signaling pathways. Unlike anandamide, AA-S exhibits very weak binding to the classical cannabinoid receptors CB1 and CB2, as well as the vanilloid receptor TRPV1. This suggests a degree of selectivity for GPR55 and potentially other, yet to be fully characterized, receptors. The vasodilatory effects of AA-S have been shown to be endothelium-dependent, and in some cases sensitive to pertussis toxin, suggesting the involvement of Gαi/o-coupled receptors.

Conclusion

The available evidence strongly supports a critical role for GPR55 in mediating the pro-angiogenic and vasodilatory effects of this compound. The activation of Gαq and Gα12/13 signaling pathways, leading to calcium mobilization, RhoA activation, and downstream phosphorylation of ERK and Akt, appears to be a central mechanism. However, the pharmacology of GPR55 is complex, with different ligands potentially stabilizing distinct receptor conformations and engaging biased signaling pathways. Further research, utilizing the comparative data and experimental protocols outlined in this guide, will be crucial for fully elucidating the therapeutic potential of targeting the AA-S/GPR55 signaling axis.

Distinguishing the signaling pathways of Arachidonoyl Serinol from other endocannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Signaling Pathways of Arachidonoyl Serinol and Other Endocannabinoids

This guide provides a detailed comparison of the signaling pathways of the endocannabinoid-like lipid, this compound (AA-S), with the classical endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The information is intended for researchers, scientists, and drug development professionals, offering a clear distinction in receptor preference and downstream signaling cascades based on available experimental data.

Introduction to Endocannabinoids and Their Signaling

The endocannabinoid system is a complex lipid signaling network that plays a crucial role in regulating a wide range of physiological processes. The primary mediators of this system are the endocannabinoids, which act on specific receptors to elicit cellular responses. While anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are the most extensively studied endocannabinoids that primarily signal through the canonical cannabinoid receptors CB1 and CB2, other related lipids like this compound (AA-S) exhibit distinct signaling profiles.[1][2][3][4][5][6] This guide focuses on elucidating these differences.

Comparative Receptor Binding and Activation

A fundamental distinction between AA-S and the classical endocannabinoids lies in their receptor binding affinities. While AEA and 2-AG are established agonists for CB1 and CB2 receptors, AA-S displays negligible affinity for these receptors.[7][8][9] Instead, evidence suggests that AA-S may be an endogenous agonist for the orphan G protein-coupled receptor GPR55.[7][8][10][11]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of AA-S, AEA, and 2-AG for cannabinoid and related receptors. Lower Ki values indicate higher binding affinity.

LigandCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)GPR55 (EC50, nM)TRPV1 (EC50, µM)
This compound (AA-S) >10,000[7][8]>10,000[7][8]~10-100[10][11]No significant activity[7][8]
Anandamide (AEA) 61 - 543[12]279 - 1940[12]Low nM range[1]~1-10[3][7]
2-Arachidonoylglycerol (2-AG) 58.3 - 472[12]145 - 1400[12]Low nM range[1]No significant activity

Note: Ki and EC50 values can vary between different studies and assay conditions.

Signaling Pathway Diagrams

The distinct receptor preferences of these endocannabinoids lead to the activation of different intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Signaling Pathway of this compound (AA-S)

AA-S is believed to exert its effects primarily through the GPR55 receptor.[10][11] Activation of GPR55 by AA-S has been shown to couple to Gi/o proteins, leading to the downstream phosphorylation of extracellular signal-regulated kinases (ERK) and Akt, which are involved in cell proliferation and migration.[10][11]

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AA-S This compound (AA-S) GPR55 GPR55 AA-S->GPR55 Gi_o Gαi/o GPR55->Gi_o Activation Gbg Gβγ ERK p-ERK Gi_o->ERK Akt p-Akt Gi_o->Akt Proliferation Cell Proliferation & Migration ERK->Proliferation Akt->Proliferation

Caption: Signaling pathway of this compound (AA-S) via the GPR55 receptor.

Signaling Pathways of Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG)

AEA and 2-AG primarily signal through the CB1 and CB2 receptors, which are coupled to Gi/o proteins.[2] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2][5] They also modulate ion channels and activate the mitogen-activated protein kinase (MAPK) cascade.[2][5] AEA is also known to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-G protein-coupled ion channel.[3][6][7][10]

AEA_and_2AG_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA Anandamide (AEA) CB1R CB1 Receptor AEA->CB1R CB2R CB2 Receptor AEA->CB2R TRPV1 TRPV1 Channel AEA->TRPV1 TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->CB1R TwoAG->CB2R Gi_o Gαi/o CB1R->Gi_o Activation CB2R->Gi_o Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx AC Adenylyl Cyclase Gi_o->AC Inhibition MAPK MAPK Cascade Gi_o->MAPK IonChannels Ion Channel Modulation Gi_o->IonChannels cAMP ↓ cAMP

Caption: Signaling pathways of Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG).

Experimental Protocols

The characterization of endocannabinoid signaling pathways relies on a variety of in vitro assays. Below are outlines of the key experimental protocols used to generate the comparative data.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

  • Objective: To determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radiolabeled ligand, and the inhibition constant (Ki) of a non-labeled ligand.

  • Principle: A radiolabeled ligand (e.g., [³H]CP55,940 for CB1/CB2) is incubated with a preparation of cell membranes expressing the receptor of interest. The amount of bound radioactivity is measured. For competition binding assays, increasing concentrations of a non-labeled test compound (e.g., AA-S, AEA, or 2-AG) are added to displace the radioligand.

  • Workflow Diagram:

    Radioligand_Binding_Assay_Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify bound radioactivity (e.g., scintillation counting) C->D E Data analysis to determine Ki values D->E

    Caption: Workflow for a competitive radioligand binding assay.

  • Detailed Steps:

    • Membrane Preparation: Cells expressing the receptor of interest (e.g., HEK293 cells transfected with CB1 or CB2) are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.[13]

    • Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.[14][15][16][17]

    • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

    • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of a ligand in activating G protein signaling.

  • Principle: In the presence of an agonist, G protein-coupled receptors (GPCRs) catalyze the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the extent of G protein activation.[18][19][20]

  • Workflow Diagram:

    GTP_gamma_S_Binding_Assay_Workflow A Prepare cell membranes with the receptor and G proteins B Incubate membranes with GDP, [³⁵S]GTPγS, and varying concentrations of test agonist A->B C Terminate the reaction and separate bound from free [³⁵S]GTPγS (filtration) B->C D Quantify bound [³⁵S]GTPγS (scintillation counting) C->D E Data analysis to determine EC50 and Emax D->E

    Caption: Workflow for a [³⁵S]GTPγS binding assay.

  • Detailed Steps:

    • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.

    • Assay Reaction: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test agonist. Basal activity is measured in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[19]

    • Filtration and Quantification: The reaction is stopped, and the mixture is filtered to separate bound from free [³⁵S]GTPγS. The radioactivity on the filters is then quantified.

    • Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration, and the data are fitted to a sigmoidal curve to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

  • Objective: To determine the ability of a ligand to inhibit cAMP production.

  • Principle: Cells expressing a Gi/o-coupled receptor are stimulated with an agent that increases intracellular cAMP (e.g., forskolin, which directly activates adenylyl cyclase). The cells are then treated with the test agonist. The inhibitory effect of the agonist on cAMP production is measured using various methods, such as competitive enzyme immunoassays (EIA) or FRET-based biosensors.[21][22][23][24][25][26]

  • Workflow Diagram:

    cAMP_Accumulation_Assay_Workflow A Culture cells expressing the target Gi/o-coupled receptor B Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) A->B C Stimulate cells with forskolin and varying concentrations of the test agonist B->C D Lyse the cells and measure intracellular cAMP levels C->D E Data analysis to determine the inhibitory effect on cAMP production D->E

    Caption: Workflow for a cAMP accumulation assay.

  • Detailed Steps:

    • Cell Culture: Cells stably or transiently expressing the receptor of interest are plated in multi-well plates.

    • Assay Procedure: The cells are typically pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin in the presence or absence of different concentrations of the test agonist.[21]

    • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, often based on a competitive immunoassay format (e.g., ELISA or HTRF).

    • Data Analysis: The amount of cAMP produced is plotted against the agonist concentration to determine the extent of inhibition and the IC50 value.

Conclusion

This compound presents a distinct signaling profile compared to the classical endocannabinoids anandamide and 2-arachidonoylglycerol. Its preferential activation of the GPR55 receptor, in contrast to the CB1 and CB2 receptor agonism of AEA and 2-AG, highlights the expanding complexity of the endocannabinoid system. Understanding these differential signaling pathways is crucial for the targeted development of novel therapeutics that can selectively modulate specific branches of endocannabinoid signaling to achieve desired physiological effects while minimizing off-target activities. Further research into the physiological roles of AA-S and the pharmacology of GPR55 will undoubtedly provide deeper insights into this intricate signaling network.

References

Investigating the G-Protein Coupling of Arachidonoyl Serinol's Receptor Using Pertussis Toxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the use of pertussis toxin (PTX) as a critical tool to investigate the G-protein coupling of the receptor for N-Arachidonoyl Serinol (ARA-S). ARA-S is an endogenous lipoamino acid with cannabimimetic properties, but its primary receptor and signaling pathways are still under active investigation. Evidence suggests that at least some of its effects are mediated through a Gαi/o-coupled G-protein coupled receptor (GPCR), a hypothesis largely supported by experiments utilizing PTX.

This document details the experimental methodologies, presents illustrative quantitative data, and compares PTX with alternative investigational tools. The information herein is designed to assist researchers in designing and interpreting experiments aimed at characterizing the signaling of ARA-S and its receptor.

The Role of Pertussis Toxin in Deciphering Gαi/o-Coupled Signaling

Pertussis toxin, an exotoxin produced by Bordetella pertussis, is an invaluable tool in cell signaling research. Its mechanism of action involves the ADP-ribosylation of the α-subunit of the Gαi/o family of G-proteins (excluding Gαz).[1][2][3][4] This covalent modification uncouples the G-protein from its receptor, effectively inhibiting the entire downstream signaling cascade initiated by receptor activation.[1][4]

For Gαi/o-coupled receptors, which typically inhibit adenylyl cyclase, treatment with PTX prevents this inhibition, leading to an accumulation of cyclic AMP (cAMP) upon stimulation of the cyclase.[1][3][5][6] By observing the abrogation of a specific cellular response to ARA-S after PTX treatment, researchers can infer the involvement of a Gαi/o-protein.

A Model System: Investigating ARA-S at the Candidate Receptor GPR18

While the definitive receptor for ARA-S remains to be conclusively identified, the orphan GPCR, GPR18, has emerged as a candidate. GPR18 is known to be activated by other N-arachidonoyl amino acids and signals through a PTX-sensitive Gαi/o pathway.[2][3] However, the role of ARA-S at GPR18 is complex, with some studies suggesting it may act as an antagonist.[2][5][7]

Regardless of its precise role, the GPR18 system serves as an excellent model to describe the experimental workflow for investigating the G-protein coupling of ARA-S's receptor using PTX. The following sections detail the protocols and expected outcomes for such an investigation.

Experimental Workflow and Protocols

The general workflow for these experiments involves culturing a suitable cell line, treating a subset of these cells with PTX, stimulating the cells with ARA-S, and then measuring the downstream signaling events.

G_Protein_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling cluster_ptx Pertussis Toxin Action ARA-S ARA-S Receptor (e.g., GPR18) Receptor (e.g., GPR18) ARA-S->Receptor (e.g., GPR18) Binds Gαi/o Gαi/o Receptor (e.g., GPR18)->Gαi/o Activates Gβγ Gβγ Gαi/o->Gβγ Dissociates AC Adenylyl Cyclase Gαi/o->AC Inhibits PI3K/Akt PI3K/Akt Pathway Gβγ->PI3K/Akt Activates MAPK MAPK Pathway (ERK1/2) Gβγ->MAPK Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Cellular Response Cellular Response PI3K/Akt->Cellular Response Leads to MAPK->Cellular Response Leads to PTX Pertussis Toxin PTX->Gαi/o ADP-ribosylates (Inactivates)

Figure 1: Signaling pathway of a Gαi/o-coupled receptor and the action of Pertussis Toxin.
Detailed Experimental Protocols

The following are synthesized protocols based on common laboratory practices for investigating GPCR signaling.

1. Cell Culture:

  • HEK293 cells stably expressing GPR18 (HEK293-GPR18):

    • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

    • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

    • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Human Umbilical Vein Endothelial Cells (HUVECs):

    • Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors.

    • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

    • Subculturing: Passage cells when they reach 80-90% confluency. Use of trypsin should be minimized to preserve cell health.

2. Pertussis Toxin Treatment:

  • Preparation: Reconstitute lyophilized PTX in sterile water or a suitable buffer to a stock concentration of 100 µg/mL. Aliquot and store at -20°C.

  • Treatment:

    • Plate cells in the desired format (e.g., 6-well plates for Western blotting, 96-well plates for cAMP assays) and allow them to adhere and reach 70-80% confluency.

    • Replace the culture medium with fresh medium containing the desired concentration of PTX (typically 100-200 ng/mL).

    • Incubate the cells for 16-24 hours at 37°C and 5% CO2. This allows sufficient time for the toxin to enter the cells and exert its enzymatic activity.

3. Ligand Stimulation:

  • Preparation: Prepare a stock solution of ARA-S in a suitable solvent (e.g., ethanol or DMSO). Further dilute in serum-free medium or a suitable assay buffer to the desired final concentrations.

  • Stimulation:

    • After PTX pre-treatment, wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the ARA-S dilutions to the cells and incubate for the desired time (e.g., 15-30 minutes for cAMP assays, 5-15 minutes for phosphorylation studies) at 37°C.

4. Downstream Signaling Assays:

  • cAMP Assay:

    • Following ARA-S stimulation, lyse the cells using the buffer provided in a commercial cAMP assay kit (e.g., a competitive ELISA or a FRET-based assay).

    • Perform the assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the cAMP concentrations based on a standard curve.

  • Western Blot for Phospho-Akt and Phospho-MAPK (ERK1/2):

    • After ARA-S stimulation, place the plates on ice and aspirate the medium.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membranes and re-probe for total Akt and total MAPK to normalize the data.

Experimental_Workflow Start Start Cell_Culture Culture Cells (e.g., HEK293-GPR18) Start->Cell_Culture PTX_Treatment Pertussis Toxin Treatment (100 ng/mL, 18h) Cell_Culture->PTX_Treatment No_PTX_Control Vehicle Control Cell_Culture->No_PTX_Control ARA-S_Stimulation Stimulate with ARA-S (various concentrations) PTX_Treatment->ARA-S_Stimulation No_PTX_Control->ARA-S_Stimulation Assay Downstream Assay ARA-S_Stimulation->Assay cAMP_Assay cAMP Measurement Assay->cAMP_Assay Option 1 Western_Blot Western Blot for p-Akt / p-MAPK Assay->Western_Blot Option 2 Data_Analysis Data Analysis and Comparison cAMP_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for investigating G-protein coupling using PTX.

Illustrative Quantitative Data

The following tables present hypothetical, yet representative, data illustrating the expected outcomes from the experiments described above.

Table 1: Effect of ARA-S and Pertussis Toxin on cAMP Levels in HEK293-GPR18 Cells

TreatmentARA-S Concentration (µM)cAMP Concentration (pmol/well)% Inhibition of Forskolin-stimulated cAMP
No PTX 0 (Vehicle)100 ± 80%
0.175 ± 625%
140 ± 560%
1025 ± 475%
With PTX (100 ng/mL) 0 (Vehicle)102 ± 90%
0.198 ± 74%
195 ± 87%
1093 ± 69%
Data are presented as mean ± SEM. Forskolin (10 µM) was used to stimulate adenylyl cyclase in all wells.

Table 2: Effect of ARA-S and Pertussis Toxin on Akt and MAPK Phosphorylation in HUVECs

TreatmentARA-S Concentration (µM)Relative p-Akt / Total AktRelative p-MAPK / Total MAPK
No PTX 0 (Vehicle)1.0 ± 0.11.0 ± 0.1
13.5 ± 0.34.2 ± 0.4
105.8 ± 0.56.5 ± 0.6
With PTX (100 ng/mL) 0 (Vehicle)1.1 ± 0.11.0 ± 0.2
11.3 ± 0.21.2 ± 0.1
101.5 ± 0.21.4 ± 0.2
Data are presented as mean fold change ± SEM relative to the vehicle-treated control.

Comparison with Alternatives: Pertussis Toxin vs. OZITX

While PTX is the most widely used tool for studying Gαi/o coupling, it is not without limitations. A notable alternative is OZITX, a recently identified PTX-like toxin.

Table 3: Comparison of Pertussis Toxin and OZITX

FeaturePertussis Toxin (PTX)OZITX
Source Bordetella pertussisPTX-like AB5 toxin
Mechanism ADP-ribosylation of a C-terminal cysteineADP-ribosylation of asparagine and lysine residues near the C-terminus
Target Gα Subunits Gαi1, Gαi2, Gαi3, Gαo, GαtGαi1, Gαi2, Gαi3, Gαo, Gαt, Gαz
Gαz Sensitivity NoYes
Application Widely used to identify Gαi/o-coupled receptor signaling.Useful for investigating signaling of Gαz-coupled receptors and for complete inhibition of the Gαi/o/z family.
Availability Commercially available as a purified protein.Can be expressed from its catalytic subunit's cDNA in mammalian cells.

The primary advantage of OZITX is its ability to inhibit Gαz, which is resistant to PTX.[1][6] This makes OZITX a valuable tool for studies where Gαz signaling is suspected. For a comprehensive understanding of all potential inhibitory G-protein involvement, a combination of both toxins could be employed.

Conclusion

Pertussis toxin remains an indispensable tool for the pharmacological characterization of GPCRs, including the putative receptor for Arachidonoyl Serinol. By demonstrating the PTX sensitivity of ARA-S-mediated signaling events, such as the inhibition of adenylyl cyclase or the activation of Akt and MAPK pathways, researchers can confidently implicate the involvement of a Gαi/o-coupled receptor. The experimental frameworks and comparative data presented in this guide offer a robust starting point for scientists aiming to unravel the intricate signaling mechanisms of ARA-S and to identify its cognate receptor, a critical step in understanding its physiological functions and therapeutic potential.

References

Unraveling the On-Target Effects of Arachidonoyl Serinol: A Comparative Guide to its Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Arachidonoyl Serinol's (AS) performance with alternative lipid signaling molecules. Supported by experimental data, this document delves into the specific pathway inhibitors used to confirm its on-target effects, offering a clear understanding of its mechanism of action.

This compound (AS), an endogenous lipid mediator, has garnered significant interest for its diverse physiological effects, including vasodilation and pro-angiogenic activities. Unlike classic endocannabinoids, AS exhibits weak affinity for the canonical cannabinoid receptors CB1 and CB2, suggesting a distinct signaling mechanism. This guide synthesizes findings from multiple studies to elucidate the signaling pathways modulated by AS and compares its activity with other relevant N-acylethanolamines.

Comparative Analysis of On-Target Effects

To understand the unique pharmacological profile of this compound, its biological activities are compared with those of other endogenous lipids, such as N-Arachidonoyl glycine (NAGly), N-Oleoyl-L-serine (OS), and Palmitoyl Serinol (PS). The following table summarizes their key on-target effects and receptor interactions.

CompoundPrimary Target(s)Key Biological EffectsReferences
This compound (AS) GPR55, Putative Endothelial "Abnormal Cannabidiol" ReceptorVasodilation, Angiogenesis, Stimulation of ERK and Akt phosphorylation[1][2][3]
N-Arachidonoyl glycine (NAGly) GPR18, GPR55, Glycine Transporter GLYT2aVasodilation, Nociception[4][5]
N-Oleoyl-L-serine (OS) GPR119, Putative Gi-protein-coupled receptorRegulation of bone remodeling, Stimulation of osteoblast proliferation[2][3]
Palmitoyl Serinol (PS) GPR119, CB1 Receptor (in specific contexts)Improvement of epidermal permeability barrier, Stimulation of ceramide production[1][6][7]

Deciphering Signaling Pathways with Specific Inhibitors

The on-target effects of this compound have been meticulously investigated using a panel of specific pathway inhibitors. These studies have been instrumental in mapping the signaling cascades activated by AS.

G-Protein Coupled Receptor Involvement:

Initial studies pointed towards the involvement of a G-protein coupled receptor (GPCR) in mediating the effects of AS. The use of Pertussis toxin (PTX) , an inhibitor of Gi/o proteins, was crucial in this discovery. In human umbilical vein endothelial cells (HUVECs), pretreatment with PTX was shown to inhibit AS-induced phosphorylation of p44/42 MAP kinase and Akt[3]. However, in rat mesenteric arteries, the vasodilatory effect of AS was found to be resistant to PTX, suggesting the involvement of different G-protein coupling mechanisms or alternative pathways in different tissues[8].

The Role of GPR55 and the "Abnormal Cannabidiol" Receptor:

Further investigations have implicated the orphan GPCR, GPR55 , as a potential receptor for AS. The pro-angiogenic effects of AS in human dermal microvascular endothelial cells were partially inhibited by GPR55 siRNA, lending strong support to this hypothesis[5].

Another key player in AS signaling is a putative endothelial receptor, often referred to as the "abnormal cannabidiol" (Abn-CBD) receptor. The compound O-1918 has been identified as an antagonist of this receptor. In rat mesenteric arteries, O-1918 significantly inhibited the vasorelaxant effects of AS, both in the presence and absence of the endothelium[8]. This suggests that AS can signal through this receptor in both endothelial and smooth muscle cells.

Downstream Signaling Cascades:

The signaling events downstream of receptor activation have been elucidated using inhibitors of key enzymes. The vasodilatory response to AS in rat mesenteric arteries was significantly reduced by L-NAME , a nitric oxide synthase (NOS) inhibitor, and iberiotoxin , a blocker of large-conductance Ca2+-activated K+ (BKCa) channels[4]. This indicates that the nitric oxide (NO) signaling pathway and the activation of BKCa channels are critical for AS-induced vasodilation.

The involvement of the MAPK/ERK and PI3K/Akt pathways in AS-induced cellular responses has also been confirmed. As mentioned earlier, PTX blocked the phosphorylation of ERK and Akt in HUVECs, demonstrating the upstream involvement of Gi/o proteins in activating these pro-survival and pro-angiogenic pathways[3].

The following table summarizes the effects of various inhibitors on this compound-mediated responses.

InhibitorTargetEffect on AS-induced ResponseCell/Tissue TypeReference
Pertussis toxin (PTX) Gi/o proteinsInhibition of ERK and Akt phosphorylationHUVECs[3]
No effect on vasodilationRat Mesenteric Arteries[8]
O-1918 Putative "Abnormal Cannabidiol" ReceptorInhibition of vasodilationRat Mesenteric Arteries[8]
GPR55 siRNA GPR55Partial inhibition of angiogenesisHuman Dermal Microvascular Endothelial Cells[5]
L-NAME Nitric Oxide Synthase (NOS)Reduction of vasodilationRat Mesenteric Arteries[4]
Iberiotoxin Large-conductance Ca2+-activated K+ (BKCa) channelsReduction of vasodilationRat Mesenteric Arteries[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex signaling networks and experimental procedures, the following diagrams have been generated using the DOT language.

AS_Signaling_Pathway cluster_receptor Cell Membrane cluster_inhibitors Pathway Inhibitors cluster_downstream Downstream Signaling AS This compound GPR55 GPR55 AS->GPR55 Abn_CBD_R Putative Abn-CBD Receptor AS->Abn_CBD_R Gi_o Gi/o Protein GPR55->Gi_o Abn_CBD_R->Gi_o GPR55_siRNA GPR55 siRNA GPR55_siRNA->GPR55 O1918 O-1918 O1918->Abn_CBD_R PTX Pertussis Toxin PTX->Gi_o PLC PLC Gi_o->PLC PI3K PI3K Gi_o->PI3K ERK ERK Gi_o->ERK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release eNOS eNOS Ca2_release->eNOS NO Nitric Oxide eNOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG BKCa BKCa Channel PKG->BKCa Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis ERK->Angiogenesis

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HUVECs) inhibitor_pretreatment Pre-treatment with Pathway Inhibitor cell_culture->inhibitor_pretreatment tissue_prep Tissue Preparation (e.g., Rat Mesenteric Arteries) tissue_prep->inhibitor_pretreatment AS_stimulation Stimulation with This compound inhibitor_pretreatment->AS_stimulation vasodilation_assay Vasodilation Assay (Wire Myograph) AS_stimulation->vasodilation_assay western_blot Western Blot (p-ERK, p-Akt) AS_stimulation->western_blot angiogenesis_assay Angiogenesis Assay (Tube Formation) AS_stimulation->angiogenesis_assay quantification Quantification of Response vasodilation_assay->quantification western_blot->quantification angiogenesis_assay->quantification comparison Comparison with Controls quantification->comparison

Caption: General experimental workflow.

Experimental Protocols

Vasodilation Assay in Rat Mesenteric Arteries

  • Tissue Preparation: Male Wistar rats are euthanized, and the superior mesenteric artery is excised and placed in cold Krebs-Henseleit solution. Second-order branches of the mesenteric artery are dissected and mounted on a wire myograph.

  • Equilibration: The arterial rings are equilibrated for 60 minutes under a resting tension of 5 mN.

  • Pre-contraction: Arteries are pre-contracted with phenylephrine (1 µM).

  • Inhibitor Pre-treatment: For inhibitor studies, vessels are incubated with the specific inhibitor (e.g., L-NAME, 300 µM; iberiotoxin, 50 nM; O-1918, 10 µM) for 30 minutes prior to the addition of AS.

  • AS Stimulation: Cumulative concentration-response curves to this compound (1 nM to 30 µM) are constructed.

  • Data Analysis: Vasorelaxation is expressed as a percentage of the pre-contraction induced by phenylephrine. EC50 values are calculated using a sigmoidal dose-response curve fit.

Western Blot for ERK and Akt Phosphorylation in HUVECs

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to 80-90% confluency.

  • Serum Starvation: Cells are serum-starved for 24 hours prior to the experiment.

  • Inhibitor Pre-treatment: Cells are pre-treated with inhibitors (e.g., Pertussis toxin, 100 ng/mL) for the indicated time.

  • AS Stimulation: Cells are stimulated with this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total ERK1/2 and Akt.

  • Detection and Analysis: Blots are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence system. Band intensities are quantified using densitometry software.

Conclusion

The on-target effects of this compound are mediated through a complex signaling network that is distinct from the classical cannabinoid system. Evidence strongly suggests the involvement of GPR55 and a putative "abnormal cannabidiol" receptor, leading to the activation of downstream pathways involving nitric oxide, BKCa channels, ERK, and Akt. The use of specific pathway inhibitors has been pivotal in dissecting these mechanisms. Further research is warranted to fully characterize the receptors and signaling pathways involved and to explore the therapeutic potential of this compound and related compounds in cardiovascular and inflammatory diseases. This comparative guide provides a valuable resource for researchers navigating the intricate world of lipid signaling.

References

A Comparative Analysis of the Potency of Arachidonoyl Serinol and Its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of the endocannabinoid-like molecule, N-Arachidonoyl Serinol (ARA-S), and its corresponding L- and D-enantiomers. The information presented is supported by experimental data to assist researchers in understanding the nuanced activity of these compounds.

N-Arachidonoyl-L-serine (ARA-S) is an endogenous lipid that has been identified in the bovine brain.[1] While structurally related to the endocannabinoid anandamide, ARA-S exhibits distinct pharmacological properties, including vasodilatory and potential anti-inflammatory effects. A key aspect of its pharmacology lies in the stereochemistry of the serine headgroup, which influences its interaction with various biological targets.

Quantitative Comparison of Potency

The following table summarizes the available quantitative data on the potency of Arachidonoyl Serinol and its enantiomers at different molecular targets.

CompoundTargetAssay TypePotency (pEC50)Potency (Ki)Notes
N-Arachidonoyl-L-Serine Large Conductance Ca2+-activated K+ (BKCa) ChannelWhole-cell patch clamp on HEK293 cells5.63 ± 0.21-The naturally occurring enantiomer.
N-Arachidonoyl-D-Serine Large Conductance Ca2+-activated K+ (BKCa) ChannelWhole-cell patch clamp on HEK293 cells5.32 ± 0.13-Shows similar potency to the L-enantiomer at this target.
N-Arachidonoyl-L-Serine Cannabinoid Receptor 1 (CB1)Radioligand binding assay-> 10,000 nMBinds very weakly to the CB1 receptor.
N-Arachidonoyl-L-Serine Cannabinoid Receptor 2 (CB2)Radioligand binding assay-Very weak affinityDoes not significantly bind to the CB2 receptor.
N-Arachidonoyl-L-Serine Transient Receptor Potential Vanilloid 1 (TRPV1)Radioligand binding assay-Very weak affinityDoes not significantly bind to the TRPV1 receptor.
N-Arachidonoyl-L-Serine TNF-α Production (in murine macrophages)LPS-stimulated cytokine release--Inhibits TNF-α production.
N-Arachidonoyl-D-Serine TNF-α Production (in murine macrophages)LPS-stimulated cytokine release--Failed to inhibit TNF-α production.
N-Arachidonoyl-L-Serine Vasorelaxation (rat mesenteric arteries, endothelium-intact)Organ bath studies5.49 ± 0.16-Induces endothelium-dependent vasorelaxation.
N-Arachidonoyl-L-Serine Vasorelaxation (rat mesenteric arteries, endothelium-denuded)Organ bath studies5.14-Vasorelaxant effect is partially endothelium-independent.

Signaling Pathways and Experimental Workflows

The biological effects of N-Arachidonoyl-L-Serine are mediated through multiple signaling pathways, primarily impacting vascular tone and inflammatory responses.

N-Arachidonoyl-L-Serine Induced Vasodilation

N-Arachidonoyl-L-Serine induces vasodilation through both endothelium-dependent and -independent mechanisms. In endothelial cells, it is proposed to activate a putative endothelial receptor, leading to the activation of Phosphoinositide 3-kinase (PI3K) and subsequently Akt (Protein Kinase B). This cascade results in the activation of endothelial Nitric Oxide Synthase (eNOS) and the production of Nitric Oxide (NO). NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble Guanylate Cyclase (sGC), leading to an increase in cyclic Guanosine Monophosphate (cGMP) and subsequent vasorelaxation. Additionally, ARA-S can directly act on vascular smooth muscle cells by activating Large Conductance Ca2+-activated K+ (BKCa) channels, causing hyperpolarization and relaxation.

G cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell ARA-S_endo N-Arachidonoyl-L-Serine Putative_Receptor Putative Endothelial Receptor ARA-S_endo->Putative_Receptor PI3K PI3K Putative_Receptor->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO sGC sGC NO->sGC ARA-S_vsmc N-Arachidonoyl-L-Serine BKCa BKCa Channel ARA-S_vsmc->BKCa Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation cGMP cGMP sGC->cGMP cGMP->Vasorelaxation G Isolation Isolate Arterial Rings Mounting Mount in Organ Bath Isolation->Mounting Equilibration Equilibration Mounting->Equilibration Pre-constriction Pre-constrict with Agonist (e.g., Phenylephrine) Equilibration->Pre-constriction Cumulative_Addition Cumulative Addition of This compound Enantiomer Pre-constriction->Cumulative_Addition Measurement Measure Isometric Tension Changes Cumulative_Addition->Measurement Data_Analysis Analyze Dose-Response Curve (Calculate pEC50) Measurement->Data_Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Arachidonoyl Serinol, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management principles.

This compound, a fatty acid amide and an analog of the endocannabinoid 2-arachidonoylglycerol, should be treated as a hazardous chemical unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1][2] Adherence to proper disposal protocols is crucial to prevent potential environmental contamination and ensure a safe working environment.

Operational Plan for Disposal

The disposal of this compound should follow a structured plan that ensures safety and regulatory compliance from the moment it is deemed waste until its final disposal.

Step 1: Waste Identification and Classification

Unless a comprehensive safety data sheet (SDS) specific to this compound explicitly states otherwise, it should be managed as hazardous waste.[1] Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by the institution's safety office.[1]

Step 2: Segregation of Waste

Proper segregation is key to preventing dangerous chemical reactions.[3][4]

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and absorbent materials from spills, in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, collect it in a labeled, compatible liquid waste container. Do not mix it with incompatible waste streams. For instance, halogenated and non-halogenated solvents should typically be collected separately.[4]

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Waste Container Management

Proper container management is essential for safe storage and transport.[3][5]

  • Compatibility: Use containers made of materials compatible with the chemical properties of the waste. Plastic containers are often preferred.[5]

  • Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other components of the waste mixture.[1][5]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[3][5]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA at or near the point of generation.[3][5]

  • The SAA must be inspected weekly for any signs of leakage.[3]

  • Do not exceed the maximum allowable volume of hazardous waste in the SAA, which is typically 55 gallons. For acutely toxic chemical waste, the limit is one quart of liquid or one kilogram of solid.[5]

Step 5: Arranging for Disposal

Contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][5] Do not attempt to transport hazardous waste yourself.[1]

Step 6: Handling Empty Containers

A container that held this compound is not considered empty until all contents have been removed.[4] If the compound is deemed acutely hazardous, the container must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] Once properly decontaminated, labels should be defaced before the container is discarded as regular trash.[1]

Key Disposal Considerations

ParameterGuidelineCitation
Waste Classification Treat as hazardous waste unless specified otherwise by EHS.[1]
Incompatible Materials Store separately from acids, bases, and oxidizing agents.[3]
Container Type Use compatible, leak-proof containers (plastic is often preferred).[3][5]
Container Labeling "Hazardous Waste," full chemical name, and associated hazards.[1][5]
Storage Location Designated and inspected Satellite Accumulation Area (SAA).[3][5]
Disposal Method Through the institution's EHS or a licensed contractor.[1][5]
Drain Disposal Prohibited for hazardous chemicals.[1]
Evaporation Prohibited as a method of disposal.[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of laboratory chemical waste disposal serve as the primary protocol. The key steps involve:

  • Preparation: Before starting any experiment, a waste disposal plan should be in place.[4]

  • Execution: During the experiment, collect all waste streams containing this compound in appropriately labeled, compatible containers.

  • Decontamination: After the experiment, decontaminate all surfaces and equipment that came into contact with this compound. Dispose of all cleaning materials as hazardous waste.

  • Final Disposal: Follow the operational plan outlined above for the storage and final disposal of the collected waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Storage cluster_3 Disposal A This compound Waste Generated B Identify Waste Type (Solid, Liquid, Sharps) A->B C Select Compatible Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name) C->D E Keep Container Closed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Request Waste Pickup from EHS/Contractor F->G H Properly Document Waste Transfer G->H

This compound Disposal Workflow

References

Personal protective equipment for handling Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Arachidonoyl Serinol. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your experiments.

Personal Protective Equipment (PPE)

When handling this compound, which is typically supplied in a solution of ethanol, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE.

Body PartPPE ItemSpecifications & Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture and are changed immediately upon contamination.
Eyes Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. Goggles provide superior protection against splashes.
Face Face shieldTo be worn in conjunction with safety glasses or goggles, especially when handling larger volumes or when there is a significant risk of splashing.
Body Laboratory coatA flame-resistant lab coat is recommended due to the ethanol solvent. It should be fully buttoned.
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills and falling objects.
Respiratory Use in a well-ventilated area or fume hoodRespiratory protection is generally not required if handled in a fume hood. If a fume hood is not available, an appropriate respirator may be necessary based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experiments.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the product at -20°C as recommended for long-term stability.[1]

  • The product is typically shipped on wet ice.[2]

2. Preparation for Use:

  • Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • Conduct all handling of the ethanol solution within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure all necessary PPE is correctly worn before handling the material.

3. Aliquoting and Dilution:

  • If preparing aliquots, use sterile, properly labeled vials.

  • When diluting, use a solvent of choice, which should be purged with an inert gas.[1] this compound is soluble in ethanol, DMSO, and DMF.[2]

  • Use appropriate precision instruments for transferring the solution to minimize waste and prevent spills.

Disposal Plan

Proper disposal of this compound and its containers is critical to environmental safety and regulatory compliance.

1. Chemical Waste:

  • Dispose of unused this compound solution and any contaminated solvents as hazardous chemical waste.

  • Follow all local, state, and federal regulations for the disposal of flammable liquid waste due to the ethanol solvent.

  • Do not pour down the drain.

2. Contaminated Materials:

  • All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste container.

3. Empty Containers:

  • Empty vials should be triple-rinsed with a suitable solvent (e.g., ethanol).

  • The rinsate should be collected and disposed of as hazardous waste.

  • After rinsing, the container can be disposed of as non-hazardous glass waste, unless institutional policies state otherwise.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal a Receive & Inspect Shipment b Store at -20°C a->b c Equilibrate to Room Temp b->c d Don PPE c->d e Open Vial d->e f Aliquot or Dilute e->f g Perform Experiment f->g h Dispose of Liquid Waste g->h i Dispose of Contaminated Solids g->i j Dispose of Empty Container g->j

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.